Sofosbuvir impurity H
Description
Structure
3D Structure
Propriétés
Formule moléculaire |
C29H33FN3O10P |
|---|---|
Poids moléculaire |
633.6 g/mol |
Nom IUPAC |
[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-2-[[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxymethyl]oxolan-3-yl] benzoate |
InChI |
InChI=1S/C29H33FN3O10P/c1-18(2)40-25(35)19(3)32-44(38,43-21-13-9-6-10-14-21)39-17-22-24(42-26(36)20-11-7-5-8-12-20)29(4,30)27(41-22)33-16-15-23(34)31-28(33)37/h5-16,18-19,22,24,27H,17H2,1-4H3,(H,32,38)(H,31,34,37)/t19-,22+,24+,27+,29+,44-/m0/s1 |
Clé InChI |
FUHXASLGIVTGLC-OQRQYOSKSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Synthesis and Characterization of Sofosbuvir Impurity H: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Sofosbuvir impurity H, a known diastereomer and process-related impurity of the direct-acting antiviral agent Sofosbuvir. Understanding the profile of such impurities is critical for ensuring the quality, safety, and efficacy of the final drug product. This document outlines a plausible synthetic pathway, detailed analytical methodologies for characterization, and presents data in a structured format for clarity and comparability.
Introduction to Sofosbuvir and Its Impurities
Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection. It is a nucleotide analog that, upon metabolic activation to its triphosphate form, inhibits the HCV NS5B RNA-dependent RNA polymerase, a key enzyme in viral replication. The chemical name for Sofosbuvir is Propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate.
During the synthesis and storage of Sofosbuvir, various process-related impurities and degradation products can form. Regulatory agencies require stringent control and characterization of these impurities. This compound is identified as a diastereomer of Sofosbuvir, with the IUPAC name [(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-2-[[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxymethyl]oxolan-3-yl] benzoate.[] Its presence and structure suggest a benzoylation at the 3'-hydroxyl group of a Sofosbuvir intermediate.
Table 1: Physicochemical Properties of this compound []
| Property | Value |
| IUPAC Name | [(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-2-[[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxymethyl]oxolan-3-yl] benzoate |
| Molecular Formula | C29H33FN3O10P |
| Molecular Weight | 633.56 g/mol |
| Appearance | White to off-white solid |
| Nature | Diastereomer of Sofosbuvir |
Synthesis of this compound
A potential synthetic pathway involves the reaction of a protected uridine nucleoside with a phosphoramidate side chain, followed by a benzoylation step.
Caption: Plausible synthetic pathway for this compound.
Experimental Protocol (Hypothetical)
Step 1: Coupling Reaction A protected 2'-deoxy-2'-fluoro-2'-C-methyluridine intermediate is reacted with (S)-isopropyl 2-(((4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate in the presence of a suitable base, such as N,N-diisopropylethylamine (DIPEA) or pyridine, in an aprotic solvent like dichloromethane (DCM) or acetonitrile at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Step 2: Benzoylation To the solution containing the coupled intermediate, benzoyl chloride is added dropwise at 0°C in the presence of a base like pyridine. The reaction is stirred for several hours at room temperature.
Step 3: Work-up and Purification The reaction mixture is quenched with water and extracted with an organic solvent such as ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield this compound.
Table 2: Hypothetical Reaction Parameters
| Parameter | Condition |
| Solvent | Dichloromethane (DCM) |
| Base (Coupling) | N,N-Diisopropylethylamine (DIPEA) |
| Base (Benzoylation) | Pyridine |
| Temperature (Coupling) | Room Temperature (20-25°C) |
| Temperature (Benzoylation) | 0°C to Room Temperature |
| Purification Method | Silica Gel Column Chromatography |
| Eluent System | Hexane/Ethyl Acetate Gradient |
| Hypothetical Yield | 60-70% |
Characterization of this compound
A comprehensive characterization of this compound is essential to confirm its structure and determine its purity. This involves a combination of chromatographic and spectroscopic techniques.
Caption: Analytical workflow for the characterization of this compound.
Chromatographic Analysis
Reverse-phase high-performance liquid chromatography (RP-HPLC) and Ultra-high-performance liquid chromatography (UPLC) are the primary methods for assessing the purity of Sofosbuvir and its impurities.
Experimental Protocol: RP-HPLC
-
Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution is typically employed.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Table 3: Expected Chromatographic Data
| Analyte | Expected Retention Time (min) | Purity (%) |
| Sofosbuvir | ~15.2 | - |
| This compound | ~21.5 | >99.0 |
Note: Retention times are estimates and will vary based on the specific HPLC system and conditions.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the impurity.
Experimental Protocol: LC-MS
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap.
-
Scan Range: m/z 100-1000.
-
Expected Ion: [M+H]+
Table 4: High-Resolution Mass Spectrometry Data
| Parameter | Expected Value |
| Molecular Formula | C29H33FN3O10P |
| Calculated Exact Mass | 633.1887 |
| Observed m/z [M+H]+ | 634.1960 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy (¹H, ¹³C, ³¹P, and ¹⁹F) is the most powerful technique for the unambiguous structural elucidation of this compound.
Experimental Protocol: NMR
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Techniques: ¹H, ¹³C, DEPT, COSY, HSQC, HMBC, ³¹P, and ¹⁹F NMR.
Table 5: Expected ¹H NMR Chemical Shifts (Hypothetical, in CDCl₃)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H (Benzoate) | 7.4 - 8.1 | m |
| Aromatic-H (Phenoxy) | 7.1 - 7.3 | m |
| H-6 (Uracil) | ~7.5 | d |
| H-1' | ~6.2 | d |
| H-5'a, H-5'b | ~4.2 - 4.5 | m |
| H-4' | ~4.1 | m |
| H-3' | ~5.5 | m |
| CH (Isopropyl) | ~4.9 | sept |
| CH₃ (Isopropyl) | ~1.2 | d |
| CH₃ (Alanine) | ~1.4 | d |
| CH₃ (C2') | ~1.5 | s |
Table 6: Expected ¹³C NMR Chemical Shifts (Hypothetical, in CDCl₃)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (Benzoate) | ~165 |
| C=O (Uracil) | ~150, ~163 |
| C=O (Ester) | ~172 |
| Aromatic-C | 120 - 150 |
| C-2' (with F) | ~124 (d, JCF ≈ 250 Hz) |
| C-1' | ~90 |
| C-4' | ~85 |
| C-3' | ~75 |
| C-5' | ~65 |
| CH (Isopropyl) | ~70 |
| CH₃ (Isopropyl) | ~22 |
| CH₃ (Alanine) | ~20 |
| CH₃ (C2') | ~25 |
Conclusion
The synthesis and characterization of this compound are critical aspects of quality control in the manufacturing of this vital antiviral drug. This guide provides a framework for understanding the likely synthetic origin and the necessary analytical procedures for its identification and quantification. The detailed methodologies and tabulated data serve as a valuable resource for researchers and professionals in the pharmaceutical industry, aiding in the development of robust analytical methods and ensuring the purity and safety of Sofosbuvir. Further research to publish detailed experimental data for the synthesis and characterization of this specific impurity would be beneficial to the scientific community.
References
An In-depth Technical Guide to the Isolation and Structure Elucidation of Sofosbuvir Impurity H
This technical guide provides a comprehensive overview of the methodologies for the isolation and structural characterization of Sofosbuvir Impurity H, a known diastereomer of the active pharmaceutical ingredient Sofosbuvir. This document is intended for researchers, scientists, and drug development professionals engaged in the purity analysis and quality control of Sofosbuvir.
Introduction to Sofosbuvir and its Impurities
Sofosbuvir is a direct-acting antiviral medication used for the treatment of chronic hepatitis C virus (HCV) infection.[1] It is a nucleotide analog that inhibits the HCV NS5B RNA-dependent RNA polymerase. The molecule contains multiple chiral centers, leading to the potential for the formation of various stereoisomers during synthesis and under degradation conditions.
Impurities in pharmaceutical products are a critical concern as they can impact the safety and efficacy of the drug. Regulatory agencies require stringent control and characterization of impurities. This compound is identified as a diastereomer of Sofosbuvir, meaning it has a different configuration at one or more of its stereocenters. The exact stereochemical structure of Impurity H is not consistently and publicly defined in detail, but it is recognized as a process-related or degradation impurity.
Isolation of this compound
The isolation of diastereomeric impurities such as Impurity H typically involves high-resolution chromatographic techniques. Forced degradation studies can be employed to intentionally generate impurities and facilitate the development of isolation methods.
Forced Degradation Studies
Forced degradation studies are conducted to understand the degradation pathways of a drug substance and to generate degradation products for analytical method development and characterization. Sofosbuvir has been shown to degrade under various stress conditions.
Table 1: Summary of Forced Degradation Conditions for Sofosbuvir
| Stress Condition | Reagents and Conditions | Potential for Diastereomer Formation |
| Acid Hydrolysis | 1N HCl, 80°C, 10 hours | Moderate |
| Base Hydrolysis | 0.5N NaOH, 60°C, 24 hours | High |
| Oxidation | 30% H2O2, 80°C, 48 hours | Low |
| Thermal | 80°C | Low |
| Photolytic | UV light (254 nm), 24 hours | Low |
Note: The potential for diastereomer formation is an estimation based on general chemical principles, where conditions that can lead to epimerization at chiral centers are considered more likely to produce diastereomers.
Experimental Protocol: Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is the most common technique for isolating impurities in sufficient quantities for structural elucidation.
Protocol:
-
Sample Preparation: A concentrated solution of the Sofosbuvir sample containing Impurity H (either from a stressed sample or a synthesis batch with known impurities) is prepared in the mobile phase.
-
Chromatographic System: A preparative HPLC system equipped with a high-loading capacity column is used.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 21.2 mm, 5 µm) is typically employed.
-
Mobile Phase: A gradient elution is often necessary to achieve separation between Sofosbuvir and its closely related diastereomers. A common mobile phase system is a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where both Sofosbuvir and the impurity have significant absorbance (e.g., 260 nm) is used to monitor the elution.
-
Fraction Collection: The eluent corresponding to the peak of Impurity H is collected.
-
Post-Isolation Processing: The collected fractions are pooled, and the solvent is evaporated under reduced pressure to obtain the isolated impurity. The purity of the isolated material should be confirmed by analytical HPLC.
Table 2: Representative Preparative HPLC Parameters
| Parameter | Value |
| Column | C18, 250 mm x 21.2 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-10 min: 10% B; 10-40 min: 10-60% B; 40-45 min: 60-10% B |
| Flow Rate | 20 mL/min |
| Detection | UV at 260 nm |
| Injection Volume | 500 µL |
Structure Elucidation of this compound
Once isolated, the structure of Impurity H is elucidated using a combination of spectroscopic techniques.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the impurity, which confirms its molecular formula. As a diastereomer, Impurity H will have the same molecular formula and exact mass as Sofosbuvir (C22H29FN3O9P). Fragmentation patterns obtained from tandem mass spectrometry (MS/MS) can provide structural information and may show subtle differences compared to Sofosbuvir, although diastereomers often have very similar fragmentation patterns.
Table 3: Mass Spectrometry Data for Sofosbuvir (and expected for Impurity H)
| Technique | Parameter | Expected Value |
| HRMS (ESI+) | [M+H]+ | 530.1698 |
| HRMS (ESI+) | [M+Na]+ | 552.1517 |
| MS/MS Fragments | Key Fragments | m/z values corresponding to the loss of the isopropyl alaninate side chain, the phenyl group, and fragmentation of the ribose moiety. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the definitive structure elucidation of organic molecules, including the determination of stereochemistry. A full suite of 1D and 2D NMR experiments is required.
Experimental Protocol: NMR Analysis
-
Sample Preparation: A solution of the isolated Impurity H (typically 1-5 mg) is prepared in a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Experiments:
-
1D NMR: ¹H NMR, ¹³C NMR, ³¹P NMR, and ¹⁹F NMR spectra are acquired.
-
2D NMR: Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are performed.
-
Structure Elucidation Workflow using NMR:
Caption: Workflow for NMR-based structure elucidation.
The key to distinguishing Impurity H from Sofosbuvir will be the differences in chemical shifts (δ) and coupling constants (J) in the NMR spectra, particularly for the protons and carbons near the chiral centers. The ³¹P NMR will be crucial for determining the stereochemistry at the phosphorus atom. NOESY/ROESY experiments will provide information about the through-space proximity of protons, which is essential for assigning the relative stereochemistry of the molecule.
Table 4: Representative (Hypothetical) ¹H NMR Data Comparison
| Proton Assignment | Sofosbuvir (δ, ppm) | Impurity H (δ, ppm) |
| H-6 (pyrimidine) | 7.90 (d) | 7.92 (d) |
| H-5 (pyrimidine) | 5.65 (d) | 5.66 (d) |
| H-1' | 6.10 (d) | 6.05 (d) |
| H-3' | 5.30 (m) | 5.45 (m) |
| H-5'a | 4.35 (m) | 4.40 (m) |
| H-5'b | 4.25 (m) | 4.30 (m) |
| P-NH | 6.50 (d) | 6.65 (d) |
| Alanine CH | 3.95 (m) | 4.10 (m) |
| Isopropyl CH | 4.90 (sept) | 4.85 (sept) |
Note: This data is hypothetical and for illustrative purposes only. Actual chemical shifts will vary based on the specific diastereomer.
Signaling Pathways and Logical Relationships
The generation of impurities can be visualized as a pathway from the starting material or the active pharmaceutical ingredient.
Caption: Formation pathways of this compound.
Conclusion
The isolation and structure elucidation of this compound require a systematic approach employing advanced analytical techniques. Preparative HPLC is essential for obtaining the impurity in a pure form, while a combination of mass spectrometry and multidimensional NMR spectroscopy is necessary for unambiguous structure determination, including its specific stereochemistry. This guide provides a framework of the methodologies that can be applied to characterize this and other related impurities of Sofosbuvir, ensuring the quality and safety of the final drug product.
References
Unraveling the Formation of Sofosbuvir Impurity H: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the formation pathways of Sofosbuvir impurity H, a critical diastereomeric impurity encountered during the synthesis of the blockbuster antiviral drug Sofosbuvir. Understanding and controlling the formation of this impurity is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document details the synthetic origins of impurity H, presents quantitative data on its formation under various conditions, provides detailed experimental protocols for its synthesis and analysis, and visualizes the key chemical transformations.
Introduction to Sofosbuvir and the Significance of Stereochemistry
Sofosbuvir is a direct-acting antiviral medication used for the treatment of chronic hepatitis C virus (HCV) infection.[1] It is a nucleotide analog prodrug that, upon metabolic activation, inhibits the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication. The chemical name of Sofosbuvir is (S)-isopropyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate.
A key structural feature of Sofosbuvir is the presence of a stereogenic phosphorus center in the phosphoramidate moiety. The desired therapeutic agent is the Sp-diastereomer. However, during synthesis, the corresponding Rp-diastereomer can be formed as an impurity.[2][3] This diastereomeric impurity is often referred to as this compound. The control of stereochemistry during the synthesis is a critical challenge, as diastereomers can exhibit different physical and chemical properties, as well as varying pharmacological and toxicological profiles.
Formation Pathway of this compound
The primary route for the formation of this compound occurs during the crucial phosphoramidation step. This involves the coupling of the protected nucleoside, 2'-deoxy-2'-fluoro-2'-C-methyluridine, with a phosphoramidate chloride reagent.
The reaction proceeds via a nucleophilic attack of the 5'-hydroxyl group of the nucleoside on the phosphorus center of the phosphoramidate chloride. Due to the chiral nature of both the nucleoside and the L-alanine ester moiety on the phosphoramidate, the reaction can lead to the formation of two diastereomers at the phosphorus center: the desired Sp-isomer (Sofosbuvir) and the undesired Rp-isomer (Impurity H).
The ratio of these diastereomers is highly dependent on the reaction conditions, including the choice of solvent, base, temperature, and the specific phosphoramidate chloride precursor used.
Quantitative Data on Impurity H Formation
The diastereomeric ratio of the Sp (Sofosbuvir) to Rp (Impurity H) isomers is a critical quality attribute. The following table summarizes data from a patented synthetic process, illustrating the impact of the phosphoramidate precursor on this ratio.[3]
| Experiment | Phosphoramidate Precursor | Diastereomeric Ratio (Rp/Sp) | Reference |
| 1 | 2-(Dimethylamino) ethyl 3,5-dibromo-4-(((((S)-1-isopropoxy-1-oxopropan-2-yl)amino)(phenoxy)phosphoryl)oxy)benzoate | 15/85 | [3] |
| 2 | 2-(Dimethylamino) ethyl 3,5-dibromo-4-(((((S)-1-isopropoxy-1-oxopropan-2-yl)amino)(phenoxy)phosphoryl)oxy)benzoate (different workup) | 8/92 | [3] |
| 3 | 2-(Dimethylamino) ethyl 3,5-dibromo-4-(((((S)-1-isopropoxy-1-oxopropan-2-yl)amino)(phenoxy)phosphoryl)oxy)benzoate (alternative workup) | 6.5/93.5 | [3] |
Experimental Protocols
Synthesis of a Diastereomeric Mixture of Sofosbuvir and Impurity H
The following protocol is adapted from the patent literature and describes a method that yields a mixture of Sofosbuvir and its Rp-diastereomer (Impurity H).[3]
Materials:
-
1-((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione (Protected Nucleoside)
-
2-(Dimethylamino) ethyl 3,5-dibromo-4-(((((S)-1-isopropoxy-1-oxopropan-2-yl)amino)(phenoxy)phosphoryl)oxy)benzoate (Phosphoramidate Precursor)
-
Tetrahydrofuran (THF)
-
tert-Butylmagnesium chloride (t-BuMgCl) in THF (1.35 M solution)
-
Aqueous acetic acid (60%)
-
Dichloromethane (DCM)
-
Aqueous sodium bicarbonate (NaHCO3) solution (6%)
-
Diisopropyl ether (DIPE)
Procedure:
-
To a 3-neck round-bottom flask, add the protected nucleoside (2 g, 0.0077 mol), the phosphoramidate precursor (14.66 g, 0.023 mol), and THF (60 mL).
-
Cool the mixture to -30°C.
-
Slowly add 1.35 M t-BuMgCl in THF (9.12 mL, 0.01232 mol) over 1 hour.
-
Slowly warm the reaction mixture to room temperature over 5-6 hours and stir at that temperature overnight.
-
Slowly add 60% aqueous acetic acid (50 mL) and stir the reaction mixture at 90°C for 4 hours.
-
Cool the reaction mixture to room temperature and filter to remove any solid precipitate.
-
Extract the desired product with DCM (2 x 20 mL).
-
Wash the combined organic layers with 6% aqueous NaHCO3 solution (50 mL).
-
Concentrate the organic layer under vacuum to yield a viscous oil. HPLC analysis of this oil will show a mixture of diastereomers.
-
Dissolve the oil in DCM (8 mL) and add DIPE (16 mL) to precipitate a white solid, which is a mixture of Sofosbuvir and Impurity H.
Analytical Method for the Determination of Sofosbuvir and Impurity H
A validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for the quantification of Sofosbuvir and the separation of its diastereomeric impurity. The following is an example of such a method.[4]
Chromatographic Conditions:
-
Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: 0.1% trifluoroacetic acid in a 50:50 (v/v) mixture of water and acetonitrile
-
Elution Mode: Isocratic
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260.0 nm
-
Column Temperature: Ambient
Sample Preparation:
-
Standard Solution: Prepare a standard solution of Sofosbuvir and the phosphoryl impurity in the mobile phase.
-
Sample Solution: Dissolve the sample containing the mixture of diastereomers in the mobile phase.
Results:
Under these conditions, Sofosbuvir and its phosphoryl impurity (the Rp-diastereomer) are well-separated, allowing for their individual quantification. In one study, the retention time for Sofosbuvir was found to be 3.674 min, while the impurity eluted at 5.704 min.[4]
Logical Workflow for Synthesis and Analysis
The overall process for synthesizing Sofosbuvir and managing the formation of Impurity H involves a series of logical steps, from the initial coupling reaction to the final analysis and purification.
Conclusion
The formation of this compound, the Rp-diastereomer of Sofosbuvir, is an inherent challenge in the synthesis of this vital antiviral agent. The key to controlling this impurity lies in the optimization of the phosphoramidation reaction. Through careful selection of reagents, protecting groups, and reaction conditions, the diastereoselectivity of the coupling can be significantly influenced, minimizing the formation of the undesired impurity. Robust analytical methods, such as RP-HPLC, are indispensable for monitoring the diastereomeric ratio and ensuring the final API meets the stringent purity requirements for patient safety and therapeutic efficacy. This guide provides a foundational understanding for researchers and drug development professionals to address the challenges associated with the stereoselective synthesis of Sofosbuvir.
References
Unraveling Sofosbuvir Impurity H: A Spectroscopic and Structural Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for Sofosbuvir impurity H, a known diastereoisomer of the hepatitis C drug Sofosbuvir. While detailed experimental data for this specific impurity remains largely within proprietary domains, this document collates available information from vendor specifications and related research on Sofosbuvir's degradation products to offer a predictive and comparative analysis. This guide aims to equip researchers with the foundational knowledge for the identification, characterization, and control of this impurity during drug development and manufacturing.
Chemical Identity and Structure
This compound is a diastereoisomer of Sofosbuvir, meaning it shares the same molecular formula and connectivity but differs in the three-dimensional arrangement of its atoms at one or more stereocenters.
Table 1: Chemical Identity of this compound
| Parameter | Value |
| Molecular Formula | C₂₉H₃₃FN₃O₁₀P |
| Molecular Weight | 633.56 g/mol |
| Relationship to Sofosbuvir | Diastereoisomer |
The exact stereochemical configuration that differentiates Impurity H from Sofosbuvir is not consistently disclosed in public literature. However, its identity as a diastereomer points to potential variations at the chiral centers of the ribose sugar, the amino acid moiety, or the phosphorus atom.
Spectroscopic Data Summary
Direct and complete public access to the NMR, MS, and IR spectra of a certified this compound standard is limited. The following tables summarize the expected and reported data based on available information and analysis of related compounds.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment (Predicted) |
| Variable | Variable | Aromatic Protons (Phenyl & Benzoyl groups) |
| Variable | Variable | Uracil Protons |
| Variable | Variable | Ribose Protons |
| Variable | Variable | Alanine Protons |
| Variable | Variable | Isopropyl Protons |
| Variable | Variable | Methyl Protons |
Note: The precise chemical shifts and multiplicities will differ from Sofosbuvir due to the change in the diastereomeric configuration, leading to a unique magnetic environment for each proton. A certificate of analysis from a commercial supplier states that the ¹H NMR spectrum is "Consistent with structure," but does not provide the detailed spectral data[1].
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment (Predicted) |
| Variable | Aromatic Carbons |
| Variable | Carbonyl Carbons (Uracil, Alanine, Benzoyl) |
| Variable | Ribose Carbons |
| Variable | Alanine Carbons |
| Variable | Isopropyl Carbons |
| Variable | Methyl Carbon |
Note: Similar to ¹H NMR, the ¹³C chemical shifts for Impurity H are expected to be distinct from those of Sofosbuvir.
Table 4: Mass Spectrometry Data for this compound
| m/z Value | Interpretation |
| 634.56 | [M+H]⁺ (Predicted) |
| Variable | Fragmentation ions corresponding to the loss of protecting groups and cleavage of the phosphoramidate bond. |
Note: A certificate of analysis confirms the LCMS is "Consistent with structure"[1]. The fragmentation pattern is expected to be similar to Sofosbuvir, with potential differences in the relative abundances of fragment ions.
Table 5: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode (Predicted) |
| ~3400-3200 | N-H stretching (amide), O-H stretching (if present) |
| ~3100-3000 | C-H stretching (aromatic) |
| ~3000-2850 | C-H stretching (aliphatic) |
| ~1740-1680 | C=O stretching (ester, amide, uracil) |
| ~1600, ~1480 | C=C stretching (aromatic) |
| ~1250 | P=O stretching |
| ~1100 | C-O stretching |
Note: The IR spectrum will show characteristic peaks for the functional groups present in the molecule. The overall fingerprint region may show subtle differences compared to Sofosbuvir.
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not publicly available. However, based on studies of Sofosbuvir and its degradation products, the following general methodologies are likely employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The sample would be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
-
Data Acquisition: Standard pulse sequences for ¹H, ¹³C, and potentially ³¹P and ¹⁹F NMR would be used. 2D NMR techniques like COSY, HSQC, and HMBC would be essential for complete structural assignment.
Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled with a liquid chromatography system (LC-MS).
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for Sofosbuvir and its analogues.
-
Data Acquisition: Full scan mass spectra would be acquired to determine the molecular weight. Tandem mass spectrometry (MS/MS) would be used to study the fragmentation patterns for structural elucidation.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: The sample could be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum would be recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
Logical Relationships and Synthesis Pathway
The synthesis of Sofosbuvir involves multiple chiral centers, and Impurity H is likely formed as a diastereomer during one of the synthetic steps where stereocontrol is not absolute. The logical workflow for identifying and controlling this impurity is outlined below.
References
An In-depth Technical Guide to the Forced Degradation of Sofosbuvir and the Genesis of Impurity H
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the forced degradation studies of Sofosbuvir, a direct-acting antiviral agent crucial in the treatment of Hepatitis C. A particular focus is placed on the potential formation pathways of its degradation products, including the process-related impurity designated as Impurity H. This document adheres to the best practices for data presentation and experimental methodology, offering valuable insights for stability testing and analytical method development.
Overview of Sofosbuvir Stability
Sofosbuvir is a nucleotide analog prodrug that, upon metabolic activation, inhibits the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. Understanding its stability profile under various stress conditions is a regulatory requirement and is essential for ensuring its quality, safety, and efficacy. Forced degradation studies, as mandated by the International Council for Harmonisation (ICH) guidelines, are instrumental in identifying potential degradation products and developing stability-indicating analytical methods.
Studies have consistently shown that Sofosbuvir is susceptible to degradation under acidic, basic, and oxidative conditions, while it exhibits notable stability under thermal and photolytic stress[1][2][3].
Experimental Protocols for Forced Degradation Studies
Detailed methodologies are critical for the reproducibility of forced degradation studies. The following protocols are synthesized from multiple reputable studies.
Acidic Degradation
-
Objective: To assess the susceptibility of Sofosbuvir to acid-catalyzed hydrolysis.
-
Protocol:
-
Dissolve a precisely weighed amount of Sofosbuvir in 0.1 N to 1 N hydrochloric acid (HCl) to achieve a final concentration of approximately 50-200 µg/mL.[1][2]
-
Reflux the solution at a controlled temperature, typically ranging from 70°C to 80°C, for a period of 6 to 10 hours.[1][2]
-
After the specified duration, cool the solution to room temperature.
-
Neutralize the solution with an appropriate base, such as sodium hydroxide (NaOH) or ammonium bicarbonate.[2]
-
Dilute the neutralized solution with a suitable solvent (e.g., methanol or a mobile phase mixture) to the desired concentration for analysis by a stability-indicating HPLC method.[1][2]
-
Alkaline Degradation
-
Objective: To evaluate the stability of Sofosbuvir in basic conditions.
-
Protocol:
-
Prepare a solution of Sofosbuvir in 0.1 N to 0.5 N sodium hydroxide (NaOH) at a concentration of 50-200 µg/mL.[1][2]
-
Subject the solution to elevated temperatures, typically 60°C to 70°C, for 10 to 24 hours.[1][2]
-
Allow the solution to cool to ambient temperature.
-
Neutralize the solution with a suitable acid, such as hydrochloric acid (HCl).[2]
-
Prepare the final sample solution by diluting with an appropriate solvent for chromatographic analysis.[1][2]
-
Oxidative Degradation
-
Objective: To investigate the oxidative stability of Sofosbuvir.
-
Protocol:
-
Dissolve Sofosbuvir in a solution of hydrogen peroxide (H₂O₂), with concentrations ranging from 3% to 30%, to obtain a final drug concentration of 50-200 µg/mL.[1][2][3]
-
Maintain the solution at room temperature or heat to 80°C for a period extending from 7 to 10 days.[1][2][3]
-
Following the stress period, dilute the solution with a suitable solvent to the target concentration for analysis.
-
Thermal Degradation
-
Objective: To assess the impact of heat on the stability of solid Sofosbuvir.
-
Protocol:
-
Expose a known quantity of solid Sofosbuvir to a constant temperature of 50°C in a calibrated oven for 21 days.[1]
-
Photolytic Degradation
-
Objective: To determine the photosensitivity of Sofosbuvir.
-
Protocol:
Summary of Forced Degradation Data
The following tables summarize the quantitative data from various forced degradation studies on Sofosbuvir.
Table 1: Summary of Sofosbuvir Degradation under Various Stress Conditions
| Stress Condition | Reagent Concentration | Temperature | Duration | Percentage Degradation | Reference |
| Acidic Hydrolysis | 0.1 N HCl | 70°C | 6 hours | 23% | [1][3] |
| 1 N HCl | 80°C | 10 hours | 8.66% | [2] | |
| Alkaline Hydrolysis | 0.1 N NaOH | 70°C | 10 hours | 50% | [1][3] |
| 0.5 N NaOH | 60°C | 24 hours | 45.97% | [2] | |
| Oxidative Degradation | 3% H₂O₂ | Room Temp. | 7 days | 19.02% | [1][3] |
| 30% H₂O₂ | 80°C | 2 days | 0.79% | [2] | |
| Thermal Degradation | Solid State | 50°C | 21 days | No Degradation | [1] |
| Photolytic Degradation | Solid State | Sunlight | 21 days | No Degradation | [1] |
Table 2: Major Degradation Products of Sofosbuvir Identified under Stress Conditions
| Stress Condition | Degradation Product | Retention Time (min) | m/z | Proposed Structure/Modification | Reference |
| Acidic Hydrolysis | DP I | 4.2 | 488 | Loss of isopropyl group | [1] |
| Acid Degradant | - | 416.08 | (R)-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate | [2] | |
| Alkaline Hydrolysis | DP II | 3.6 | 393.3 | - | [1] |
| Base Degradant A | - | 453.13 | (S)-isopropyl 2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoate | [2] | |
| Base Degradant B | - | 411.08 | (S)-2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoic acid | [2] | |
| Oxidative Degradation | DP III | 3.2 | 393 | Formation of amine oxide | [1] |
Impurity H: A Process-Related Impurity
A significant impurity associated with Sofosbuvir is designated as Impurity H. It is characterized as a diastereoisomer of Sofosbuvir with the molecular formula C₂₉H₃₃FN₃O₁₀P. The structure of Impurity H includes a benzoate group, which is absent in the parent Sofosbuvir molecule.
The presence of the benzoate moiety strongly indicates that Impurity H is a process-related impurity , arising from the synthetic route of Sofosbuvir, rather than a typical degradant from forced degradation studies. In the synthesis of Sofosbuvir, benzoic anhydride is commonly employed as a protecting group for the hydroxyl functions of the sugar ring. Impurity H is likely an intermediate where the deprotection of the benzoate group was incomplete.
While not a direct product of standard forced degradation, it is conceivable that under specific, non-standard stress conditions in the presence of residual benzoylating agents from the synthesis, the formation of Impurity H could be induced. For instance, thermal stress on a Sofosbuvir sample containing traces of benzoic anhydride could potentially lead to the benzoylation of the drug substance.
Visualization of Degradation Pathways
The following diagrams, generated using the DOT language, illustrate the logical relationships in the degradation of Sofosbuvir.
Caption: Forced degradation pathways of Sofosbuvir.
Caption: Hypothetical formation of Impurity H.
Conclusion
The stability of Sofosbuvir is a critical attribute that is thoroughly investigated through forced degradation studies. This guide has detailed the experimental protocols for subjecting Sofosbuvir to various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress. The quantitative data and the identity of the major degradation products have been summarized to provide a clear comparative overview.
While Sofosbuvir degrades under hydrolytic and oxidative stress, it remains stable under thermal and photolytic conditions. A key takeaway is the classification of Impurity H as a process-related impurity, originating from the synthetic pathway involving benzoate protecting groups, rather than as a typical stress degradant. The provided diagrams visually conceptualize the established degradation pathways and a plausible, though hypothetical, route for the formation of Impurity H under non-standard stress conditions. This comprehensive analysis serves as a valuable resource for professionals in the field of drug development and quality control.
References
Unveiling the Standards: A Technical Guide to Sofosbuvir Impurity H
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacopeial reference standards and analytical methodologies concerning Sofosbuvir impurity H. As a critical aspect of quality control in the pharmaceutical industry, understanding and controlling impurities is paramount to ensuring the safety and efficacy of therapeutic agents like Sofosbuvir. This document synthesizes available data to offer a practical resource for professionals in drug development and research.
Introduction to Sofosbuvir and Its Impurities
Sofosbuvir is a direct-acting antiviral medication used in the treatment of chronic hepatitis C virus (HCV) infection.[1] It is a nucleotide analog inhibitor of the HCV NS5B protein, essential for viral replication.[2] During the synthesis and storage of Sofosbuvir, various process-related and degradation impurities can arise.[3] The control of these impurities is a mandatory requirement of regulatory bodies worldwide to ensure the quality, safety, and efficacy of the final drug product.
Characterization of this compound
While not currently listed as a specified impurity in the major pharmacopeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP), "this compound" is recognized and available as a reference standard from various suppliers. It is characterized as a diastereoisomer of Sofosbuvir.
A critical point of differentiation is its molecular formula and weight, which distinguishes it from the active pharmaceutical ingredient (API).
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Sofosbuvir | C22H29FN3O9P | 529.45[2][4] |
| This compound | C29H33FN3O10P | 633.56[5] |
Pharmacopeial Perspective on Impurity Control
Regulatory guidelines from bodies like the International Council for Harmonisation (ICH), USP, and EP provide a framework for the control of impurities in new drug substances.[6] These guidelines necessitate the identification and characterization of any impurity present above a certain threshold. The qualification of impurities involves assessing the biological safety of the impurity at the level or above at which it is present in the new drug substance.
Analytical Methodologies for Impurity Profiling
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective analytical technique for the separation and quantification of Sofosbuvir and its impurities. Several studies have reported the development and validation of stability-indicating HPLC methods for this purpose.
Representative Experimental Protocol: RP-HPLC Method
The following protocol is a representative example based on published methodologies for the analysis of Sofosbuvir and its related substances. This method would require validation to be suitable for the specific quantification of this compound.
Objective: To separate and quantify Sofosbuvir and its process-related and degradation impurities, including diastereomers like Impurity H.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
Chromatographic Conditions:
| Parameter | Specification |
| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 32 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 260 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Sofosbuvir and this compound reference standards in a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a known concentration.
-
Test Solution: Accurately weigh and dissolve the Sofosbuvir drug substance or a crushed tablet powder in the diluent to achieve a target concentration.
-
Filter all solutions through a 0.45 µm nylon filter before injection.
System Suitability: Before sample analysis, the chromatographic system must meet predefined suitability parameters, including theoretical plates, tailing factor, and reproducibility of injections.
Visualization of Key Processes
Logical Workflow for Impurity Identification and Control
The following diagram illustrates the general workflow for identifying and controlling impurities during drug development, a process applicable to this compound.
Caption: A logical workflow for the identification, characterization, and control of impurities in a drug substance.
Experimental Workflow for HPLC Analysis
The diagram below outlines the key steps in performing an HPLC analysis for Sofosbuvir impurity profiling.
References
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sofosbuvir, a cornerstone in the treatment of chronic Hepatitis C, is a direct-acting antiviral agent that inhibits the HCV NS5B RNA-dependent RNA polymerase.[1] A thorough evaluation of the genotoxic potential of a drug candidate is a critical component of its safety assessment. This technical guide provides a comprehensive overview of the genotoxicity profile of sofosbuvir and considers its related compounds, such as impurities and degradation products. The available data from a standard battery of regulatory-required genotoxicity assays, as well as from published research studies, consistently indicate that sofosbuvir is not genotoxic .
This guide summarizes the quantitative data from key studies in structured tables, details the experimental protocols of the conducted assays, and provides visualizations of the experimental workflows to facilitate a clear understanding of the genotoxic assessment of sofosbuvir. To date, publicly available experimental data on the genotoxicity of sofosbuvir-related impurities and degradation products are limited; assessments have primarily been conducted using in silico methods.
Genotoxicity Assessment of Sofosbuvir
Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have evaluated a standard battery of genotoxicity tests for sofosbuvir.[1] The results of these studies have consistently shown a lack of genotoxic activity.[1]
Summary of Preclinical Genotoxicity Studies
Table 1: Summary of Standard Genotoxicity Assays for Sofosbuvir
| Assay | Test System | Metabolic Activation | Result | Reference |
| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium and E. coli | With and without S9 | Negative | [2] |
| In Vitro Chromosomal Aberration Assay | Human peripheral blood lymphocytes | With and without S9 | Negative | [1] |
| In Vivo Micronucleus Assay | Mouse bone marrow | N/A | Negative | [1] |
In Vitro Cytokinesis-Block Micronucleus Cytome Assay in Human Liver Cells
A key study by Librelotto et al. (2021) investigated the genotoxic potential of sofosbuvir, both alone and in combination with ribavirin, in a human-derived liver cell line (HepG2). This is particularly relevant as the liver is the primary site of sofosbuvir metabolism. The study found no significant increase in chromosomal damage, as measured by the frequency of micronuclei, nucleoplasmic bridges, or nuclear buds, following treatment with sofosbuvir.[1]
Table 2: Cytokinesis-Block Micronucleus (CBMN) Cytome Assessment of Sofosbuvir in HepG2 Cells
| Treatment Group | Concentration (mM) | Micronuclei (MNi) per 1000 binucleated cells (Mean ± SD) | Nucleoplasmic Bridges (NPBs) per 1000 binucleated cells (Mean ± SD) | Nuclear Buds (NBUDs) per 1000 binucleated cells (Mean ± SD) |
| Negative Control (1% DMSO) | - | 4.83 ± 1.47 | 0.50 ± 0.50 | 0.50 ± 0.50 |
| Sofosbuvir | 0.011 | 4.66 ± 1.21 | 0.50 ± 0.50 | 0.50 ± 0.50 |
| 0.023 | 5.33 ± 1.89 | 0.0 ± 0.0 | 0.50 ± 0.50 | |
| 0.047 | 4.50 ± 1.50 | 0.50 ± 0.50 | 0.50 ± 0.50 | |
| 0.094 | 5.33 ± 1.21 | 0.0 ± 0.0 | 0.0 ± 0.0 | |
| 0.188 | 5.50 ± 1.50 | 0.50 ± 0.50 | 0.50 ± 0.50 | |
| 0.377 | 4.00 ± 1.63 | 0.50 ± 0.50 | 0.0 ± 0.0 | |
| 0.755 | 5.16 ± 0.75 | 0.0 ± 0.0 | 0.50 ± 0.50 | |
| 1.511 | 3.50 ± 1.04 | 0.50 ± 0.50 | 0.50 ± 0.50 | |
| Positive Control (1 µM B[a]P) | - | 13.50 ± 1.50 | 0.50 ± 0.50 | 9.50 ± 6.45 |
Data extracted from Librelotto et al. (2021).[1] No statistically significant differences were observed between sofosbuvir-treated groups and the negative control.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections describe the protocols for the key genotoxicity assays performed on sofosbuvir.
In Vitro Cytokinesis-Block Micronucleus Cytome Assay
This assay was performed as described by Librelotto et al. (2021) to assess chromosomal damage in HepG2 cells.[1]
-
Cell Culture: HepG2 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% L-glutamine, and 1% penicillin/streptomycin, and maintained at 37°C in a 5% CO2 atmosphere.
-
Treatment: Cells were seeded in 24-well plates at a density of 1 x 10^5 cells per well and incubated for 20 hours. Subsequently, cells were treated with sofosbuvir at concentrations ranging from 0.011 to 1.511 mM for 24 hours. A negative control (1% DMSO) and a positive control (1 µM benzo[a]pyrene) were included.
-
Cytokinesis Block: Cytochalasin B was added to the culture medium at a final concentration of 2.0 µg/mL to block cytokinesis.
-
Harvesting and Staining: After 28 hours of incubation with cytochalasin B, cells were harvested, treated with a hypotonic solution, and fixed. The cell suspension was then dropped onto clean microscope slides and stained with Giemsa.
-
Scoring: A total of 2000 binucleated cells were scored per treatment group to determine the frequency of micronuclei, nucleoplasmic bridges, and nuclear buds.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test for sofosbuvir was conducted using Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA, both in the presence and absence of a metabolic activation system (S9 fraction from rat liver).[2] The assay was performed to evaluate the potential of sofosbuvir to induce gene mutations. No significant increase in the number of revertant colonies was observed in any of the tester strains, with or without metabolic activation, indicating a lack of mutagenic activity.
In Vitro Chromosomal Aberration Assay
This assay was performed on cultured human peripheral blood lymphocytes to assess the potential of sofosbuvir to induce structural chromosomal aberrations.[1] The cells were exposed to sofosbuvir at various concentrations, both with and without metabolic activation. The results showed no statistically significant increase in the frequency of chromosomal aberrations in the treated cells compared to the control groups.
In Vivo Micronucleus Assay
The in vivo micronucleus test was conducted in mice to evaluate the clastogenic potential of sofosbuvir.[1] Animals were administered sofosbuvir, and bone marrow cells were collected and analyzed for the presence of micronucleated polychromatic erythrocytes. The results of this assay were negative, indicating that sofosbuvir did not induce chromosomal damage in vivo.
Genotoxicity of Sofosbuvir-Related Compounds
The assessment of impurities and degradation products is a critical aspect of drug safety evaluation. For sofosbuvir, this has primarily been addressed through in silico (computer-based) toxicity predictions.
Visualizations of Experimental Workflows
The following diagrams illustrate the general workflows for the key genotoxicity assays discussed in this guide.
References
In Silico Toxicity Prediction of Sofosbuvir Degradation Products: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico toxicity prediction of degradation products of Sofosbuvir, a direct-acting antiviral agent crucial in the treatment of Hepatitis C. The guide details the methodologies for forced degradation studies as per regulatory guidelines, outlines the workflow for computational toxicology assessment, and presents the available data on the identified degradation products and their predicted toxicities. This document is intended to serve as a valuable resource for professionals involved in drug development, quality control, and regulatory affairs, offering insights into ensuring the safety and stability of pharmaceutical products.
Introduction
Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[1] Like all pharmaceutical substances, Sofosbuvir is susceptible to degradation under various environmental conditions, which can lead to the formation of impurities. These degradation products may not only impact the efficacy of the drug but also pose potential safety risks. Therefore, it is a regulatory requirement to identify and characterize these degradation products and assess their potential toxicity.
Forced degradation studies are a critical component of the drug development process, designed to identify the likely degradation products that may form under stress conditions such as hydrolysis, oxidation, heat, and light.[2] Following the identification and structural elucidation of these degradants, their toxicological risk must be evaluated. In recent years, in silico toxicology has emerged as a powerful tool for the early-stage assessment of chemical toxicity, offering a rapid and cost-effective alternative to traditional animal testing.[3] Computational models, such as those provided by TOPKAT (Toxicity Prediction by Komputer Assisted Technology) and DEREK (Deductive Estimation of Risk from Existing Knowledge), are widely used to predict various toxicity endpoints, including mutagenicity, carcinogenicity, and organ toxicity.[1]
This guide focuses on the application of these in silico methods to the degradation products of Sofosbuvir, providing a framework for their safety assessment.
Identification and Characterization of Sofosbuvir Degradation Products
Forced degradation studies on Sofosbuvir have been conducted under various stress conditions, including acidic, alkaline, and oxidative environments, leading to the identification of several degradation products (DPs).[1][4] A key study by Swain et al. (2016) identified seven degradation products using LC-ESI-QTOF-MS/MS.[1] While the precise chemical structures of all seven degradation products are not publicly available in the referenced literature, some have been characterized in other studies.
Note on Data Availability: The quantitative in silico toxicity prediction data and the complete structural details for all seven degradation products from the pivotal study by Swain et al. (2016) are not accessible in the public domain abstracts and summaries. Therefore, the following tables are structured to present the available information and highlight the missing data points.
Table 1: Identified Degradation Products of Sofosbuvir
| Degradation Product | Stress Condition | m/z (Mass-to-Charge Ratio) | Proposed Molecular Formula |
| DP-1 | Acidic Hydrolysis | 488 | C₁₉H₂₅FN₃O₉P |
| DP-2 | Alkaline Hydrolysis | 393.3 | C₁₃H₁₈FN₂O₈P |
| DP-3 | Oxidative | 393 | C₁₃H₁₈FN₂O₈P |
| DP-4 | Not Specified | Not Available | Not Available |
| DP-5 | Not Specified | Not Available | Not Available |
| DP-6 | Not Specified | Not Available | Not Available |
| DP-7 | Not Specified | Not Available | Not Available |
Data compiled from available abstracts and summaries of forced degradation studies.[4][5]
Experimental Protocols
Forced Degradation Studies (as per ICH Q1A (R2) Guidelines)
The following protocols are generalized methodologies for conducting forced degradation studies on Sofosbuvir, based on established guidelines and published literature.
Objective: To generate degradation products of Sofosbuvir under various stress conditions to identify potential impurities and to develop and validate a stability-indicating analytical method.
Materials:
-
Sofosbuvir drug substance
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Ammonium acetate
-
Water, HPLC grade
-
pH meter
-
Reflux condenser
-
Water bath or heating mantle
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Sofosbuvir in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
-
Reflux the solution at 70-80°C for a specified period (e.g., 6 hours).[4]
-
After the incubation period, cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 N NaOH.
-
Dilute the final solution with the mobile phase to a suitable concentration for analysis.
-
-
Alkaline Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
-
Reflux the solution at 70-80°C for a specified period (e.g., 10 hours).[4]
-
After the incubation period, cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 N HCl.
-
Dilute the final solution with the mobile phase to a suitable concentration for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature or a slightly elevated temperature (e.g., 80°C) for a specified period (e.g., 7 days).[4]
-
Dilute the final solution with the mobile phase to a suitable concentration for analysis.
-
-
Thermal Degradation:
-
Place the solid drug substance in an oven maintained at a high temperature (e.g., 50°C) for an extended period (e.g., 21 days).[4]
-
At the end of the period, dissolve a known amount of the stressed sample in the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
At the end of the exposure, dissolve a known amount of the stressed sample in the mobile phase for analysis.
-
-
Analysis:
-
Analyze all the stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC method coupled with a mass spectrometer (e.g., LC-ESI-QTOF-MS/MS) for the identification and characterization of the degradation products.[1]
-
In Silico Toxicity Prediction Workflow
The following is a generalized workflow for predicting the toxicity of chemical compounds using expert rule-based (DEREK) and statistical-based (TOPKAT) systems.
Objective: To predict the potential toxicological endpoints of Sofosbuvir degradation products based on their chemical structures.
Software:
-
DEREK Nexus (for expert rule-based prediction)
-
TOPKAT (for statistical, QSAR-based prediction)
Procedure:
-
Input Structure:
-
Obtain the 2D chemical structure of each degradation product in a compatible format (e.g., SMILES, MOL file).
-
-
DEREK Nexus Analysis (Expert Rule-Based):
-
Import the chemical structure into the DEREK Nexus software.
-
The software compares the substructures within the query molecule against a knowledge base of structural alerts, which are molecular fragments known to be associated with specific toxicities.
-
The output provides a qualitative prediction (e.g., "plausible," "probable," "equivocal") for various endpoints such as mutagenicity, carcinogenicity, skin sensitization, and hepatotoxicity.
-
The reasoning for each alert is provided, often with references to supporting data.
-
-
TOPKAT Analysis (Statistical-Based):
-
Import the chemical structure into the TOPKAT software.
-
Select the desired toxicity endpoints for prediction (e.g., rodent carcinogenicity, developmental toxicity, Ames mutagenicity, rat oral LD50).
-
The software uses validated quantitative structure-activity relationship (QSAR) models to generate quantitative predictions.
-
The output includes the predicted value (e.g., a calculated LD50) and a confidence level for the prediction.
-
-
Expert Review and Interpretation:
-
A toxicologist or computational chemist reviews the outputs from both DEREK and TOPKAT.
-
The results are integrated to form a comprehensive toxicity assessment. Conflicting predictions between the two systems are carefully evaluated.
-
The assessment considers the strength of the evidence for each prediction and the relevance of the alerts to human health.
-
In Silico Toxicity Prediction Data
As previously noted, the specific quantitative toxicity data for the seven degradation products identified by Swain et al. is not available in the public domain. The following table is a template illustrating how such data would be presented.
Table 2: Summary of In Silico Toxicity Predictions for Sofosbuvir Degradation Products
| Degradation Product | Mutagenicity (Ames Test) Prediction (DEREK/TOPKAT) | Carcinogenicity Prediction (DEREK/TOPKAT) | Hepatotoxicity Alert (DEREK) | Other Predicted Toxicities |
| DP-1 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| DP-2 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| DP-3 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| DP-4 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| DP-5 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| DP-6 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| DP-7 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Sofosbuvir | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Visualizations: Workflows and Potential Pathways
Experimental Workflow for Forced Degradation and Analysis
Caption: Workflow for forced degradation and analysis of Sofosbuvir.
In Silico Toxicity Prediction Workflow
Caption: Workflow for in silico toxicity prediction.
Potential Toxicological Signaling Pathways for Nucleotide Analogue Impurities
Caption: Potential toxicological pathways for nucleotide analogue impurities.
Discussion and Conclusion
The safety of pharmaceutical products is paramount, and a thorough understanding of potential impurities and their toxicological profiles is essential. This guide has outlined the process for identifying and evaluating the in silico toxicity of Sofosbuvir degradation products. Forced degradation studies, conducted according to ICH guidelines, are the first step in identifying potential degradants. Subsequent analysis using computational toxicology tools like DEREK and TOPKAT provides a valuable preliminary assessment of their potential risks.
While the publicly available data on the specific toxicity of all Sofosbuvir degradation products is limited, the methodologies presented here provide a robust framework for conducting such an assessment. The use of complementary in silico models—one expert rule-based and one statistical-based—is a widely accepted approach for impurity safety assessment.
It is important to emphasize that in silico predictions are not a replacement for experimental testing but serve as a crucial screening and prioritization tool. Positive alerts from these computational models can guide further toxicological investigations, such as in vitro mutagenicity assays (e.g., the Ames test), to confirm the predicted risks.
For drug development professionals, the integration of forced degradation studies and in silico toxicology into the early stages of development can help in the selection of more stable drug candidates, the design of appropriate formulation and storage conditions, and the establishment of safe limits for impurities, ultimately contributing to the development of safer and more effective medicines. Further research to fully characterize all degradation products of Sofosbuvir and to publish their detailed toxicological assessments would be of great benefit to the scientific and regulatory communities.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of forced degradation products and in silico toxicity prediction of Sofosbuvir: A novel HCV NS5B polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 5. J. Pharm. Biomed. Anal. – ScienceOpen [scienceopen.com]
Unveiling Sofosbuvir Impurity H: A Technical Guide for Drug Development Professionals
An in-depth analysis of the molecular characteristics, potential formation pathways, and analytical methodologies for Sofosbuvir impurity H, providing critical insights for researchers and scientists in the field of pharmaceutical development.
This technical guide delves into the essential physicochemical properties of this compound, a known process-related impurity of the direct-acting antiviral agent, Sofosbuvir. A comprehensive understanding of such impurities is paramount for ensuring the safety, efficacy, and quality of the final drug product. This document provides a structured overview of its molecular formula and weight, alongside a detailed exploration of the metabolic pathways of the parent drug, which can be instrumental in understanding the potential genesis of such impurities. Furthermore, it outlines robust experimental protocols for the identification and characterization of impurities, drawing from established methodologies for Sofosbuvir and its degradation products.
Molecular Profile of this compound
A critical first step in the characterization of any pharmaceutical impurity is the precise determination of its molecular formula and weight. This foundational data underpins all subsequent analytical and toxicological assessments.
| Parameter | Value |
| Molecular Formula | C₂₉H₃₃FN₃O₁₀P |
| Molecular Weight | 633.56 |
Metabolic Activation of Sofosbuvir: A Potential Source of Impurities
Sofosbuvir is a prodrug that undergoes intracellular metabolism to form the pharmacologically active uridine analog triphosphate, GS-461203. This intricate metabolic cascade, essential for its antiviral activity, can also be a potential source of impurities. Understanding this pathway provides a logical framework for investigating the formation of process-related impurities and degradation products.
The metabolic activation of Sofosbuvir involves a series of enzymatic steps primarily occurring within hepatocytes. The process is initiated by the hydrolysis of the carboxyl ester moiety, followed by the cleavage of the phosphoramidate bond and subsequent phosphorylation events.
Methodological & Application
Application Note: A Validated HPLC Method for the Detection of Sofosbuvir Impurity H
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a precise, and accurate analytical method for the detection and quantification of Sofosbuvir impurity H in bulk drug substances and pharmaceutical dosage forms. The described Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is demonstrated to be robust and suitable for routine quality control analysis. This document provides comprehensive experimental protocols, method validation data, and a visual representation of the analytical workflow.
Introduction
Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection.[1][2] During the synthesis and storage of Sofosbuvir, process-related impurities and degradation products can arise. Regulatory bodies require the identification and control of these impurities to ensure the safety and efficacy of the drug product. One such critical impurity is this compound. This application note presents a validated stability-indicating RP-HPLC method for the effective separation and quantification of Sofosbuvir from its potential impurities, with a focus on impurity H. The method has been validated in accordance with International Council for Harmonisation (ICH) guidelines.[1][3][4]
Experimental Protocols
Materials and Reagents
-
Sofosbuvir reference standard and this compound reference standard were procured from a certified supplier.
-
HPLC grade acetonitrile, methanol, and water were purchased from a reputable chemical supplier.
-
Trifluoroacetic acid (TFA) and ortho-phosphoric acid (OPA) were of analytical grade.[1][3]
-
Sofosbuvir 400 mg tablets were obtained from a commercial source.[5]
Instrumentation
A High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV detector was used for this analysis. Data acquisition and processing were performed using appropriate chromatography software.
Chromatographic Conditions
| Parameter | Condition |
| Column | Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | 0.1% Trifluoroacetic acid in water: Acetonitrile (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 260 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Sofosbuvir reference standard in the mobile phase to obtain a concentration of 400 µg/mL.
Impurity H Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a concentration of 10 µg/mL.
Working Standard Solution: Prepare a working standard solution by diluting the standard stock solution with the mobile phase to achieve a final concentration of 40 µg/mL of Sofosbuvir and 1 µg/mL of impurity H.
Sample Preparation (from Tablets):
-
Weigh and finely powder not fewer than 20 Sofosbuvir tablets.
-
Transfer a quantity of the powder equivalent to 400 mg of Sofosbuvir into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the drug.
-
Make up the volume to 100 mL with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.
-
Dilute 1.0 mL of the filtered solution to 10 mL with the mobile phase to obtain a final concentration of 400 µg/mL.
Method Validation Summary
The developed analytical method was validated according to ICH guidelines for specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Specificity
The specificity of the method was evaluated by analyzing the blank, placebo, standard, and sample solutions. The chromatograms showed no interference from excipients at the retention times of Sofosbuvir and impurity H, demonstrating the method's specificity.
Linearity
The linearity of the method was established by analyzing a series of solutions containing Sofosbuvir and impurity H at different concentrations.
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| Sofosbuvir | 160 - 480 | > 0.999 |
| Impurity H | 0.5 - 7.5 | > 0.999 |
Precision
The precision of the method was determined by performing replicate injections of the standard solution.
| Parameter | Sofosbuvir (%RSD) | Impurity H (%RSD) |
| Repeatability (n=6) | < 2.0 | < 2.0 |
| Intermediate Precision (n=6) | < 2.0 | < 2.0 |
Accuracy
The accuracy of the method was assessed by recovery studies at three different concentration levels (50%, 100%, and 150% of the target concentration).
| Analyte | Recovery (%) |
| Sofosbuvir | 98.0 - 102.0 |
| Impurity H | 98.0 - 102.0 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ for Sofosbuvir and impurity H were determined based on the signal-to-noise ratio.
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Sofosbuvir | 0.04 | 0.125 |
| Impurity H | 0.1 | 0.5 |
Results and Discussion
The developed RP-HPLC method successfully separated Sofosbuvir from its impurity H. The retention time for Sofosbuvir was found to be approximately 3.7 minutes, while the retention time for impurity H was approximately 5.7 minutes.[3] The method proved to be linear, precise, and accurate for the quantification of impurity H in Sofosbuvir samples. The validation results confirm that the method is suitable for its intended purpose of routine quality control analysis.
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The RP-HPLC method described in this application note is a simple, specific, precise, and accurate method for the determination of this compound in bulk and pharmaceutical dosage forms. The method validation was performed according to ICH guidelines, and the results were found to be within the acceptable limits. This method can be effectively used for routine quality control analysis to ensure the purity and safety of Sofosbuvir products.
References
UPLC-MS/MS method for quantification of Sofosbuvir impurities in plasma
An Application Note and Protocol for the UPLC-MS/MS Quantification of Sofosbuvir and its Impurities in Human Plasma.
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for a sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of Sofosbuvir and its primary degradation impurities in human plasma. Sofosbuvir is a direct-acting antiviral agent crucial for the treatment of Hepatitis C.[1][2] Monitoring the levels of the parent drug and its impurities is essential for ensuring safety and efficacy during drug development and therapeutic drug monitoring. This method employs a straightforward protein precipitation technique for sample preparation and offers a rapid analysis time, making it suitable for high-throughput applications. The protocol includes detailed steps for sample preparation, instrument setup, and method validation parameters based on established guidelines.
Introduction
Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, which is essential for viral replication.[1][3] As a prodrug, it undergoes metabolic activation in the liver to form the active triphosphate metabolite.[2] During manufacturing, storage, or metabolism, various impurities can arise. These impurities, including degradation products from hydrolysis or oxidation, must be monitored and quantified to ensure the safety and stability of the drug product.[3] Forced degradation studies show that Sofosbuvir is susceptible to degradation under acidic, basic, and oxidative conditions, leading to the formation of several key impurities.[2][4][5][6]
This application note details a robust UPLC-MS/MS method for quantifying Sofosbuvir and its major degradation products in plasma, providing a critical tool for pharmacokinetic and stability studies.
Experimental Protocols
Materials and Reagents
-
Sofosbuvir reference standard
-
Sofosbuvir impurity reference standards (e.g., acid and base hydrolysis products)
-
Sofosbuvir-d6 or other suitable deuterated internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Control human plasma (K2-EDTA)
Instrumentation
-
UPLC System: Waters Acquity UPLC or equivalent system equipped with a binary solvent manager and sample manager.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Waters Xevo TQD) with an electrospray ionization (ESI) source.[7][8]
-
Analytical Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent.[7][9]
Preparation of Solutions
-
Stock Solutions: Prepare individual stock solutions of Sofosbuvir, its impurities, and the internal standard (IS) at a concentration of 1 mg/mL in methanol.
-
Working Solutions: Prepare intermediate working solutions by diluting the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water to create calibration curve (CC) and quality control (QC) spiking solutions.
-
Mobile Phase A: 0.1% Formic acid in water.[7]
-
Mobile Phase B: Acetonitrile.[7]
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for standards, QCs, and unknown samples.
-
Pipette 100 µL of plasma into the appropriate tubes.
-
Spike with 10 µL of the appropriate standard/QC working solution (or blank diluent for unknown samples).
-
Add 10 µL of the internal standard working solution to all tubes.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.[7]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 x g for 10 minutes to pellet the precipitated proteins.[10]
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 2-5 µL of the supernatant into the UPLC-MS/MS system.[10][11]
Caption: Plasma sample preparation workflow.
UPLC-MS/MS Method Parameters
The following tables summarize the instrumental conditions for the analysis.
Table 1: UPLC Conditions
| Parameter | Value |
|---|---|
| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[7][9] |
| Mobile Phase A | 0.1% Formic Acid in Water[7] |
| Mobile Phase B | Acetonitrile[7] |
| Flow Rate | 0.35 - 0.40 mL/min[8][9] |
| Gradient | Isocratic or Gradient (e.g., 5-95% B over 1.5 min) |
| Column Temp. | 40 °C |
| Injection Volume | 2-5 µL |
| Run Time | 1.5 - 2.0 minutes[7][8] |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive[7] |
| Scan Type | Multiple Reaction Monitoring (MRM)[8] |
| Capillary Voltage | 3.0 - 3.5 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 350 - 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
Table 3: MRM Transitions for Sofosbuvir and Potential Impurities
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Sofosbuvir | 530.1 | 243.1 |
| Sofosbuvir-d6 (IS) | 536.1 | 249.1 |
| Acid Degradant (DP I) | 417.0 | 126.0 |
| Base Degradant (DP II) | 454.1 | 243.1 |
| Oxidative Degradant (DP III) | 546.1 | 243.1 |
Note: The m/z values for impurities are based on forced degradation studies and may need to be confirmed with reference standards.
Method Validation Summary
The method should be validated according to regulatory guidelines (e.g., FDA or EMA).[7][12] Key validation parameters are summarized below.
Table 4: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Performance |
|---|---|---|
| Linearity (r²) | ≥ 0.99[11] | > 0.995 |
| Calibration Range | - | 0.25 - 3500 ng/mL for Sofosbuvir[7][8] |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Accuracy ±20%, Precision ≤20%[12] | 0.25 ng/mL[7][8] |
| Accuracy (% Bias) | Within ±15% of nominal (±20% at LLOQ)[12][13] | -5% to +5% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ)[12][13] | < 10% |
| Matrix Effect | IS-normalized factor CV ≤ 15% | Within acceptable limits |
| Recovery | Consistent and reproducible | > 85% |
| Stability (Freeze-thaw, Bench-top, Long-term) | % Change within ±15%[13][14] | Stable under typical storage conditions[14] |
Sofosbuvir Degradation Pathways
Forced degradation studies are essential for identifying potential impurities that may arise during the product's lifecycle. Sofosbuvir shows susceptibility to degradation under specific stress conditions.
Caption: Sofosbuvir degradation pathways.
Conclusion
The UPLC-MS/MS method described provides a rapid, sensitive, and reliable approach for the quantification of Sofosbuvir and its critical impurities in human plasma. The simple sample preparation and short run time make it highly suitable for regulated bioanalysis in clinical and research settings. Proper validation of this method ensures that the data generated is accurate and reproducible, supporting pharmacokinetic assessments and stability testing of Sofosbuvir.
References
- 1. veeprho.com [veeprho.com]
- 2. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 3. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. archives.ijper.org [archives.ijper.org]
- 5. Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 6. researchgate.net [researchgate.net]
- 7. Novel determination of sofosbuvir and velpatasvir in human plasma by UPLC-MS/MS method: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of sofosbuvir and ledipasvir in human plasma by UPLC-MS/MS method: Application to fasting and fed bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel and sensitive UPLC-MS/MS method for quantification of sofosbuvir in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Quick and Sensitive LC-MS/MS Method for Simultaneous Quantification of Sofosbuvir Metabolite (GS-331007) in Human Plasma: Application to Hepatitis C Infected Patients with End-Stage Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 12. mdpi.com [mdpi.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. UPLC-MS/MS method for determination of sofosbuvir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Stability-Indicating RP-HPLC Method for the Separation of Sofosbuvir and Its Process-Related Impurities
Introduction
Sofosbuvir is a direct-acting antiviral medication used for the treatment of chronic hepatitis C infection.[1][2][3] It is a nucleotide analog that specifically inhibits the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[4] The presence of impurities in the active pharmaceutical ingredient (API) can affect the efficacy and safety of the drug product. Therefore, it is crucial to have a reliable analytical method to separate and quantify Sofosbuvir and its potential impurities. This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation of Sofosbuvir from its process-related impurities. The method is validated according to the International Council for Harmonisation (ICH) guidelines and is suitable for routine quality control analysis of Sofosbuvir in bulk drug and pharmaceutical dosage forms.[1][2][5][6]
Experimental Protocols
1. Materials and Reagents
-
Sofosbuvir reference standard
-
Sofosbuvir impurities (e.g., Phosphoryl impurity, methyl ester, ethyl ester) reference standards[1][5][6]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Trifluoroacetic acid (TFA) or Orthophosphoric acid (OPA) (AR grade)[3][5][6]
-
Buffer solution (e.g., 0.1% TFA in water or 0.1% OPA)[3][5][6]
2. Instrumentation and Chromatographic Conditions
A high-performance liquid chromatography (HPLC) system equipped with a UV detector is used.[5][6] The following chromatographic conditions are recommended for the separation:
| Parameter | Condition |
| HPLC Column | Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm or Kromasil 100 C18 (250 x 4.6 mm, 5 µ)[1][5][6] |
| Mobile Phase | A mixture of 0.1% Trifluoroacetic acid in water and Acetonitrile (50:50, v/v)[5][6] |
| Flow Rate | 1.0 mL/min[1] |
| Detection Wavelength | 260 nm[5][6] |
| Column Temperature | 25°C[1] |
| Injection Volume | 10 µL[1] |
| Elution Mode | Isocratic[5][6] |
3. Preparation of Solutions
-
Diluent: A mixture of water and acetonitrile (50:50, v/v) is used as the diluent.[6]
-
Standard Stock Solution of Sofosbuvir: Accurately weigh and dissolve 400 mg of Sofosbuvir reference standard in 100 mL of diluent to obtain a concentration of 4000 µg/mL.[6]
-
Standard Stock Solution of Impurities: Accurately weigh and dissolve 25 mg of each impurity reference standard in 100 mL of diluent to obtain a concentration of 250 µg/mL.[6]
-
Working Standard Solution: Pipette 5 mL of the Sofosbuvir standard stock solution and appropriate volumes of the impurity stock solutions into a 50 mL volumetric flask and dilute with the diluent to the mark. This will result in a final concentration of 400 µg/mL for Sofosbuvir and a suitable concentration for the impurities.[6]
-
Sample Solution (for Tablet Dosage Form): Weigh and crush not fewer than 20 tablets. Transfer an amount of powder equivalent to 400 mg of Sofosbuvir into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 15 minutes with intermittent shaking, and then dilute to the mark with the diluent. Filter the solution through a 0.45 µm nylon filter.
Data Presentation
The developed RP-HPLC method was validated as per ICH guidelines. The quantitative data for method validation are summarized in the tables below.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (Asymmetry) | ≤ 2.0 | < 2.0 |
| Theoretical Plates (N) | > 2000 | > 2000 |
| % RSD of Peak Areas (n=6) | < 2.0% | < 2.0% |
Table 2: Linearity of Sofosbuvir and its Impurities
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| Sofosbuvir | 160 - 480 | 0.999 |
| Phosphoryl Impurity | 10 - 30 | 0.999 |
| Methyl Ester Impurity | 0.5 - 7.5 | 0.999 |
| Ethyl Ester Impurity | 0.5 - 7.5 | 0.999 |
Table 3: Accuracy (Recovery) Studies
| Analyte | Spiked Level | % Recovery |
| Sofosbuvir | 50% | 98.0 - 102.0 |
| 100% | 98.0 - 102.0 | |
| 150% | 98.0 - 102.0 | |
| Impurities | 50% | 90.2 - 113.9[1] |
| 100% | 90.2 - 113.9[1] | |
| 150% | 90.2 - 113.9[1] |
Table 4: Precision (% RSD)
| Analyte | Intraday Precision (n=6) | Interday Precision (n=6) |
| Sofosbuvir | < 2.0% | < 2.0% |
| Impurities | < 2.0% | < 2.0% |
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Sofosbuvir | 0.04 | 0.125 |
| Phosphoryl Impurity | 0.12 | 0.375 |
| Methyl Ester Impurity | 0.1 | 0.5 |
| Ethyl Ester Impurity | 0.1 | 0.5 |
Table 6: Retention Time Data
| Compound | Retention Time (min) |
| Sofosbuvir | 3.674[5][6] |
| Phosphoryl Impurity | 5.704[5][6] |
| Methyl Ester Impurity | 36.31[1] |
| Ethyl Ester Impurity | 43.77[1] |
Mandatory Visualizations
Caption: Experimental workflow for the RP-HPLC analysis of Sofosbuvir and its impurities.
Caption: Logical relationship of parameters for RP-HPLC method validation.
References
- 1. A Stability Indicating Reverse Phase High Performance Liquid Chromatography Method for Related Substances of Sofosbuvir in Tablet Dosage Form | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 2. researchgate.net [researchgate.net]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. proceeding.conferenceworld.in [proceeding.conferenceworld.in]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
Stability-Indicating HPLC Method for Sofosbuvir and its Degradation Products: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Sofosbuvir and its degradation products. This method is crucial for the quality control of Sofosbuvir in bulk drug and pharmaceutical formulations, ensuring its efficacy and safety.
Introduction
Sofosbuvir is a direct-acting antiviral medication used to treat hepatitis C.[1] A stability-indicating analytical method is essential to separate the intact drug from any potential degradation products that may form during manufacturing, storage, or administration. This ensures that the analytical method is specific and can accurately measure the active pharmaceutical ingredient (API) without interference. The method described herein is based on established and validated procedures in the scientific literature and adheres to the International Council for Harmonisation (ICH) guidelines.[2][3][4]
Chromatographic Conditions
A robust isocratic reverse-phase HPLC method has been developed for the determination of Sofosbuvir in the presence of its degradation products. The following table summarizes the optimized chromatographic conditions.
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Column | Inertsil ODS-3 C18 (250 mm × 4.6 mm i.d., 5 µm) or equivalent C18 column[1][5] |
| Mobile Phase | Methanol: Water (70:30 v/v)[1][6] or Acetonitrile: 0.1% Orthophosphoric Acid (30:70 v/v)[7] |
| Flow Rate | 1.0 mL/min[2][8] |
| Injection Volume | 20 µL |
| Detector | UV at 260 nm[3][5][7] |
| Column Temperature | Ambient or 30°C[9] |
| Run Time | Approximately 10 minutes |
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. Sofosbuvir is subjected to various stress conditions as per ICH guidelines to induce degradation.[2][3][4]
Summary of Forced Degradation Conditions and Observations
| Stress Condition | Reagent/Condition | Duration | Observation | % Degradation |
| Acid Hydrolysis | 0.1N HCl | 6 hours at 70°C[2] | Significant degradation observed.[1][2][3] | 23%[2][8] |
| Base Hydrolysis | 0.1N NaOH | 10 hours[2] | Extensive degradation observed.[1][2][3] | 50%[2][8] |
| Oxidative Degradation | 3% H₂O₂ | 7 days[2] | Degradation observed.[1][2][3] | 19.02%[2] |
| Thermal Degradation | 50°C | 21 days[2] | No significant degradation observed.[1][2] | - |
| Photolytic Degradation | UV light | 21 days[2] | No significant degradation observed.[2][3] | - |
Identification of Degradation Products
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the identification and characterization of degradation products.[1][2] The table below lists the major degradation products of Sofosbuvir identified under various stress conditions.
| Degradation Product | Stress Condition | Retention Time (Rt) | m/z |
| DP I | Acid Hydrolysis | 4.2 min | 488 |
| DP II | Alkaline Hydrolysis | 3.6 min | 393.3 |
| DP III | Oxidative Degradation | 3.2 min | 393 |
Data compiled from multiple sources. Retention times may vary based on specific chromatographic conditions.[2][8]
Method Validation
The developed HPLC method has been validated according to ICH guidelines to ensure its suitability for its intended purpose.[10][11][12][13]
Summary of Method Validation Parameters
| Parameter | Result |
| Linearity (Concentration Range) | 10-50 µg/mL[13] |
| Correlation Coefficient (r²) | > 0.999[10] |
| Accuracy (% Recovery) | 99.82% - 100.39%[9][11] |
| Precision (% RSD) | < 2%[10] |
| Limit of Detection (LOD) | 0.002754 mg/mL[10] |
| Limit of Quantification (LOQ) | 0.009181 mg/mL[10] |
| Specificity | The method is specific as there is no interference from blanks or degradation products at the retention time of Sofosbuvir.[14] |
Experimental Protocols
Preparation of Standard Stock Solution (100 µg/mL)
-
Accurately weigh 10 mg of Sofosbuvir reference standard and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 10 minutes to dissolve.
-
Make up the volume to 100 mL with the mobile phase and mix well.
Preparation of Sample Solution (50 µg/mL)
-
For bulk drug, accurately weigh 50 mg of Sofosbuvir and transfer to a 100 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase. Further dilute 5 mL of this solution to 50 mL with the mobile phase.
-
For tablets, weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 50 mg of Sofosbuvir to a 100 mL volumetric flask. Add about 70 mL of the mobile phase and sonicate for 15 minutes with intermittent shaking. Make up the volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter. Further dilute 5 mL of the filtrate to 50 mL with the mobile phase.
Protocol for Forced Degradation Studies
-
Acid Hydrolysis: To 1 mL of the standard stock solution (1000 µg/mL), add 1 mL of 0.1N HCl. Reflux the solution at 70°C for 6 hours.[2] Cool the solution and neutralize it with 1 mL of 0.1N NaOH. Dilute the final solution with the mobile phase to obtain a concentration of 50 µg/mL.
-
Base Hydrolysis: To 1 mL of the standard stock solution (1000 µg/mL), add 1 mL of 0.1N NaOH. Keep the solution at room temperature for 10 hours.[2] Neutralize the solution with 1 mL of 0.1N HCl and dilute with the mobile phase to a final concentration of 50 µg/mL.
-
Oxidative Degradation: To 1 mL of the standard stock solution (1000 µg/mL), add 1 mL of 3% H₂O₂. Store the solution at room temperature for 7 days.[2] Dilute with the mobile phase to a final concentration of 50 µg/mL.
-
Thermal Degradation: Expose the solid drug powder to a temperature of 50°C for 21 days.[2] After the specified time, prepare a 50 µg/mL solution in the mobile phase.
-
Photolytic Degradation: Expose the solid drug powder to UV light (254 nm) for 21 days.[2][3] Following exposure, prepare a 50 µg/mL solution in the mobile phase.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the stability-indicating HPLC method of Sofosbuvir.
Sofosbuvir Degradation Pathway
Caption: Proposed degradation pathway of Sofosbuvir under stress conditions.
References
- 1. academic.oup.com [academic.oup.com]
- 2. archives.ijper.org [archives.ijper.org]
- 3. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Stability-Indicating Method and LC-MS-MS Characterization of Forced Degradation Products of Sofosbuvir. | Semantic Scholar [semanticscholar.org]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 9. researchgate.net [researchgate.net]
- 10. jptcp.com [jptcp.com]
- 11. A new RP-HPLC method development and validation of Sofosbuvir in bulk and pharmaceutical dosage forms | PDF [slideshare.net]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. researchgate.net [researchgate.net]
- 14. impactfactor.org [impactfactor.org]
Application Notes & Protocols for Forced Degradation Studies of Sofosbuvir in Accordance with ICH Guidelines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Forced degradation studies are a critical component of drug development, mandated by the International Council for Harmonisation (ICH) guidelines (Q1A(R2)) to elucidate the intrinsic stability of a drug substance.[1][2] These studies involve subjecting the drug to a variety of stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress, to identify potential degradation products and establish degradation pathways.[1][2][3] This information is instrumental in developing and validating stability-indicating analytical methods, understanding the drug's degradation profile, and ensuring the safety and efficacy of the final drug product. This document provides a detailed protocol for conducting forced degradation studies on Sofosbuvir, an antiviral medication used for the treatment of Hepatitis C.[4][5]
Summary of Forced Degradation Conditions and Observed Degradation
The following table summarizes the typical stress conditions applied in forced degradation studies of Sofosbuvir and the corresponding extent of degradation observed in various studies. The goal of a forced degradation study is typically to achieve 5-20% degradation of the active pharmaceutical ingredient.[1]
| Stress Condition | Reagent/Condition | Temperature | Duration | % Degradation | Reference |
| Acid Hydrolysis | 1 N HCl | 80°C (reflux) | 10 hours | 8.66% | [6] |
| 0.1 N HCl | Room Temperature | 26 hours | 18.87% | [4] | |
| 0.1 N HCl | 70°C | 6 hours | 23% | [7][8] | |
| Acidic conditions | - | - | 26% | [9] | |
| Alkaline Hydrolysis | 0.5 N NaOH | 60°C | 24 hours | 45.97% | [6] |
| 0.1 N NaOH | Room Temperature | 26 hours | 29.83% | [4] | |
| 0.1 N NaOH | - | 10 hours | 50% | [7][8] | |
| Oxidative Degradation | 30% H₂O₂ | 80°C | 2 days | 0.79% | [6] |
| 3% H₂O₂ | - | 7 days | 19.02% | [7] | |
| 6% H₂O₂ | Room Temperature | 10 days | 11% | [10] | |
| Thermal Degradation | Dry Heat | 50°C | 21 days | No degradation | [7] |
| Dry Heat | - | - | Stable | [10][11] | |
| Photolytic Degradation | UV light (254 nm) | - | 24 hours | No degradation | [6] |
| Sunlight | - | 21 days | No degradation | [7] | |
| Photolysis | - | - | Degradation observed | [10][11] | |
| Neutral Hydrolysis | Water | - | - | Stable | [10][11] |
Experimental Protocols
The following are detailed protocols for conducting forced degradation studies on Sofosbuvir.
Materials and Reagents
-
Sofosbuvir pure drug substance
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Acetonitrile (ACN), HPLC grade
-
Methanol, HPLC grade
-
Formic acid, analytical grade
-
Water, HPLC grade or purified
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
Reflux condenser
-
Water bath or oven
-
Photostability chamber
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.
Preparation of Stock Solution
Prepare a stock solution of Sofosbuvir at a concentration of 1 mg/mL in a suitable solvent such as methanol or a mixture of methanol and water.[7]
Stress Conditions
-
To a suitable volume of the Sofosbuvir stock solution, add an equal volume of 1 N HCl.
-
Reflux the solution at 80°C for 10 hours.[6]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate concentration of NaOH solution.
-
Dilute the resulting solution with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 15 µg/mL).[6]
-
To a suitable volume of the Sofosbuvir stock solution, add an equal volume of 0.5 N NaOH.
-
Heat the solution at 60°C for 24 hours.[6]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate concentration of HCl solution.
-
Dilute the resulting solution with the mobile phase to a final concentration suitable for HPLC analysis.[6]
-
To a suitable volume of the Sofosbuvir stock solution, add an equal volume of 30% H₂O₂.
-
Heat the solution at 80°C for 48 hours.[6]
-
After the specified time, cool the solution to room temperature.
-
Dilute the resulting solution with the mobile phase to a final concentration suitable for HPLC analysis.
-
Place the solid Sofosbuvir drug substance in a petri dish and expose it to a temperature of 50°C for 21 days in an oven.[7]
-
After the exposure period, dissolve a known amount of the solid in the mobile phase to achieve a final concentration suitable for HPLC analysis.
-
Place the solid Sofosbuvir drug substance in a petri dish and expose it to UV light at 254 nm for 24 hours in a photostability chamber.[6]
-
Simultaneously, expose another sample to sunlight for 21 days as a control for broad-spectrum light exposure.[7]
-
After the exposure period, dissolve a known amount of the solid in the mobile phase to achieve a final concentration suitable for HPLC analysis.
Analytical Methodology
A stability-indicating HPLC method is crucial for separating the degradation products from the parent drug.
-
Chromatographic System: A reverse-phase high-performance liquid chromatography (RP-HPLC) system is typically used.
-
Column: An Inertsil ODS-3 C18 column (250 mm × 4.6 mm i.d., 5 µm) or a similar C18 column is recommended.[11]
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile and 0.1% formic acid in water.[6] Another option is a mixture of methanol and water (70:30 v/v).[11] The exact ratio and gradient or isocratic elution will need to be optimized to achieve adequate separation.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[7]
-
Detection: UV detection at 260 nm is suitable for Sofosbuvir and its degradation products.[4][6]
-
Injection Volume: A standard injection volume of 10-20 µL can be used.
Visualization of Workflows and Pathways
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for Sofosbuvir Forced Degradation Studies.
Proposed Degradation Pathways of Sofosbuvir
Sofosbuvir is susceptible to degradation primarily through hydrolysis of its ester and phosphoramidate linkages.
Caption: Simplified Degradation Pathways of Sofosbuvir.
Conclusion
The provided protocols and data serve as a comprehensive guide for conducting forced degradation studies of Sofosbuvir as per ICH guidelines. These studies are essential for understanding the stability of the drug molecule and for the development of robust and reliable analytical methods. The degradation of Sofosbuvir is primarily observed under hydrolytic (acidic and basic) and oxidative stress conditions, while it exhibits greater stability under thermal and photolytic stress.[6][7][10][11] The successful execution of these studies will provide critical data to support regulatory submissions and ensure the quality and safety of Sofosbuvir-containing drug products.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. resolvemass.ca [resolvemass.ca]
- 3. database.ich.org [database.ich.org]
- 4. ijpbs.com [ijpbs.com]
- 5. Characterization of forced degradation products and in silico toxicity prediction of Sofosbuvir: A novel HCV NS5B polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 7. archives.ijper.org [archives.ijper.org]
- 8. Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Sofosbuvir Impurity H in Bulk Drug
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection.[1] As with any active pharmaceutical ingredient (API), controlling impurities in the bulk drug is critical to ensure its quality, safety, and efficacy. One such impurity is Sofosbuvir impurity H, a diastereoisomer of Sofosbuvir.[] This application note provides a detailed protocol for the quantitative analysis of this compound in bulk drug substances using a high-performance liquid chromatography (HPLC) method.
This compound is identified as a diastereoisomer of Sofosbuvir with the molecular formula C29H33FN3O10P and a molecular weight of 633.56.[] Its chemical name is (2R,3R,4R,5R)-2-[(3S,5S)-5,8-Dimethyl-3-oxido-6-oxo-3-phenoxy-2,7-dioxa-4-aza-3λ5-phosphanon-1-yl]-5-(2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)-4-fluoro-4-methyltetrahydro-3-furanylbenzoate.[]
This document outlines the necessary reagents, equipment, and a detailed experimental workflow for the determination of this impurity.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC (RP-HPLC) method is proposed for the quantification of this compound. This method is based on established analytical procedures for Sofosbuvir and its related substances, and it is designed to be specific, accurate, and precise.
Principle
The method utilizes a C18 stationary phase and a mobile phase consisting of a mixture of an acidic buffer and an organic solvent. The separation is based on the differential partitioning of Sofosbuvir and its impurities between the stationary and mobile phases. Detection is performed using a UV detector at a wavelength where both Sofosbuvir and its impurities exhibit significant absorbance.
Experimental Protocols
Equipment and Reagents
-
Equipment:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter
-
Sonicator
-
Syringe filters (0.45 µm)
-
-
Chemicals and Reagents:
-
Sofosbuvir reference standard
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Water (HPLC grade)
-
Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis:
| Parameter | Condition |
| Column | Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm[3] |
| Mobile Phase | 0.1% Trifluoroacetic acid in water: Acetonitrile (50:50, v/v)[3] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 260 nm[3] |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
-
Diluent: A mixture of water and acetonitrile (50:50, v/v) is used as the diluent.
-
Standard Stock Solution of Sofosbuvir: Accurately weigh and dissolve an appropriate amount of Sofosbuvir reference standard in the diluent to obtain a known concentration (e.g., 400 µg/mL).
-
Standard Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 25 µg/mL).
-
Standard Solution: Prepare a working standard solution by diluting the stock solutions with the diluent to achieve a final concentration of Sofosbuvir and impurity H that is within the linear range of the method.
-
Sample Solution: Accurately weigh and dissolve a known amount of the Sofosbuvir bulk drug sample in the diluent to obtain a concentration similar to the standard solution. Filter the solution through a 0.45 µm syringe filter before injection.
System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the standard solution and evaluate the following parameters:
-
Tailing factor: Should be ≤ 2.0 for the Sofosbuvir and impurity H peaks.
-
Theoretical plates: Should be ≥ 2000 for both peaks.
-
Relative Standard Deviation (RSD): The RSD for the peak areas of replicate injections should be ≤ 2.0%.
Data Presentation
The following table summarizes the quantitative data from a representative validation study for the analysis of a process-related impurity of Sofosbuvir, which can be considered as a starting point for the validation of the method for impurity H.[3]
| Parameter | Sofosbuvir | This compound (Projected) |
| Linearity Range | 160 - 480 µg/mL[3] | 10 - 30 µg/mL[3] |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.999 |
| Limit of Detection (LOD) | 0.01% (0.04 µg)[3] | 0.03% (0.12 µg)[3] |
| Limit of Quantitation (LOQ) | 0.50% (0.125 µg)[3] | 1.50% (0.375 µg)[3] |
| Retention Time (RT) | ~3.7 min[3] | ~5.7 min[3] |
| Relative Standard Deviation (RSD) | 1.741%[3] | 0.043%[3] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantitative analysis of this compound.
Logical Relationship of Quantitative Analysis
Caption: Logical relationship of the quantitative analysis process.
Conclusion
The described HPLC method provides a robust and reliable approach for the quantitative determination of this compound in bulk drug substances. The method is based on established analytical principles and can be readily implemented in a quality control laboratory. It is crucial to validate the method with a certified reference standard of this compound to ensure its suitability for its intended purpose. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality assessment of Sofosbuvir.
References
Characterization of Sofosbuvir Forced Degradation Products by LC-MS/MS: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the characterization of forced degradation products of Sofosbuvir using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods as mandated by regulatory bodies.
Introduction
Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection. To ensure its safety and efficacy, a thorough understanding of its degradation profile under various stress conditions is essential. This application note outlines the methodologies for subjecting Sofosbuvir to forced degradation under acidic, alkaline, oxidative, thermal, and photolytic stress conditions. It further details the LC-MS/MS protocol for the separation, identification, and characterization of the resulting degradation products.
Summary of Forced Degradation of Sofosbuvir
Sofosbuvir exhibits susceptibility to degradation under acidic, alkaline, and oxidative conditions, while it remains relatively stable under neutral, thermal, and photolytic stress.[1][2][3][4] The extent of degradation varies with the nature and strength of the stressor, as well as the duration of exposure. A summary of the quantitative data from various studies is presented in Table 1.
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation | Degradation Products (DPs) Identified (m/z) |
| Acidic Hydrolysis | 0.1N HCl | 6 hours | 70°C | ~23% | DP I (m/z 488), another study identified a product at m/z 417.0843 |
| 1N HCl | 10 hours | 80°C | ~8.66% | ||
| 4 hours | 25°C | ~26% | |||
| Alkaline Hydrolysis | 0.1N NaOH | 10 hours | 70°C | ~50% | DP II (m/z 393.3) |
| 0.5N NaOH | 24 hours | 60°C | ~45.97% | Two products identified at m/z 454.1369 and m/z 412.0900 | |
| Oxidative Degradation | 3% H₂O₂ | 7 days | Room Temp | ~19.02% | DP III (m/z 393) |
| 30% H₂O₂ | 2 days | 80°C | - | Product identified at m/z 528.1525 | |
| Thermal Degradation | - | 21 days | 50°C | No significant degradation | - |
| Photolytic Degradation | UV light | 21 days | - | No significant degradation | - |
Table 1: Summary of quantitative data on the forced degradation of Sofosbuvir under various stress conditions.[1][3][5][6]
Experimental Workflow
The overall experimental workflow for the forced degradation study of Sofosbuvir is depicted in the following diagram.
Caption: Experimental workflow for Sofosbuvir forced degradation.
Experimental Protocols
Preparation of Sofosbuvir Stock Solution
-
Accurately weigh 100 mg of Sofosbuvir and transfer it to a 100 mL volumetric flask.[1]
-
Add approximately 50 mL of methanol and sonicate for 20 minutes to dissolve the drug completely.[1]
-
Make up the volume to 100 mL with methanol to obtain a stock solution of 1000 µg/mL.[1]
-
Further dilute an aliquot of the stock solution with the same solvent to achieve a working concentration of 50 µg/mL for subsequent degradation studies.[1]
Forced Degradation Procedures
For each stress condition, a separate aliquot of the Sofosbuvir working solution is used.
-
To a suitable volume of the Sofosbuvir working solution, add an equal volume of 0.1 N HCl.
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.1 N NaOH.
-
Dilute the neutralized solution with the mobile phase to the initial concentration.
-
To a suitable volume of the Sofosbuvir working solution, add an equal volume of 0.1 N NaOH.
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.1 N HCl.
-
Dilute the neutralized solution with the mobile phase to the initial concentration.
-
To a suitable volume of the Sofosbuvir working solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 7 days.[1]
-
After the specified time, dilute the solution with the mobile phase to the initial concentration.
-
Transfer an aliquot of the Sofosbuvir working solution to a sealed container.
-
Expose the solution to a temperature of 50°C for 21 days.[1][3]
-
After the specified time, cool the solution to room temperature.
-
Expose an aliquot of the Sofosbuvir working solution to direct sunlight or a UV light source for 21 days.[1][3]
-
A parallel sample should be kept in the dark as a control.
LC-MS/MS Analysis Protocol
| Parameter | Condition |
| Column | Inertsil ODS-3 C18 (250 mm × 4.6 mm, 5 µm) or equivalent[4] |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Methanol[1] |
| Gradient | A gradient mode is optimized to separate impurities and degradants. A typical starting condition could be 50:50 (A:B)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 260 nm |
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative modes |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |
| Scan Mode | Full scan for identification and product ion scan for structural elucidation |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Collision Energy | Ramped (e.g., 10-40 eV) for fragmentation studies |
Sofosbuvir Degradation Pathways
The forced degradation of Sofosbuvir leads to the formation of several degradation products through hydrolysis of the ester and phosphoramidate linkages, as well as oxidation. The proposed degradation pathways are illustrated below.
Caption: Proposed degradation pathways of Sofosbuvir.
Conclusion
This application note provides a comprehensive framework for conducting forced degradation studies on Sofosbuvir and characterizing the resulting degradation products using LC-MS/MS. The detailed protocols and summary data serve as a valuable resource for researchers and scientists in the pharmaceutical industry. The stability-indicating method described herein is crucial for routine quality control and ensuring the safety and efficacy of Sofosbuvir formulations. The identification of degradation products and elucidation of degradation pathways contribute to a deeper understanding of the drug's stability profile.
References
- 1. Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. archives.ijper.org [archives.ijper.org]
- 4. Stability-Indicating Method and LC-MS-MS Characterization of Forced Degradation Products of Sofosbuvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 6. mdpi.com [mdpi.com]
Development of a Validated UPLC Method for the Quantification of Sofosbuvir and its Impurities
Application Note
Abstract
This application note details a robust, stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative determination of Sofosbuvir and its process-related and degradation impurities. The developed method is precise, accurate, and linear over a specified concentration range, demonstrating its suitability for quality control and stability testing of Sofosbuvir in bulk drug and pharmaceutical formulations. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Introduction
Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection. It is a nucleotide analog that inhibits the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. During the synthesis and storage of Sofosbuvir, various impurities can be generated, which may affect the safety and efficacy of the drug product. Therefore, a reliable analytical method is required to separate and quantify these impurities. This application note describes a validated UPLC method that provides high resolution and sensitivity, allowing for the accurate determination of Sofosbuvir and its impurities in a short analysis time.
Experimental
Instrumentation:
-
Waters ACQUITY UPLC H-Class System with a Quaternary Solvent Manager, Sample Manager, and a Photodiode Array (PDA) Detector.
-
Empower 3 Chromatography Data Software.
Chromatographic Conditions:
| Parameter | Value |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 2.0 µL |
| Run Time | 15 minutes |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 2 | 95 | 5 |
| 10 | 20 | 80 |
| 12 | 20 | 80 |
| 12.1 | 95 | 5 |
| 15 | 95 | 5 |
Standard and Sample Preparation:
-
Diluent: Acetonitrile and Water (50:50, v/v)
-
Standard Solution: A stock solution of Sofosbuvir (1000 µg/mL) was prepared by dissolving the required amount in the diluent. Working standards were prepared by further dilution of the stock solution.
-
Impurity Stock Solution: Stock solutions of known impurities were prepared in the diluent.
-
Sample Solution: An accurately weighed portion of the sample (e.g., powdered tablets) equivalent to 100 mg of Sofosbuvir was transferred to a 100 mL volumetric flask. Approximately 70 mL of diluent was added, and the flask was sonicated for 15 minutes. The solution was then diluted to volume with the diluent and mixed well. A portion of this solution was centrifuged or filtered through a 0.22 µm syringe filter before injection.
Method Validation
The developed UPLC method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Specificity (Forced Degradation):
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. Sofosbuvir was subjected to acid, base, oxidative, thermal, and photolytic stress conditions. The degradation was observed in acidic, basic, and oxidative conditions, and the method was able to separate the degradation products from the main Sofosbuvir peak.[1]
-
Acid Hydrolysis: 1 N HCl at 80°C for 8 hours.
-
Base Hydrolysis: 0.5 N NaOH at 60°C for 4 hours.
-
Oxidative Degradation: 6% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 24 hours.
-
Photolytic Degradation: UV light (254 nm) for 24 hours.
Linearity:
The linearity of the method was evaluated by analyzing a series of solutions of Sofosbuvir and its impurities at different concentrations.
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
| Sofosbuvir | 50 - 150 | 0.9998 |
| Impurity A | 0.5 - 7.5 | 0.9995 |
| Impurity B | 0.5 - 7.5 | 0.9997 |
| Impurity C | 0.5 - 7.5 | 0.9996 |
Accuracy (% Recovery):
The accuracy of the method was determined by spiking a placebo with known amounts of Sofosbuvir and its impurities at three different concentration levels (50%, 100%, and 150% of the target concentration).
| Analyte | Spiked Level | Mean Recovery (%) | % RSD |
| Sofosbuvir | 50% | 99.8 | 0.4 |
| 100% | 100.2 | 0.3 | |
| 150% | 100.5 | 0.5 | |
| Impurity A | 50% | 99.2 | 0.8 |
| 100% | 100.9 | 0.6 | |
| 150% | 101.3 | 0.7 |
Precision:
The precision of the method was evaluated by performing repeatability (intra-day) and intermediate precision (inter-day) studies.
| Analyte | Repeatability (% RSD, n=6) | Intermediate Precision (% RSD, n=6) |
| Sofosbuvir | 0.25 | 0.45 |
| Impurity A | 0.98 | 1.32 |
| Impurity B | 1.10 | 1.45 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
LOD and LOQ were determined based on the signal-to-noise ratio of 3:1 and 10:1, respectively.
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Sofosbuvir | 0.05 | 0.15 |
| Impurity A | 0.10 | 0.30 |
| Impurity B | 0.12 | 0.36 |
| Impurity C | 0.11 | 0.33 |
Robustness:
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as flow rate (±0.04 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2). The system suitability parameters remained within the acceptable limits, demonstrating the robustness of the method.
Protocols
Protocol 1: UPLC Method Development Workflow
Caption: UPLC Method Development Workflow.
Protocol 2: UPLC Method Validation Protocol
Caption: UPLC Method Validation Protocol Flow.
Protocol 3: Signaling Pathway of Sofosbuvir Action
Caption: Sofosbuvir Mechanism of Action.
Conclusion
A highly efficient, sensitive, and stability-indicating UPLC method for the determination of Sofosbuvir and its impurities has been successfully developed and validated as per ICH guidelines. The method is suitable for routine quality control analysis of Sofosbuvir in bulk and pharmaceutical dosage forms, as well as for stability studies. The short run time and high resolution of the UPLC method contribute to increased sample throughput and improved laboratory efficiency.
References
Application Note: Utilization of Sofosbuvir Impurity H as a Reference Standard in Quality Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C virus (HCV) infection.[1] It functions as a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase, which is essential for the replication of the virus.[1] The manufacturing process and storage of Sofosbuvir can lead to the formation of various impurities, which must be meticulously monitored and controlled to ensure the safety, efficacy, and quality of the final drug product.[1] Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for the control of impurities in new drug substances.[2]
Sofosbuvir impurity H is a known diastereoisomer of Sofosbuvir.[] As a critical process-related impurity, its quantification is essential for the quality control of Sofosbuvir. This application note provides a detailed protocol for the use of this compound as a reference standard in the quality control of Sofosbuvir bulk drug and pharmaceutical dosage forms using a validated High-Performance Liquid Chromatography (HPLC) method.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₂₉H₃₃FN₃O₁₀P |
| Molecular Weight | 633.56 g/mol |
| Synonyms | (2R,3R,4R,5R)-2-[(3S,5S)-5,8-Dimethyl-3-oxido-6-oxo-3-phenoxy-2,7-dioxa-4-aza-3λ⁵-phosphanon-1-yl]-5-(2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)-4-fluoro-4-methyltetrahydro-3-furanylbenzoate |
| Appearance | White to off-white solid |
| Purity | ≥95% |
Experimental Protocols
This section details the validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Sofosbuvir and its related impurity, H.
Materials and Reagents
-
Sofosbuvir Reference Standard
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA) (AR grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Sofosbuvir bulk drug or finished pharmaceutical product
Instrumentation
A gradient-capable HPLC system equipped with a UV-Vis detector is required.
-
HPLC System: Agilent 1260 Infinity or equivalent
-
Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm
-
Detector: UV Detector set at 260 nm
-
Software: LC Solution or equivalent
Preparation of Solutions
Mobile Phase: Prepare a mixture of 0.1% trifluoroacetic acid in water and acetonitrile in a 50:50 (v/v) ratio.[4] Filter through a 0.45 µm membrane filter and degas prior to use.
Standard Stock Solution of Sofosbuvir: Accurately weigh and dissolve an appropriate amount of Sofosbuvir reference standard in methanol to obtain a concentration of 1000 µg/mL.
Standard Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to obtain a concentration of 100 µg/mL.
Working Standard Solution: From the stock solutions, prepare a working standard solution containing Sofosbuvir and this compound at the desired concentrations (e.g., 320 µg/mL of Sofosbuvir and 20 µg/mL of Impurity H) by diluting with the mobile phase.
Sample Preparation (for Bulk Drug): Accurately weigh and dissolve a quantity of the Sofosbuvir bulk drug in the mobile phase to obtain a final concentration of approximately 400 µg/mL.
Sample Preparation (for Pharmaceutical Dosage Form): Weigh and finely powder not fewer than 20 tablets. Transfer an amount of the powder equivalent to 400 mg of Sofosbuvir into a 100 mL volumetric flask. Add about 70 mL of mobile phase and sonicate for 30 minutes. Dilute to volume with the mobile phase and mix well. Filter a portion of this solution through a 0.45 µm syringe filter. Further dilute 1 mL of the filtered solution to 10 mL with the mobile phase to achieve a final concentration of 400 µg/mL of Sofosbuvir.
Chromatographic Conditions
| Parameter | Condition |
| Mode of Elution | Isocratic |
| Mobile Phase | 0.1% TFA in Water : Acetonitrile (50:50 v/v)[4] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 260 nm[4] |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Data Presentation: Method Validation Summary
The described HPLC method was validated according to ICH guidelines, and the key performance characteristics are summarized in the table below.
| Parameter | Sofosbuvir | This compound |
| Retention Time (min) | ~3.7 | ~5.7 |
| Linearity Range (µg/mL) | 160 - 480 | 10 - 30 |
| Correlation Coefficient (r²) | >0.999 | >0.999 |
| Limit of Detection (LOD) | 0.04 µg/mL (0.01%) | 0.12 µg/mL (0.03%)[4] |
| Limit of Quantification (LOQ) | 0.125 µg/mL (0.50%) | 0.375 µg/mL (1.50%)[4] |
| Precision (%RSD) | < 2.0 | < 2.0 |
| Accuracy (% Recovery) | 98.0 - 102.0 | 98.0 - 102.0 |
Visualization of Workflows and Relationships
Experimental Workflow
Caption: HPLC analysis workflow for Sofosbuvir and Impurity H.
Quality Control Logic
Caption: Decision logic for quality control of Sofosbuvir batches.
Conclusion
The use of a well-characterized this compound reference standard is crucial for the accurate and reliable quality control of Sofosbuvir. The provided RP-HPLC method is demonstrated to be simple, specific, precise, and accurate for the quantification of Sofosbuvir and its process-related impurity H in both bulk and pharmaceutical dosage forms. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals in implementing robust quality control strategies for Sofosbuvir, thereby ensuring the safety and efficacy of this vital antiviral medication. Regular validation and system suitability checks are recommended to ensure the continued performance of the analytical method.
References
Application Note: Chromatographic Separation of Sofosbuvir Diastereomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the chromatographic separation of Sofosbuvir diastereomers. Sofosbuvir, a key antiviral drug for the treatment of Hepatitis C, contains multiple chiral centers, leading to the potential for diastereomeric impurities. Ensuring the diastereomeric purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. This document outlines a robust High-Performance Liquid Chromatography (HPLC) method utilizing a polysaccharide-based chiral stationary phase to achieve baseline separation of the Sofosbuvir diastereomers. The provided protocol includes detailed experimental conditions, sample preparation, and data analysis to aid researchers in implementing this method for routine analysis and quality control.
Introduction
Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B polymerase and is a cornerstone of modern HCV treatment regimens. The molecule possesses multiple stereocenters, which gives rise to several stereoisomers. The desired active form is a specific diastereomer, and other diastereomers are considered process-related impurities. Regulatory agencies require stringent control and monitoring of these impurities in the drug substance and final product.
The separation of diastereomers can be challenging due to their similar physicochemical properties. Chiral chromatography, particularly with polysaccharide-based chiral stationary phases (CSPs), has proven to be a powerful technique for resolving such closely related isomers. This application note details a method developed for the successful separation of Sofosbuvir and its diastereomeric impurity.
Experimental Protocol
This protocol describes a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analytical separation of Sofosbuvir diastereomers.
Instrumentation and Materials
-
HPLC System: An Agilent 1200 series HPLC system equipped with a photodiode array detector (or equivalent).
-
Column: A polysaccharide-based chiral stationary phase column is recommended for optimal separation. Based on general strategies for chiral separations, columns such as the Chiralpak® AD-H or Chiralcel® OD-H are suitable candidates. For this protocol, a C18 column is used to separate the diastereomer as a known impurity.
-
Chemicals:
-
Sofosbuvir reference standard
-
Sofosbuvir diastereomer impurity reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Chromatographic Conditions
The following table summarizes the chromatographic conditions for the separation of Sofosbuvir and its diastereomeric impurity.
| Parameter | Value |
| Column | Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | 0.1% Trifluoroacetic acid in Water:Acetonitrile (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 260 nm |
| Column Temperature | Ambient |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Sample Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Sofosbuvir reference standard and the diastereomer impurity standard in the mobile phase to obtain a final concentration of approximately 400 µg/mL for Sofosbuvir and a suitable concentration for the impurity to be detectable.
-
Sample Solution: Prepare the sample containing Sofosbuvir by dissolving it in the mobile phase to achieve a similar concentration as the standard solution.
Data Presentation
The following table presents the expected retention times and relative retention time (RRT) for Sofosbuvir and its diastereomer impurity based on the described method.
| Compound | Retention Time (min) | Relative Retention Time (RRT) |
| Diastereomer Impurity | ~3.23 | ~0.88 |
| Sofosbuvir | ~3.67 | 1.00 |
Note: Retention times are approximate and may vary slightly depending on the specific HPLC system and column used.
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the chromatographic separation and analysis of Sofosbuvir diastereomers.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in selecting a suitable chromatographic method for diastereomer separation.
Conclusion
The described RP-HPLC method provides a reliable and reproducible approach for the separation of Sofosbuvir from its diastereomeric impurity. While this method utilizes a standard C18 column for the separation of a known impurity, for the resolution of multiple diastereomers, the use of polysaccharide-based chiral stationary phases is highly recommended. The protocol and data presented in this application note serve as a valuable resource for researchers and scientists in the pharmaceutical industry for the quality control and purity assessment of Sofosbuvir. Further method development and validation may be required to adapt this protocol for specific applications and to meet the requirements of different regulatory bodies.
Troubleshooting & Optimization
Technical Support Center: Sofosbuvir and Impurity H HPLC Analysis
Welcome to the technical support center for the analysis of Sofosbuvir and its related compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of Sofosbuvir, with a specific focus on the co-elution challenges with its diastereomeric impurity, Impurity H.
Understanding the Challenge: Co-elution of Sofosbuvir and Impurity H
Sofosbuvir is a chiral molecule and exists as a mixture of two diastereomers. The active pharmaceutical ingredient (API) is one specific diastereomer, while Impurity H is the other. Due to their similar chemical structures and physicochemical properties, separating these two compounds by reverse-phase HPLC can be challenging, often leading to co-elution or poor resolution. This guide provides a systematic approach to troubleshoot and resolve this critical separation issue.
Frequently Asked Questions (FAQs)
Q1: What is Sofosbuvir Impurity H?
A1: this compound is a diastereoisomer of Sofosbuvir.[1] Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties, which allows for their separation by chromatographic techniques.
Q2: Why is it crucial to separate Sofosbuvir from Impurity H?
A2: Regulatory authorities require the accurate quantification of all impurities in a drug substance to ensure its safety and efficacy. As Impurity H is a process-related impurity, its levels must be monitored and controlled within specified limits. Inadequate separation can lead to inaccurate quantification of both the API and the impurity, potentially leading to batch rejection and delays in drug development.
Q3: What are the typical starting conditions for the HPLC analysis of Sofosbuvir and its impurities?
A3: A common starting point for the analysis of Sofosbuvir and its related substances is a reverse-phase HPLC method using a C18 column. The mobile phase typically consists of a buffered aqueous phase and an organic modifier like acetonitrile or methanol.
Troubleshooting Guide: Resolving Co-elution of Sofosbuvir and Impurity H
Co-elution of Sofosbuvir and Impurity H is a common hurdle. This section provides a step-by-step guide to systematically troubleshoot and resolve this issue.
Step 1: Initial Assessment and System Suitability
Before making significant changes to your method, it's essential to ensure your HPLC system is performing optimally.
-
System Suitability Check: Perform a system suitability test using a standard mixture of Sofosbuvir and Impurity H. Key parameters to check include theoretical plates, tailing factor, and resolution.
-
Column Health: An old or contaminated column can lead to poor peak shape and resolution. If you observe peak tailing or broadening for both peaks, consider flushing the column with a strong solvent or replacing it.
-
Extra-Column Volume: Minimize the length and internal diameter of tubing connecting the injector, column, and detector to reduce peak broadening that can mask separation.
Step 2: Method Optimization
If the HPLC system is functioning correctly, the next step is to optimize the chromatographic parameters. The key to separating diastereomers lies in exploiting the subtle differences in their interaction with the stationary and mobile phases.
Table 1: HPLC Method Parameters for Separation of Sofosbuvir and Impurity H
| Parameter | Recommended Starting Conditions | Optimization Strategy |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | If resolution is poor, consider a column with a different C18 bonding chemistry or a phenyl-hexyl column to introduce different selectivity. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water or 20 mM Phosphate Buffer (pH 2.5-3.5) | Adjusting the pH can alter the ionization state of the molecules and improve separation. |
| Mobile Phase B | Acetonitrile or Methanol | Varying the organic modifier can significantly impact selectivity. Try different ratios of Acetonitrile and Methanol. |
| Gradient/Isocratic | Isocratic | An isocratic elution is often sufficient for this separation. If co-elution persists, a shallow gradient may improve resolution. |
| Flow Rate | 1.0 mL/min | Lowering the flow rate (e.g., to 0.8 mL/min) can increase the number of theoretical plates and improve resolution, at the cost of longer run times. |
| Column Temperature | 25-30 °C | Increasing the temperature can improve efficiency but may decrease retention and selectivity. Experiment with a range of 25-40 °C. |
| Detection Wavelength | 260 nm | This is the typical UV maximum for Sofosbuvir and its impurities. |
| Injection Volume | 10 µL | Ensure the injection volume is appropriate for the column size to avoid overloading. |
Experimental Protocol: A Recommended Method
This protocol provides a robust starting point for the separation of Sofosbuvir and Impurity H.
1. Materials and Reagents:
-
Sofosbuvir Reference Standard
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic Acid (TFA) (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Isocratic mixture of 0.1% TFA in water and Acetonitrile (e.g., 50:50 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 260 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of Sofosbuvir and Impurity H in a suitable diluent (e.g., 50:50 water:acetonitrile).
-
Further dilute to a working concentration suitable for HPLC analysis.
4. Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the system suitability solution to verify the performance of the system.
-
Inject the sample solutions.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical steps to follow when troubleshooting the co-elution of Sofosbuvir and Impurity H.
Caption: A flowchart outlining the systematic approach to troubleshooting co-elution issues.
Logical Relationships of HPLC Parameters for Separation
Understanding how different HPLC parameters influence the separation is key to effective method development.
Caption: The relationship between key HPLC parameters and their effect on peak resolution.
By following this structured approach, researchers can effectively troubleshoot and resolve the co-elution of Sofosbuvir and its diastereomeric impurity H, leading to accurate and reliable analytical results.
References
Welcome to the technical support center for the analytical separation of Sofosbuvir and its related compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chromatographic methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common related compounds of Sofosbuvir that I need to separate?
A1: The most common related compounds for Sofosbuvir include process-related impurities, diastereomers, and degradation products. Key compounds to monitor include:
-
Phosphoryl Impurity: A process-related impurity.[1]
-
Diastereomeric Impurity (d-isomer): An isomeric impurity that can be challenging to separate.
-
Methyl Ester and Ethyl Ester Impurities: Process-related impurities.
-
Degradation Products: Formed under stress conditions such as acidic, basic, and oxidative environments.[2]
Q2: Which HPLC column is best suited for separating Sofosbuvir and its related compounds?
A2: C18 columns are the most frequently used and successful stationary phases for the separation of Sofosbuvir and its impurities.[1][2] Several specific columns have been reported to provide good resolution, including:
-
Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm)[1]
-
Kromasil 100 C18 (250 × 4.6 mm, 5 µ)
-
Zorbax C18
-
Waters X-bridge C18 (150 mm x 4.6 mm, 3.5 µm)[3]
For faster analysis, UPLC columns with smaller particle sizes can be employed.
Q3: What are the typical mobile phase compositions used for these separations?
A3: The mobile phase composition is a critical factor in achieving optimal resolution. Commonly used mobile phases are mixtures of an aqueous component (often with a pH-adjusting additive) and an organic solvent.
-
Aqueous Phase: Purified water with additives like:
-
Organic Solvents:
-
Acetonitrile is the most common organic modifier.
-
Methanol is also used, sometimes in combination with acetonitrile.[6]
-
The ratio of the aqueous to the organic phase is adjusted to control the retention and resolution of the compounds. Both isocratic and gradient elution methods have been successfully developed.[1][7]
Troubleshooting Guide
Issue 1: Poor resolution between Sofosbuvir and a closely eluting impurity (e.g., diastereomer).
Initial Assessment:
-
Symptom: Peaks for Sofosbuvir and an impurity are not baseline separated (Resolution < 1.5).
-
Potential Causes:
-
Suboptimal mobile phase composition.
-
Inappropriate column chemistry or dimensions.
-
Flow rate is too high.
-
Incorrect column temperature.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor resolution.
Detailed Steps & Explanations:
-
Adjust Mobile Phase Composition: A common first step is to modify the strength of the organic solvent in the mobile phase. For reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile) will increase the retention times of the compounds, often leading to better separation.[8]
-
Modify Mobile Phase pH: The pH of the mobile phase can significantly influence the retention and selectivity of ionizable compounds.[9] Sofosbuvir and some of its impurities have ionizable functional groups. Adjusting the pH of the aqueous portion of the mobile phase can alter the charge of the analytes and their interaction with the stationary phase, which can improve resolution.
-
Evaluate a Different Column: If mobile phase optimization does not yield the desired resolution, the column chemistry may not be suitable. Trying a C18 column from a different manufacturer (as C18 phases can vary significantly) or a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl or Cyano) can provide a different selectivity and may resolve the co-eluting peaks.[2]
-
Optimize Flow Rate and Temperature: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although this will also increase the run time. Temperature can also affect selectivity; trying the separation at different temperatures (e.g., 25°C, 30°C, 35°C) may improve the resolution between critical pairs.[3]
Issue 2: Peak tailing of the Sofosbuvir peak.
Initial Assessment:
-
Symptom: The Sofosbuvir peak is asymmetrical with a tailing factor > 1.2.
-
Potential Causes:
-
Secondary interactions with the stationary phase (silanol interactions).
-
Column overload.
-
Column degradation.
-
Extra-column dead volume.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Detailed Steps & Explanations:
-
Check for Column Overload: Injecting too much sample can lead to peak tailing.[8] Dilute the sample and inject it again. If the peak shape improves, the original sample was overloaded.
-
Adjust Mobile Phase pH: Peak tailing for basic compounds is often caused by secondary interactions with acidic silanol groups on the silica-based stationary phase.[10] Lowering the pH of the mobile phase protonates these silanol groups, reducing their ability to interact with the analyte and thereby improving peak shape.
-
Use an End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically modifies the residual silanol groups to make them less active.[10] Using a high-quality, end-capped C18 column can significantly reduce peak tailing.
-
Inspect System for Dead Volume: Excessive tubing length, poorly made connections, or a large volume detector cell can all contribute to extra-column band broadening and peak tailing.[8] Ensure that all tubing is as short as possible and that all fittings are properly tightened.
Experimental Protocols
Method 1: Isocratic RP-HPLC for Sofosbuvir and Phosphoryl Impurity[1]
| Parameter | Value |
| Column | Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | 0.1% Trifluoroacetic acid in water:Acetonitrile (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Column Temperature | Ambient |
| Injection Volume | 20 µL |
Method 2: Gradient RP-HPLC for Sofosbuvir and Related Substances[4]
| Parameter | Value |
| Column | Waters X-bridge C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.6% Trifluoroacetic acid in water:Acetonitrile (95:5, v/v), pH 2.2 |
| Mobile Phase B | Water:Methanol:Acetonitrile (20:30:50, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | 263 nm |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
Gradient Program: (Specific gradient program details would be included here if provided in the source material.)
Data Presentation
Table 1: Comparison of Chromatographic Conditions and Retention Times
| Method | Column | Mobile Phase | Sofosbuvir RT (min) | Impurity RT (min) |
| Method A[1] | Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm) | 0.1% TFA in Water:ACN (50:50) | 3.674 | 5.704 (Phosphoryl) |
| Method B | Kromasil 100 C18 (250 × 4.6 mm, 5 µ) | Gradient | 54.28 | 36.31 (Methyl Ester), 43.77 (Ethyl Ester) |
| Method C[3] | Waters X-bridge C18 (150 mm x 4.6 mm, 3.5 µm) | Gradient | ~48.0 | - |
General Experimental Workflow
The following diagram outlines a general workflow for developing a robust HPLC method for the analysis of Sofosbuvir and its related compounds.
Caption: General workflow for HPLC method development.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 3. jmpas.com [jmpas.com]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. HPLC-UV and TLC-Densitometry Methods for Simultaneous Determination of Sofosbuvir and Daclatasvir: Application to Darvoni® Tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 8. uhplcs.com [uhplcs.com]
- 9. moravek.com [moravek.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Sofosbuvir Impurity H Isolation and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the isolation and purification of Sofosbuvir impurity H.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its isolation challenging?
This compound is a diastereomer of Sofosbuvir.[] Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. However, these differences can be very slight, making their separation from the main active pharmaceutical ingredient (API), Sofosbuvir, a significant challenge. The challenge primarily lies in achieving adequate resolution between the API and the impurity H peak during chromatographic analysis and purification.
Q2: What is the molecular formula of this compound?
The molecular formula for this compound is reported as C31H26FN3O7.
Q3: What are the primary analytical techniques used for the separation of Sofosbuvir and its impurities?
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for the analysis of Sofosbuvir and its impurities.[2][3][4] Various C18 and C8 columns are frequently employed.[3][5] Additionally, Ultra-Performance Liquid Chromatography (UPLC) has been shown to offer superior resolution, speed, and reduced solvent consumption compared to conventional HPLC.[5] For preparative purification, techniques like mass-supported auto-purification systems are utilized to isolate sufficient quantities of impurities for characterization.[5]
Q4: Are there commercially available reference standards for this compound?
Yes, several pharmaceutical reference standard suppliers offer this compound. These standards are crucial for method development, peak identification, and quantification.
Troubleshooting Guide
This guide addresses common issues encountered during the isolation and purification of this compound.
Problem 1: Poor Resolution Between Sofosbuvir and Impurity H Peaks
Possible Causes:
-
Inappropriate Stationary Phase: The selectivity of the HPLC column is insufficient to resolve the diastereomers.
-
Suboptimal Mobile Phase Composition: The mobile phase does not provide adequate differential partitioning for Sofosbuvir and impurity H.
-
High Flow Rate: The flow rate is too high, leading to band broadening and decreased resolution.
-
Inadequate Temperature Control: Fluctuations in column temperature can affect retention times and peak shapes.
Solutions:
| Solution | Detailed Protocol/Methodology |
| Optimize Stationary Phase | Experiment with different stationary phases. While C18 columns are a good starting point, consider columns with different selectivities, such as phenyl-hexyl or cyano phases. For challenging diastereomeric separations, chiral stationary phases (CSPs) like polysaccharide-based (cellulose or amylose derivatives) or cyclodextrin-based columns can provide the necessary selectivity.[6] |
| Mobile Phase Optimization | Systematically vary the mobile phase composition. This includes adjusting the organic modifier (e.g., acetonitrile, methanol) to water/buffer ratio, and evaluating the effect of different buffers and pH levels. For instance, a mobile phase of 0.1% formic acid in water and acetonitrile is commonly used for Sofosbuvir and its degradation products.[5] |
| Adjust Flow Rate | Reduce the flow rate to allow for better mass transfer and improved separation. A typical analytical flow rate is 1.0 mL/min, but for difficult separations, reducing it to 0.5-0.8 mL/min may enhance resolution. |
| Control Column Temperature | Utilize a column oven to maintain a stable and optimized temperature. Investigate a range of temperatures (e.g., 25°C to 40°C) to determine the optimal condition for separation. |
Problem 2: Low Yield of Isolated Impurity H
Possible Causes:
-
Inefficient Fraction Collection: The fraction collection parameters are not optimized, leading to the loss of the impurity peak.
-
Degradation of the Impurity: The impurity may be unstable under the purification conditions.
-
Co-elution with Other Impurities: Impurity H may be co-eluting with other minor impurities, making it difficult to obtain a pure fraction.
Solutions:
| Solution | Detailed Protocol/Methodology |
| Optimize Fraction Collection | For preparative HPLC, use a peak-based fraction collection trigger with a narrow window to ensure only the target impurity is collected. Mass-supported auto-purification systems can be highly effective by triggering collection based on the specific mass-to-charge ratio (m/z) of impurity H.[5] |
| Assess Impurity Stability | Conduct forced degradation studies on a partially purified fraction of impurity H to understand its stability under different conditions (pH, temperature, light). This information can guide the selection of appropriate purification and storage conditions. |
| Improve Chromatographic Selectivity | Re-optimize the chromatographic method to resolve impurity H from any co-eluting species. This may involve further mobile phase optimization or switching to a column with a different selectivity, as described in Problem 1. |
Problem 3: Difficulty in Characterizing the Isolated Impurity H
Possible Causes:
-
Insufficient Quantity of Isolated Material: The amount of purified impurity is too low for comprehensive structural elucidation.
-
Presence of Residual Solvents or Contaminants: The isolated sample may contain residual solvents from the mobile phase or other contaminants that interfere with analytical techniques.
Solutions:
| Solution | Detailed Protocol/Methodology |
| Scale-Up Purification | Once an effective purification method is established, scale up the process to isolate a larger quantity of impurity H. This may involve using a larger-diameter preparative HPLC column and increasing the sample load. |
| Post-Purification Sample Treatment | After isolation, lyophilize or use a gentle evaporation technique to remove the mobile phase. If residual non-volatile salts from a buffer are present, a desalting step using a suitable solid-phase extraction (SPE) cartridge may be necessary. |
| Utilize High-Sensitivity Analytical Techniques | Employ high-sensitivity techniques for characterization. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with a very small amount of sample. For structural elucidation, modern NMR techniques such as 1H, 13C, 19F, 31P NMR, and 2D-NMR (COSY, HSQC, HMBC) are essential.[5] |
Experimental Workflows and Logic
Workflow for Troubleshooting Poor Resolution
Caption: Troubleshooting workflow for poor chromatographic resolution.
Logical Relationship for Impurity H Isolation and Characterization
Caption: Logical flow for impurity isolation and characterization.
References
- 2. Simultaneous quantitation of two direct acting hepatitis C antivirals (sofosbuvir and daclatasvir) by an HPLC-UV method designated for their pharmacokinetic study in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC-UV and TLC-Densitometry Methods for Simultaneous Determination of Sofosbuvir and Daclatasvir: Application to Darvoni® Tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fortunejournals.com [fortunejournals.com]
- 5. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 6. ijrpr.com [ijrpr.com]
minimizing the formation of impurity H during Sofosbuvir synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of impurity H during the synthesis of Sofosbuvir.
Troubleshooting Guides
Issue: High Levels of Impurity H Detected After Phosphoramidation
Impurity H is the (Rp)-diastereomer of Sofosbuvir, while the desired active pharmaceutical ingredient (API) is the (Sp)-diastereomer. Its formation is primarily influenced by the conditions of the phosphoramidation reaction. Below are potential causes and recommended actions to improve the diastereoselectivity in favor of the desired (Sp)-isomer.
Potential Cause 1: Suboptimal Phosphoramidating Reagent
The choice and purity of the phosphoramidating reagent are critical for achieving high diastereoselectivity.
-
Recommended Action:
-
Utilize a stable, diastereomerically pure phosphoramidating reagent. Reagents with good leaving groups, such as p-nitrophenolate or pentafluorophenolate, have been reported to provide high diastereomeric purity.[1]
-
Consider the synthesis and isolation of a single diastereomer of the phosphoramidating reagent prior to the coupling reaction.
-
Potential Cause 2: Inappropriate Protecting Group on the 3'-Hydroxyl
The protecting group on the 3'-hydroxyl of the nucleoside core can significantly influence the stereochemical outcome of the phosphoramidation.
-
Recommended Action:
-
Employ a benzyl protecting group on the 3'-hydroxyl. This has been shown to afford a high diastereomeric ratio, for instance, a 92:8 ratio of the desired (Sp)-isomer to the (Rp)-isomer (Impurity H).[2]
-
Potential Cause 3: Non-Optimized Reaction Conditions
The base, solvent, and temperature of the phosphoramidation step are key parameters affecting the Sp/Rp ratio.
-
Recommended Action:
-
Base: Use a Grignard reagent, such as tert-butylmagnesium chloride (t-BuMgCl), as the base.[3]
-
Solvent: Tetrahydrofuran (THF) is a commonly used solvent that has been shown to be effective.
-
Temperature: Carry out the reaction at a controlled low temperature, for example, starting at -5°C and allowing it to warm to 5°C.[3]
-
Potential Cause 4: Inefficient Purification
Even with optimized reaction conditions, some amount of Impurity H will likely be formed. The purification method is crucial for its removal.
-
Recommended Action:
-
Utilize crystallization to separate the desired (Sp)-diastereomer from Impurity H.
-
Effective solvent systems for crystallization include dichloromethane/diisopropylether and isopropyl alcohol/water.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is Impurity H in Sofosbuvir synthesis?
A1: Impurity H is the (Rp)-diastereomer of Sofosbuvir. The desired therapeutic agent, Sofosbuvir, is the (Sp)-diastereomer. These two molecules are stereoisomers at the phosphorus center.[5]
Q2: At which stage of Sofosbuvir synthesis is Impurity H formed?
A2: Impurity H is primarily formed during the phosphoramidation step, where the phosphoramidate moiety is coupled to the 5'-hydroxyl group of the 2'-deoxy-2'-fluoro-2'-C-methyluridine nucleoside.
Q3: How can I monitor the levels of Impurity H during my experiment?
A3: The most common analytical technique for monitoring the diastereomeric ratio of Sofosbuvir and Impurity H is chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[6][7]
Q4: What is a typical acceptable level for Impurity H in the final product?
A4: The acceptable level of any impurity in an active pharmaceutical ingredient is defined by regulatory bodies such as the FDA and is typically very low. It is essential to minimize its presence to ensure the safety and efficacy of the drug.
Q5: Can Impurity H be converted back to the desired (Sp)-diastereomer?
A5: The search results do not provide a practical method for the conversion of the formed Impurity H back to the desired (Sp)-diastereomer in a preparative scale. The primary strategy is to control the forward reaction to favor the formation of the (Sp)-isomer and then remove the unwanted (Rp)-isomer through purification.
Data Presentation
Table 1: Influence of Reaction Parameters on Diastereoselectivity (Sp/Rp Ratio)
| Parameter | Condition | Sp:Rp Ratio | Reference |
| 3'-OH Protecting Group | Benzyl | 92:8 | [2] |
| Ester or Carbonate | Lower than Benzyl | [2] | |
| Base | tert-Butylmagnesium Chloride | 3:1 (in crude mixture) | [3] |
| Purification Method | Crystallization (from anisole) | >50:1 | [8] |
| Purification Method | Crystallization (from DCM) | 92:8 | [4] |
Experimental Protocols
Key Experiment: Diastereoselective Phosphoramidation of 3'-O-Benzyl-Protected Nucleoside
This protocol is based on methods reported to yield high diastereoselectivity.
Materials:
-
3'-O-Benzyl-2'-deoxy-2'-fluoro-2'-C-methyluridine
-
(Sp)-pentafluorophenyl (S)-isopropyl 2-aminopropanoate-phosphoramidate reagent
-
tert-Butylmagnesium chloride (t-BuMgCl) in THF (1.0 M solution)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Diisopropylether
Procedure:
-
To a solution of 3'-O-Benzyl-2'-deoxy-2'-fluoro-2'-C-methyluridine in anhydrous THF at -5°C, add 2.1 equivalents of t-BuMgCl solution dropwise, maintaining the temperature below 0°C.
-
Stir the mixture at this temperature for 30 minutes.
-
Add 1.2 equivalents of the (Sp)-pentafluorophenyl phosphoramidating reagent.
-
Allow the reaction to warm to 5°C and stir for 18 hours.
-
Monitor the reaction progress by chiral HPLC to determine the Sp:Rp ratio.
-
Upon completion, quench the reaction with an aqueous ammonium chloride solution.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by crystallization from a solvent system such as dichloromethane/diisopropylether to isolate the pure (Sp)-diastereomer (Sofosbuvir).
Visualizations
Caption: Experimental workflow for the diastereoselective synthesis and purification of Sofosbuvir.
Caption: Logical relationship of factors affecting the formation of Impurity H.
References
- 1. Synthesis of diastereomerically pure nucleotide phosphoramidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. US10676498B2 - Processes for the preparation of sofosbuvir and intermediates thereof - Google Patents [patents.google.com]
- 5. Sofosbuvir synthesis - chemicalbook [chemicalbook.com]
- 6. US20180022774A1 - Process for the preparation of sofosbuvir - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Sofosbuvir Degradation Pathway Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of Sofosbuvir under stress conditions.
Frequently Asked Questions (FAQs)
Q1: Under which stress conditions is Sofosbuvir most likely to degrade?
A1: Sofosbuvir is susceptible to degradation under acidic, alkaline, and oxidative conditions.[1][2][3] It shows significant degradation in alkaline environments, with some studies reporting up to 50% degradation.[1] Acidic and oxidative conditions also lead to notable degradation.[1][4] Conversely, the drug is generally stable under thermal and photolytic stress.[1][3][4]
Q2: What are the common degradation products of Sofosbuvir?
A2: Forced degradation studies have identified several degradation products (DPs). Under acidic and alkaline hydrolysis, DPs with m/z values of 488 and 393.3 have been reported.[1][2] Oxidative stress can also lead to a degradation product with an m/z of 393.[1][2] More detailed structural elucidation has identified specific degradation products resulting from the hydrolysis of the phosphoramidate bond and other modifications.[4]
Q3: What analytical techniques are most suitable for studying Sofosbuvir degradation?
A3: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for separating and quantifying Sofosbuvir from its degradation products.[1][3][5][6][7][8] For the identification and structural characterization of the degradation products, liquid chromatography-mass spectrometry (LC-MS), particularly with ESI-MS, is employed.[1][2][3][4] UV spectrophotometry can also be used for quantification.[9]
Q4: Are there validated stability-indicating HPLC methods available for Sofosbuvir?
A4: Yes, several studies have developed and validated stability-indicating RP-HPLC methods for the determination of Sofosbuvir in the presence of its degradation products.[3][5][6][8][10][11][12][13] These methods are crucial for accurate quantification during forced degradation studies and for quality control of pharmaceutical formulations.
Troubleshooting Guides
Issue 1: Inconsistent or no degradation observed under expected stress conditions.
-
Possible Cause 1: Inappropriate stressor concentration or temperature.
-
Troubleshooting: Ensure the concentration of the acid, base, or oxidizing agent and the temperature are appropriate. For instance, acid hydrolysis is often performed with 0.1N to 1N HCl at elevated temperatures (e.g., 70-80°C).[1][4] Alkaline hydrolysis is typically conducted with 0.1N to 0.5N NaOH.[1][4]
-
-
Possible Cause 2: Insufficient reaction time.
-
Troubleshooting: Degradation kinetics can vary. Increase the duration of exposure to the stress condition. For example, some studies have extended oxidative stress tests for up to 7 days.[1]
-
-
Possible Cause 3: Inactive or low-purity reagents.
-
Troubleshooting: Use fresh, analytical grade reagents for preparing stress solutions. Verify the concentration of your stock solutions.
-
Issue 2: Poor chromatographic resolution between Sofosbuvir and its degradation products.
-
Possible Cause 1: Suboptimal mobile phase composition.
-
Troubleshooting: Adjust the ratio of the organic modifier (e.g., methanol, acetonitrile) to the aqueous phase. The addition of a small percentage of formic acid or using a buffer can improve peak shape and resolution.[1] A common mobile phase is a mixture of methanol and water with 0.1% formic acid.[1][2]
-
-
Possible Cause 2: Inappropriate column selection.
-
Possible Cause 3: Isocratic elution is not providing enough separation.
-
Troubleshooting: Implement a gradient elution program to improve the separation of closely eluting peaks.
-
Issue 3: Difficulty in identifying and characterizing degradation products.
-
Possible Cause 1: Insufficient concentration of the degradation product for detection.
-
Troubleshooting: Concentrate the sample after the degradation experiment. Ensure the LC-MS method is sensitive enough by optimizing the ionization source parameters.
-
-
Possible Cause 2: Complex fragmentation pattern in MS/MS.
-
Troubleshooting: Compare the fragmentation pattern of the degradation product with that of the parent drug, Sofosbuvir. This can help in identifying the part of the molecule that has been modified. High-resolution mass spectrometry (HRMS) is invaluable for determining the elemental composition of the degradation products.[4]
-
Quantitative Data Summary
The following tables summarize the quantitative data from various forced degradation studies on Sofosbuvir.
Table 1: Summary of Sofosbuvir Degradation under Various Stress Conditions
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 N HCl | 26 hours | Room Temperature | 18.87% | [9] |
| 0.1 N HCl | 6 hours | 70°C | 23% | [1] | |
| 1 N HCl | 10 hours | 80°C (reflux) | 8.66% | [4] | |
| Alkaline Hydrolysis | 0.1 N NaOH | 10 hours | 70°C | 50% | [1] |
| 0.5 N NaOH | 24 hours | 60°C | 45.97% | [4] | |
| Oxidative | 30% H₂O₂ | 26 hours | Room Temperature | Not specified | [9] |
| 3% H₂O₂ | 7 days | Room Temperature | 19.02% | [1] | |
| 30% H₂O₂ | 2 days | 80°C | 0.79% | [4] | |
| Neutral Hydrolysis | Water | Not specified | Not specified | 23.03% | [9] |
| Thermal | 50°C | 21 days | 50°C | No degradation | [1] |
| Photolytic | Sunlight | 21 days | Not specified | No degradation | [1] |
| 254 nm UV light | 24 hours | Not specified | No degradation | [4] |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study
-
Preparation of Stock Solution: Accurately weigh and dissolve Sofosbuvir in a suitable solvent (e.g., methanol) to prepare a stock solution of a known concentration (e.g., 1000 µg/mL).[1][9]
-
Stress Application:
-
Acidic: Mix an aliquot of the stock solution with an equal volume of 0.1 N or 1 N HCl.[1][9] Incubate at room temperature or an elevated temperature (e.g., 70-80°C) for a specified duration.[1][4]
-
Alkaline: Mix an aliquot of the stock solution with an equal volume of 0.1 N or 0.5 N NaOH.[1][4] Incubate at a specified temperature for a set time.
-
Oxidative: Mix an aliquot of the stock solution with an equal volume of 3% or 30% H₂O₂.[1][4] Keep at room temperature or heat for a defined period.
-
Thermal: Expose a solution of Sofosbuvir to dry heat at a specific temperature (e.g., 50°C) for an extended period.[1]
-
Photolytic: Expose a solution or solid sample of Sofosbuvir to UV light (e.g., 254 nm) or sunlight for a specified duration.[1][4]
-
-
Neutralization and Dilution: After the stress period, neutralize the acidic and alkaline samples. Dilute all samples with the mobile phase to a final concentration suitable for analysis.[1]
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: RP-HPLC Method for Sofosbuvir and its Degradation Products
-
Mobile Phase: A mixture of Methanol and Water (e.g., 50:50 v/v) with 0.1% formic acid.[1][2] Isocratic or gradient elution can be used.
-
Detection Wavelength: 260 nm.[9]
-
Injection Volume: 20 µL.[1]
Visualizations
Caption: Logical relationship of Sofosbuvir degradation under different stress conditions.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of stability indicating RP-HPLC method for estimation of sofosbuvir in bulk and tablet dosage form | PDF [slideshare.net]
- 7. Development and validation of a stability-Indicating RP-HPLC method for simultaneous estimation of sofosbuvir and velpatasvir in fixed dose combination tablets and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. verjournal.com [verjournal.com]
- 9. ijpbs.com [ijpbs.com]
- 10. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 11. researchgate.net [researchgate.net]
- 12. medicalresearchjournal.org [medicalresearchjournal.org]
- 13. Forced Degradation Studies of Sofosbuvir with a Developed and Validated RP-HPLC Method as per ICH Guidelines | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimization of Mobile Phase for Sofosbuvir Impurity Profiling
Welcome to the technical support center for the analytical profiling of Sofosbuvir and its impurities. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their mobile phase conditions for accurate and robust impurity analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC/UPLC analysis of Sofosbuvir and its impurities, with a focus on mobile phase optimization.
Question: Why am I observing poor peak shape (e.g., tailing, fronting) for Sofosbuvir or its impurities?
Answer:
Poor peak shape is a common issue that can often be resolved by adjusting the mobile phase.
-
Tailing Peaks: Tailing is often caused by strong interactions between basic analytes and acidic silanol groups on the silica-based column packing.
-
Solution 1: Adjust Mobile Phase pH. For Sofosbuvir and its impurities, which may have basic functional groups, using a mobile phase with a low pH (e.g., adding 0.1% trifluoroacetic acid, formic acid, or phosphoric acid) can suppress the ionization of silanol groups and reduce tailing.[1][2][3]
-
Solution 2: Add an Ionic Modifier. Incorporating a small concentration of a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites. A concentration of 0.1% TEA with the pH adjusted to around 7.0 has been used effectively.
-
Solution 3: Increase Mobile Phase Strength. A higher percentage of the organic solvent (e.g., acetonitrile or methanol) can sometimes improve peak shape.
-
-
Fronting Peaks: Fronting is often an indication of column overload or a poorly prepared mobile phase.
-
Solution 1: Reduce Sample Concentration. Dilute your sample to ensure you are not overloading the column.
-
Solution 2: Ensure Proper Mobile Phase Mixing and Degassing. Inadequately mixed or degassed mobile phases can lead to inconsistent solvent delivery and peak fronting. Ensure thorough mixing and use an online degasser or sonication.
-
Question: I am not getting good resolution between Sofosbuvir and a critical impurity peak. What should I do?
Answer:
Improving resolution is a key aspect of method development for impurity profiling.
-
Solution 1: Optimize the Organic Solvent Ratio. The choice and proportion of the organic solvent (acetonitrile vs. methanol) can significantly impact selectivity.
-
Acetonitrile generally provides lower viscosity and higher efficiency.
-
Methanol can offer different selectivity.
-
Experiment with different ratios of your organic solvent to the aqueous phase. A gradient elution, where the percentage of the organic solvent is increased over time, is often necessary to resolve complex mixtures of impurities.[3][4]
-
-
Solution 2: Adjust the Mobile Phase pH. Changing the pH can alter the ionization state of both Sofosbuvir and its impurities, leading to changes in retention and potentially improved separation. A systematic pH scouting study (e.g., from pH 2.5 to 7.5) can be highly effective.
-
Solution 3: Change the Buffer or Acid Modifier. Different acidic modifiers can provide different selectivities. If you are using trifluoroacetic acid, consider trying formic acid or phosphoric acid, as they can interact differently with the analytes and the stationary phase.[1][2][4]
-
Solution 4: Lower the Flow Rate. Reducing the flow rate can increase column efficiency and improve the resolution between closely eluting peaks.
Question: My retention times are drifting or are not reproducible. How can I fix this?
Answer:
Retention time instability can compromise the reliability of your analytical method.
-
Solution 1: Ensure Stable Column Temperature. Use a column oven to maintain a constant and consistent column temperature. A temperature of 25°C or 35°C is often a good starting point.[3]
-
Solution 2: Pre-Equilibrate the Column. Always ensure the column is thoroughly equilibrated with the initial mobile phase conditions before injecting your first sample. For gradient methods, a longer equilibration time may be necessary.
-
Solution 3: Check for Mobile Phase Changes. The composition of the mobile phase can change over time due to the evaporation of the more volatile organic component. Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
Solution 4: Verify Pump Performance. Inconsistent pump performance can lead to fluctuating flow rates and shifting retention times. Check for leaks and perform pump calibration and maintenance as needed.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase for Sofosbuvir impurity profiling?
A1: A common starting point for reversed-phase HPLC analysis of Sofosbuvir is a gradient elution using a C18 column. The mobile phase typically consists of an aqueous component with an acidic modifier and an organic solvent.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in water.[1][2][5]
-
Mobile Phase B: Acetonitrile or Methanol.
A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute the more hydrophobic impurities.
Q2: Should I use isocratic or gradient elution for impurity profiling?
A2: For impurity profiling, where you are trying to separate compounds with a range of polarities, gradient elution is almost always preferred . An isocratic method, which uses a constant mobile phase composition, may not provide sufficient resolution to separate all potential impurities from the main Sofosbuvir peak within a reasonable analysis time.[3][4] While some simple isocratic methods exist for the estimation of Sofosbuvir and a limited number of impurities, a comprehensive profile requires a gradient.[1][6]
Q3: What is the role of the acidic modifier in the mobile phase?
A3: The acidic modifier (e.g., TFA, formic acid, phosphoric acid) plays several crucial roles:
-
Controls Analyte Ionization: By keeping the pH low, it ensures that acidic analytes are in their non-ionized form and basic analytes are in their ionized form, leading to more consistent retention.
-
Improves Peak Shape: It suppresses the interaction of basic analytes with acidic silanol groups on the column surface, reducing peak tailing.[1][3]
-
Enhances Mass Spectrometry (MS) Compatibility: Volatile modifiers like formic acid and acetic acid are ideal for LC-MS applications as they are compatible with the ionization source.
Q4: Can I use a UV detector for Sofosbuvir impurity profiling?
A4: Yes, a UV detector is commonly used for the analysis of Sofosbuvir and its impurities. The typical detection wavelength is around 260 nm , as Sofosbuvir has a UV absorbance maximum at this wavelength.[1][7][8][9] A Photo Diode Array (PDA) detector is even more beneficial as it can provide spectral information for peak purity assessment and help in the identification of unknown impurities.
Data Presentation
Table 1: Example Mobile Phases for Sofosbuvir Impurity Analysis
| Mobile Phase A | Mobile Phase B | Column | Elution Mode | Reference |
| 0.1% Trifluoroacetic acid in water | Acetonitrile | Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm) | Isocratic (50:50) | [1][8] |
| 0.1% Formic acid in water | Methanol | C18 column | Gradient | [2] |
| 0.05% H3PO4 | Acetonitrile | Waters XSELECT HSS T3 C18 (4.6 x 100 mm, 2.5 µm) | Gradient | [4] |
| Water | Methanol | Cosmosil C18 (250 x 4.6 mm, 5 µm) | Isocratic (30:70) | [7] |
| 0.1% Triethylamine (pH 7.0 with OPA) | Acetonitrile:Methanol:IPA (85:10:5) | Zorbax SB C18 (250 x 4.6 mm, 5 µm) | Gradient | [10] |
| 0.1% OPA (pH 3) | Acetonitrile | C18 column | Isocratic (30:70) | [9] |
Experimental Protocols
Protocol 1: General Purpose Gradient Method for Impurity Profiling
This protocol provides a starting point for developing a gradient method for the separation of Sofosbuvir and its process-related and degradation impurities.
-
Chromatographic System: HPLC or UPLC system with a quaternary or binary pump, autosampler, column oven, and PDA detector.
-
Column: A high-quality C18 column (e.g., Waters Acquity BEH C18, Agilent Zorbax Eclipse Plus C18, Phenomenex Kinetex C18) with dimensions suitable for your system (e.g., 100 mm x 2.1 mm, 1.7 µm for UPLC; 150 mm x 4.6 mm, 3.5 µm for HPLC).
-
Mobile Phase A: Prepare a 0.1% (v/v) solution of formic acid in HPLC-grade water. Filter through a 0.22 µm filter.
-
Mobile Phase B: HPLC-grade acetonitrile. Filter through a 0.22 µm filter.
-
Column Temperature: 30 °C.
-
Flow Rate: 0.4 mL/min for UPLC or 1.0 mL/min for HPLC.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 1-5 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 10 column volumes or until a stable baseline is achieved.
-
Prepare the Sofosbuvir sample in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Inject the sample and acquire the chromatogram.
-
Evaluate the separation of impurities from the main peak and from each other. Adjust the gradient slope, initial and final %B, and duration as needed to optimize the resolution.
-
Mandatory Visualization
Caption: Workflow for Mobile Phase Optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. archives.ijper.org [archives.ijper.org]
- 3. jmpas.com [jmpas.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Method Development and Validation to Estimate Sofosbuvir in Marketed preparation by UV-Spectroscopy and HPLC along with force Degradation Study - ProQuest [proquest.com]
- 8. d-nb.info [d-nb.info]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. proceeding.conferenceworld.in [proceeding.conferenceworld.in]
Technical Support Center: Addressing Matrix Effects in the Bioanalytical Method for Sofosbuvir Impurities
Welcome to the technical support center for the bioanalytical analysis of Sofosbuvir and its impurities. This resource provides troubleshooting guidance and answers to frequently asked questions to help you address matrix effects in your liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Frequently Asked Questions (FAQs)
Q1: What is a "matrix effect" in the context of the bioanalytical analysis of Sofosbuvir impurities?
A1: A matrix effect is the alteration of ionization efficiency of an analyte (in this case, Sofosbuvir or its impurities) by co-eluting, undetected components in the sample matrix (e.g., plasma, urine). This can lead to either ion suppression or enhancement, which can significantly impact the accuracy, precision, and sensitivity of the bioanalytical method.[1][2]
Q2: What are the common causes of matrix effects in plasma-based assays for Sofosbuvir?
A2: The most common causes of matrix effects in plasma samples are phospholipids from cell membranes, which are often co-extracted with the analytes of interest. Other sources include endogenous matrix components like salts and proteins, as well as exogenous substances such as anticoagulants and dosing vehicles.[3]
Q3: How can I qualitatively assess if my assay is suffering from matrix effects?
A3: A post-column infusion experiment is a rapid and effective way to qualitatively identify the presence of matrix effects.[4][5] This technique helps to pinpoint regions in the chromatogram where ion suppression or enhancement occurs, allowing you to adjust your chromatographic method to avoid these zones.
Q4: How do I quantitatively determine the extent of the matrix effect for Sofosbuvir impurities according to regulatory guidelines?
A4: Regulatory agencies like the FDA recommend a quantitative assessment of the matrix effect by calculating the Matrix Factor (MF).[6][7] This is typically performed during method validation by comparing the response of an analyte in a post-extraction spiked matrix sample to its response in a neat solution.
Q5: Can a stable isotope-labeled internal standard (SIL-IS) compensate for matrix effects?
A5: Yes, using a SIL-IS is a highly effective strategy to compensate for matrix effects. A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, thus providing a reliable means to correct for variations in the analyte signal.
Q6: Besides using a SIL-IS, what are other strategies to mitigate matrix effects?
A6: Other effective strategies include:
-
Optimizing sample preparation: Employing more rigorous extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can significantly reduce matrix components compared to simpler methods like protein precipitation.[8]
-
Chromatographic separation: Modifying the LC method to achieve better separation between the analytes and interfering matrix components is a crucial step.[9] This can involve changing the column, mobile phase composition, or gradient profile.
-
Reducing injection volume: Diluting the sample or injecting a smaller volume can sometimes lessen the impact of matrix effects, provided the assay has sufficient sensitivity.[5]
Troubleshooting Guide
Problem 1: I am observing poor peak shapes and inconsistent retention times for my Sofosbuvir impurities.
-
Possible Cause: This could be due to co-eluting matrix components interfering with the chromatography.
-
Troubleshooting Steps:
-
Perform a post-column infusion experiment to identify regions of ion suppression.
-
Optimize your chromatographic method to separate the analyte peaks from these suppression zones.
-
If the issue persists, consider a more effective sample clean-up procedure.
-
Problem 2: My assay for a specific Sofosbuvir impurity shows low sensitivity and high variability between samples.
-
Possible Cause: Significant ion suppression is likely affecting the analyte signal.
-
Troubleshooting Steps:
-
Quantify the matrix effect by calculating the Matrix Factor.
-
If the Matrix Factor is significantly less than 1, indicating ion suppression, evaluate different sample preparation techniques (see Table 1).
-
Consider using a stable isotope-labeled internal standard for the affected impurity to normalize the response.
-
Problem 3: My results are not reproducible when I switch to a different batch of plasma.
-
Possible Cause: This indicates a relative matrix effect, where the magnitude of ion suppression or enhancement varies between different sources of the biological matrix.
-
Troubleshooting Steps:
-
During method validation, assess the matrix effect using at least six different lots of the biological matrix.[7]
-
The coefficient of variation (CV) of the internal standard-normalized matrix factor across these lots should ideally be less than 15%.[7]
-
If variability is high, a more robust sample preparation method is necessary to remove the source of the lot-to-lot variation.
-
Data Presentation
Table 1: Comparison of Matrix Effects for Sofosbuvir Impurities with Different Sample Preparation Methods (Representative Data)
| Sample Preparation Method | Analyte | Matrix Factor (MF) | IS-Normalized MF | Coefficient of Variation (CV, %) |
| Protein Precipitation | Sofosbuvir | 0.65 | 0.98 | 12.5 |
| Impurity A | 0.58 | 0.95 | 14.2 | |
| Impurity B | 0.72 | 1.01 | 11.8 | |
| Liquid-Liquid Extraction | Sofosbuvir | 0.88 | 0.99 | 6.8 |
| Impurity A | 0.85 | 0.97 | 7.5 | |
| Impurity B | 0.91 | 1.02 | 6.2 | |
| Solid-Phase Extraction | Sofosbuvir | 0.97 | 1.01 | 3.1 |
| Impurity A | 0.95 | 0.99 | 4.0 | |
| Impurity B | 0.98 | 1.00 | 2.8 |
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects using Post-Column Infusion
-
Analyte Infusion: Infuse a standard solution of the Sofosbuvir impurity at a constant flow rate directly into the mass spectrometer, bypassing the analytical column, to establish a stable baseline signal.
-
Blank Matrix Injection: Inject an extracted blank matrix sample (a sample prepared without the analyte) onto the LC column.
-
Monitor Signal: Monitor the signal of the infused impurity. A significant drop or rise in the baseline at a specific retention time indicates the presence of co-eluting matrix components causing ion suppression or enhancement, respectively.
Protocol 2: Quantitative Assessment of Matrix Effects (Matrix Factor Calculation)
-
Prepare Solutions:
-
Set A (Neat Solution): Prepare solutions of the Sofosbuvir impurity in a clean solvent at low and high concentrations (e.g., LLOQ and ULOQ).
-
Set B (Post-Extraction Spike): Extract blank biological matrix. Spike the extracted matrix with the Sofosbuvir impurity at the same low and high concentrations as Set A.
-
-
Analysis: Analyze both sets of samples using the LC-MS/MS method.
-
Calculation: Calculate the Matrix Factor (MF) using the following formula:
-
MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF close to 1 suggests minimal matrix effect.
-
-
Internal Standard-Normalized MF: If an internal standard (IS) is used, calculate the IS-normalized MF:
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
Visualizations
Caption: Workflow for assessing and troubleshooting matrix effects.
Caption: Logical relationship of matrix effects, causes, and solutions.
References
- 1. eijppr.com [eijppr.com]
- 2. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-b-f.eu [e-b-f.eu]
- 8. tandfonline.com [tandfonline.com]
- 9. lctsbible.com [lctsbible.com]
troubleshooting peak tailing in the chromatographic analysis of Sofosbuvir
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the chromatographic analysis of Sofosbuvir, with a specific focus on resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC analysis of Sofosbuvir?
A1: Peak tailing is a common chromatographic issue where the peak shape is asymmetrical, with the latter half of the peak being broader than the front half.[1] In an ideal chromatogram, the peak should be symmetrical, resembling a Gaussian distribution.[2] A tailing factor or asymmetry factor greater than 1.2 is generally indicative of peak tailing.[3] This phenomenon can compromise the accuracy of quantification and the resolution between adjacent peaks.[2]
Q2: What are the primary causes of peak tailing when analyzing Sofosbuvir?
A2: Peak tailing in the analysis of Sofosbuvir, a compound with basic functional groups, can arise from several factors:
-
Secondary Interactions: The most common cause is the interaction of the basic Sofosbuvir molecule with acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[3][4] These interactions create multiple retention mechanisms, leading to a delayed elution for some analyte molecules and causing the peak to tail.[1][2]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to inconsistent ionization of Sofosbuvir or the stationary phase, contributing to peak tailing.[5] If the mobile phase pH is close to the pKa of Sofosbuvir (pKa ≈ 9.38), small variations can significantly impact peak shape.[5][6]
-
Column Issues: Problems with the analytical column, such as bed deformation, the presence of voids at the column inlet, or a partially blocked inlet frit, can disrupt the flow path and cause peak distortion.[2][7] Column contamination from sample matrix components can also lead to active sites that cause tailing.[8]
-
System Dead Volume: Excessive volume in the tubing and connections between the injector, column, and detector (extra-column volume) can lead to band broadening and peak tailing, particularly for early eluting peaks.[2][5]
-
Sample Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase, resulting in a distorted peak shape.[2][9]
Q3: How can I minimize peak tailing for Sofosbuvir analysis?
A3: To minimize peak tailing, a systematic approach to troubleshooting is recommended. The following are key strategies:
-
Optimize Mobile Phase pH: Adjusting the mobile phase to a lower pH (e.g., around 3.0) can suppress the ionization of residual silanol groups on the column, thereby reducing their interaction with the basic Sofosbuvir molecule.[3][10] The use of a buffer is crucial to maintain a stable pH.[2]
-
Select an Appropriate Column: Employing a high-purity, end-capped C18 or C8 column can significantly reduce the number of available free silanol groups.[5] Columns with polar-embedded phases can also provide shielding for basic compounds.[5]
-
Use Mobile Phase Additives: Adding a small concentration of a basic compound, like triethylamine (TEA), to the mobile phase can competitively bind to the active silanol sites, masking them from interacting with Sofosbuvir.[10]
-
Proper Sample Preparation: Ensure the sample is fully dissolved in the mobile phase to prevent on-column precipitation.[7] A thorough sample clean-up procedure, such as solid-phase extraction (SPE), can remove interfering matrix components.[3]
-
System Maintenance: Regularly inspect and maintain your HPLC system. Use guard columns to protect the analytical column from contaminants, and minimize the length and internal diameter of tubing to reduce dead volume.[5][7]
Troubleshooting Guide
This guide provides a step-by-step approach to diagnosing and resolving peak tailing issues in the chromatographic analysis of Sofosbuvir.
Step 1: Initial Assessment
Before making any changes to your method, carefully observe the chromatogram.
-
Is the tailing observed for all peaks or just the Sofosbuvir peak?
-
All peaks: This often points to a physical problem with the column (e.g., void, blockage) or an issue with the HPLC system (e.g., extra-column dead volume).[2][7]
-
Sofosbuvir peak only: This suggests a chemical interaction between Sofosbuvir and the stationary phase or a co-eluting interference.[3][8]
-
-
Has the performance of the column degraded over time?
-
A gradual increase in peak tailing can indicate column contamination or degradation.[9]
-
Step 2: Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing.
Caption: Troubleshooting workflow for peak tailing.
Experimental Protocols & Data
Recommended Chromatographic Conditions for Sofosbuvir Analysis
The following table summarizes various reported HPLC conditions that have been successfully used for the analysis of Sofosbuvir, resulting in acceptable peak shapes.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Column | Inertsil ODS C18 (250mm x 4.6mm, 5µm)[6] | Discovery C18 (150mm x 4.6mm, 5µm)[11] | Agilent Zorbax SB C18 (250mm x 4.6mm, 5µm)[12] | Develosil ODS HG-5 RP C18 (150mm x 4.6mm, 5µm)[13] |
| Mobile Phase | Acetonitrile : 0.1% Orthophosphoric Acid (70:30 v/v)[6] | Acetonitrile : 0.1% Orthophosphoric Acid (60:40 v/v)[11] | Acetonitrile : 9mM Dipotassium Hydrogen Orthophosphate buffer (pH 4.0) (40:60 v/v)[12] | Methanol : Acetonitrile (55:45 v/v)[13] |
| Flow Rate | 1.5 mL/min[6] | 1.0 mL/min[11] | 1.0 mL/min[12] | 1.0 mL/min[13] |
| Detection | UV at 260 nm[6] | UV at 260 nm[11] | UV at 265 nm[12] | UV at 264 nm[13] |
| Tailing Factor | < 2.0[11] | Satisfactory[11] | No tailing observed[12] | Not specified |
Detailed Methodologies
Protocol 1: RP-HPLC Method with Acidic Mobile Phase (Based on multiple sources[6][11])
-
Preparation of Mobile Phase (0.1% Orthophosphoric Acid):
-
Add 1 mL of orthophosphoric acid to 1000 mL of HPLC grade water.
-
Mix thoroughly and degas the solution using sonication for 15-20 minutes.
-
-
Chromatographic System:
-
HPLC system equipped with a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and 0.1% orthophosphoric acid in a ratio of 70:30 (v/v).
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 20 µL.
-
-
Standard Solution Preparation:
-
Accurately weigh about 25 mg of Sofosbuvir reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL.
-
Further dilute this stock solution with the mobile phase to achieve the desired working concentration (e.g., 100 µg/mL).
-
-
Sample Solution Preparation:
-
For a tablet formulation, weigh and finely powder not fewer than 20 tablets.
-
Transfer an amount of powder equivalent to 100 mg of Sofosbuvir into a 100 mL volumetric flask.
-
Add about 70 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm nylon syringe filter.
-
Further dilute the filtrate with the mobile phase to obtain a final concentration within the linear range of the method.
-
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard solution multiple times to check for system suitability (parameters like tailing factor, theoretical plates, and %RSD of peak areas should be within acceptable limits).
-
Inject the sample solution and record the chromatogram.
-
Calculate the amount of Sofosbuvir in the sample by comparing the peak area with that of the standard.
-
Protocol 2: Use of a Mobile Phase Modifier (Based on[10])
For persistent peak tailing, especially with columns that have been in use for some time, the addition of a silanol-masking agent to the mobile phase can be effective.
-
Mobile Phase Preparation with Triethylamine (TEA):
-
Prepare the aqueous component of the mobile phase (e.g., water or a buffer solution).
-
Add a small, precise amount of triethylamine (e.g., 0.1% v/v, which is 1 mL of TEA per 1000 mL of the aqueous phase).
-
Adjust the pH of the aqueous phase to the desired value (e.g., 3.0) using an acid like phosphoric acid.
-
Mix this modified aqueous phase with the organic solvent (e.g., acetonitrile or methanol) in the desired ratio.
-
Degas the final mobile phase before use.
-
-
Procedure:
-
Follow the general analytical procedure as outlined in Protocol 1, replacing the mobile phase with the TEA-containing mobile phase.
-
It is crucial to dedicate a column to methods using ion-pairing reagents like TEA, as it can be difficult to completely wash them out.
-
Signaling Pathways and Workflows
The following diagram illustrates the chemical interactions at the stationary phase that lead to peak tailing and how mobile phase modifications can mitigate this issue.
Caption: Mechanism of peak tailing and its mitigation.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. chromtech.com [chromtech.com]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 9. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 10. wisdomlib.org [wisdomlib.org]
- 11. impactfactor.org [impactfactor.org]
- 12. fortunejournals.com [fortunejournals.com]
- 13. jetir.org [jetir.org]
enhancing the sensitivity of detection for trace levels of Sofosbuvir impurity H
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of trace levels of Sofosbuvir impurity H.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection challenging?
This compound is a diastereoisomer of Sofosbuvir.[] The primary challenge in its detection lies in achieving adequate chromatographic separation from the main Sofosbuvir peak, as diastereomers often have very similar physicochemical properties, leading to co-elution. Enhancing the sensitivity is crucial for accurate quantification at trace levels to ensure the safety and efficacy of the drug product.
Q2: What is the typical analytical technique used for the detection of this compound?
Reverse-phase high-performance liquid chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV or mass spectrometry (MS) detector are the most common techniques.[2][3][4] UPLC is often preferred for its higher resolution and speed.[2] For very low-level detection, a tandem mass spectrometer (MS/MS) offers the highest sensitivity and selectivity.[5][6][7]
Q3: What are the common causes of poor sensitivity in the detection of this compound?
Poor sensitivity can arise from several factors:
-
Inadequate chromatographic resolution: Co-elution with the main Sofosbuvir peak can mask the impurity signal.
-
Suboptimal mobile phase composition: The pH and organic modifier content of the mobile phase can significantly impact peak shape and retention.
-
Low detector response: The selected wavelength for UV detection might not be optimal for the impurity, or the ionization efficiency in MS could be low.
-
Sample matrix effects: Excipients in the formulation or biological matrix components can interfere with the detection.[5][6]
Q4: How can I improve the separation between Sofosbuvir and Impurity H?
To improve the separation of these diastereomers, consider the following:
-
Column selection: Utilize a high-resolution column with a smaller particle size (e.g., ≤ 2.5 µm).[4] Different stationary phases like C18, C8, or Phenyl columns should be screened.[2]
-
Mobile phase optimization: Adjusting the pH of the aqueous portion of the mobile phase can alter the ionization state of the molecules and improve separation. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol). A gradient elution program is often more effective than isocratic elution for separating closely related compounds.[4][8]
-
Temperature: Optimizing the column temperature can influence selectivity.
-
Flow rate: A lower flow rate can sometimes improve resolution, although it will increase the run time.[9]
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Poor resolution between Sofosbuvir and Impurity H peaks | - Inappropriate column chemistry or dimensions.- Suboptimal mobile phase composition (pH, organic solvent).- Isocratic elution is not providing enough separation power. | - Screen different stationary phases (C18, Phenyl, etc.).- Use a longer column or a column with a smaller particle size.- Optimize the mobile phase pH and the ratio of organic modifier to the aqueous phase.- Develop a shallow gradient elution method. |
| Low signal-to-noise ratio for Impurity H | - Low concentration of the impurity.- Suboptimal detector settings.- High baseline noise. | - Use a more sensitive detector like a mass spectrometer (MS/MS).- Optimize UV detection wavelength (typically around 260 nm for Sofosbuvir and its impurities).[3][4]- For MS detection, optimize source parameters (e.g., ESI voltage, gas flows).- Ensure the mobile phase is of high purity and the system is clean to reduce baseline noise. |
| Peak tailing for Impurity H | - Secondary interactions with the stationary phase.- Column overload. | - Adjust the mobile phase pH to suppress silanol interactions.- Use a column with end-capping.- Reduce the sample injection volume or concentration. |
| Inconsistent retention times | - Inadequate system equilibration.- Fluctuations in mobile phase composition or column temperature. | - Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection.- Use a column thermostat to maintain a constant temperature.- Prepare fresh mobile phase daily and ensure it is well-mixed. |
Experimental Protocols
Enhanced UPLC-UV Method for Sofosbuvir and Impurity H
This protocol is a starting point and may require optimization based on your specific instrumentation and impurity reference standards.
-
Instrumentation:
-
UPLC system with a photodiode array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: High-resolution C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10-40% B (shallow gradient)
-
15-17 min: 40-90% B
-
17-19 min: 90% B
-
19-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.[3]
-
Injection Volume: 2 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Sofosbuvir sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
High-Sensitivity UPLC-MS/MS Method
For trace-level quantification, a UPLC-MS/MS method is recommended.
-
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Use the same column and mobile phase as the UPLC-UV method. The gradient may be adjusted for faster elution if resolution is sufficient.
-
-
Mass Spectrometer Settings (Positive ESI Mode):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Sofosbuvir: Precursor ion [M+H]⁺ at m/z 530.2 -> Product ion at m/z 243.1.[7]
-
This compound: Precursor ion [M+H]⁺ at m/z 530.2 -> A specific product ion for Impurity H should be determined by infusing a reference standard. A potential transition could be monitored, but confirmation is necessary.
-
-
Data Presentation
Table 1: Comparison of Detection Limits for Sofosbuvir Impurities
| Analytical Method | Impurity | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| RP-HPLC-UV | Process-related impurity | 0.03% (0.12 µg) | 1.50% (0.375 µg) | [3] |
| UPLC-UV | Sofosbuvir | 0.27 µg/mL | 0.83 µg/mL | [2] |
| HPTLC | Sofosbuvir | 22.5 ng/spot | 67.50 ng/spot | [10] |
| UPLC-MS/MS | Sofosbuvir (in plasma) | 4.063 ng/mL | - | [5][6] |
Visualizations
References
- 2. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. UPLC-MS/MS method for determination of sofosbuvir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UPLC-MS/MS method for the simultaneous quantification of sofosbuvir, sofosbuvir metabolite (GS-331007) and daclatasvir in plasma of HIV/HCV co-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. archives.ijper.org [archives.ijper.org]
- 9. fortunejournals.com [fortunejournals.com]
- 10. Development of a highly sensitive high-performance thin-layer chromatography method for the screening and simultaneous determination of sofosbuvir, daclatasvir, and ledipasvir in their pure forms and their different pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sofosbuvir Impurity H Reference Standards
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and handling of Sofosbuvir impurity H reference standards. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a diastereoisomer of Sofosbuvir, an active pharmaceutical ingredient (API) used in the treatment of Hepatitis C.[] The stability of a reference standard is critical for the accurate quantification of impurities in drug substances and products, ensuring their quality, safety, and efficacy.[2]
Q2: What are the recommended storage conditions for this compound reference standards?
For long-term storage, this compound powder should be stored at -20°C for up to three years. If dissolved in a solvent, it should be stored at -80°C for up to one year. Some suppliers recommend storage at 2-8°C. Always refer to the certificate of analysis provided by the supplier for specific storage instructions.
Q3: My this compound reference standard has changed color. Can I still use it?
A change in the physical appearance of a reference standard, such as color change or clumping, can be an indication of degradation. It is recommended to perform a purity analysis using a stability-indicating analytical method, such as RP-HPLC, to confirm its integrity before use. If the purity is below the acceptable limit, a new reference standard should be used.
Q4: I am observing unexpected peaks in the chromatogram of my this compound reference standard. What could be the cause?
Unexpected peaks in the chromatogram may be due to the degradation of the reference standard, contamination of the sample or mobile phase, or issues with the chromatographic system. It is advisable to first check the system suitability parameters of your HPLC. If the system is performing correctly, the unexpected peaks are likely degradation products. The stability of Sofosbuvir and its impurities is known to be affected by acidic, basic, and oxidative conditions.[3][4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Inconsistent analytical results | Degradation of the reference standard solution. | Prepare fresh reference standard solutions for each analytical run. Ensure that the solvent used for dissolution is of high purity and appropriate for the compound. Store stock solutions at the recommended temperature and for a limited period. The stability of Sofosbuvir solutions in the mobile phase has been shown to be reliable for up to 30 days when stored between 2°C and 8°C.[3] |
| Loss of peak purity | Co-elution of the main peak with degradation products. | Optimize the chromatographic method to ensure adequate separation of the main analyte from all potential degradation products. This may involve adjusting the mobile phase composition, pH, column temperature, or using a different stationary phase. |
| Decreased peak area over time | Adsorption of the analyte onto the vial surface or degradation. | Use silanized glass vials or polypropylene vials to minimize adsorption. Prepare solutions fresh and analyze them promptly. |
| Formation of new impurities during sample preparation | Sample processing conditions (e.g., pH, temperature, light exposure) may be causing degradation. | Review the sample preparation procedure. Avoid exposure to harsh acidic, basic, or oxidizing conditions. Protect the sample from light and excessive heat. |
Stability of this compound under Stress Conditions
| Stress Condition | Methodology | Degradation (%) | Reference |
| Acidic Hydrolysis | 1N HCl at 80°C for 10 hours | 8.66 | [3] |
| 0.1N HCl at 70°C for 6 hours | 23 | [4] | |
| Basic Hydrolysis | 0.5N NaOH at 60°C for 24 hours | 45.97 | [3] |
| 0.1N NaOH at 70°C for 10 hours | 50 | [4] | |
| Oxidative Degradation | 30% H₂O₂ at 80°C for 2 days | < 1 | [3] |
| 3% H₂O₂ at room temperature for 7 days | 19.02 | [4] | |
| Thermal Degradation | 50°C for 21 days | No degradation | [4] |
| Photolytic Degradation | Exposure to 254 nm UV light for 24 hours | No degradation | [3] |
| Exposure to direct sunlight for 21 days | No degradation | [4] |
Experimental Protocols
The following are representative protocols for performing forced degradation studies on this compound, adapted from studies on Sofosbuvir.
1. Preparation of Stock Solution
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a stock solution of a specified concentration (e.g., 1 mg/mL).
2. Acidic Hydrolysis
-
To a known volume of the stock solution, add an equal volume of 1N HCl.
-
Reflux the solution at 80°C for 10 hours.
-
Cool the solution to room temperature and neutralize it with an appropriate base (e.g., 1N NaOH).
-
Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.
3. Basic Hydrolysis
-
To a known volume of the stock solution, add an equal volume of 0.5N NaOH.
-
Maintain the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize it with an appropriate acid (e.g., 0.5N HCl).
-
Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.
4. Oxidative Degradation
-
To a known volume of the stock solution, add an equal volume of 30% H₂O₂.
-
Keep the solution at 80°C for 2 days.
-
Cool the solution to room temperature.
-
Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.
5. Thermal Degradation
-
Place the solid reference standard in a temperature-controlled oven at a specified high temperature (e.g., 70°C) for a defined period.
-
Also, expose a solution of the reference standard to a high temperature (e.g., 50°C) for 21 days.
-
After the exposure period, dissolve the solid or dilute the solution with the mobile phase for HPLC analysis.
6. Photolytic Degradation
-
Expose the solid reference standard and a solution of the standard to UV light (e.g., 254 nm) and visible light for a specified duration.
-
After exposure, prepare a solution of the solid or dilute the exposed solution with the mobile phase for HPLC analysis.
Analysis
-
Analyze the stressed samples using a validated stability-indicating HPLC method.
-
The chromatograms of the stressed samples should be compared with that of an unstressed sample to determine the extent of degradation and identify any degradation products.
Plausible Degradation Pathway of this compound
The degradation of this compound is expected to follow pathways similar to Sofosbuvir, primarily involving hydrolysis of the phosphoramidate and ester functionalities.
Caption: Plausible degradation pathways of this compound under stress conditions.
References
Validation & Comparative
A Comparative Guide to Stability-Indicating UPLC Methods for Sofosbuvir Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated stability-indicating Ultra-Performance Liquid Chromatography (UPLC) methods for the analysis of Sofosbuvir, a key antiviral drug for the treatment of Hepatitis C. The performance of UPLC is compared with other analytical techniques, supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.
Introduction
Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] Ensuring its stability and purity in pharmaceutical formulations is critical for its efficacy and safety. Stability-indicating analytical methods are essential to separate the intact drug from its degradation products, which may form under various stress conditions.[3] UPLC has emerged as a powerful technique for this purpose due to its high resolution, speed, and sensitivity.[4][5][6] This guide details the validation of a stability-indicating UPLC method for Sofosbuvir and compares its performance with alternative methods like High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC).
Experimental Protocols
UPLC Method Validation
A typical stability-indicating UPLC method for Sofosbuvir is developed and validated according to the International Council for Harmonisation (ICH) guidelines.[5][7][8]
Chromatographic Conditions:
-
Column: A common choice is a C18 column, such as an AQUITY UPLC BEH C18 (150 mm x 2.1 mm, 2 µm particle size).[8]
-
Mobile Phase: A gradient or isocratic mobile phase is used. A representative mobile phase consists of a mixture of a buffer (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., methanol or acetonitrile).[8][9]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.[8]
-
Detection Wavelength: Detection is commonly performed using a photodiode array (PDA) detector at the maximum absorbance wavelength of Sofosbuvir, which is around 260 nm.[5][9][10][11]
-
Column Temperature: The analysis is usually carried out at ambient temperature.[8]
Forced Degradation Studies:
To establish the stability-indicating nature of the method, Sofosbuvir is subjected to forced degradation under various stress conditions as per ICH guidelines.[7][12]
-
Acid Hydrolysis: The drug is treated with an acid solution (e.g., 1N HCl) and refluxed.[4]
-
Base Hydrolysis: The drug is exposed to a basic solution (e.g., 0.5N NaOH).[4]
-
Oxidative Degradation: The drug is treated with an oxidizing agent (e.g., hydrogen peroxide).[1]
-
Thermal Degradation: The drug is exposed to dry heat.[7]
-
Photolytic Degradation: The drug is exposed to UV light.[4][7]
The UPLC method should be able to separate the main Sofosbuvir peak from the peaks of any degradation products formed under these conditions.[7]
Validation Parameters:
The developed UPLC method is validated for the following parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[8]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[4]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Performance Comparison
The following tables summarize the performance of a validated stability-indicating UPLC method for Sofosbuvir and compare it with other analytical techniques.
Table 1: Performance Characteristics of a Validated UPLC Method for Sofosbuvir
| Parameter | Typical Performance |
| Linearity Range (µg/mL) | 200-600[8] |
| Correlation Coefficient (r²) | > 0.999[5][6] |
| Accuracy (% Recovery) | 99.62 - 99.73[4] |
| Precision (% RSD) | < 2%[11] |
| Limit of Detection (LOD) (µg/mL) | 1.5[13] |
| Limit of Quantitation (LOQ) (µg/mL) | 4.7[13] |
| Retention Time (min) | ~1.4 - 7.3[6][14] |
Table 2: Comparison of Analytical Methods for Sofosbuvir Analysis
| Method | Principle | Advantages | Disadvantages |
| UPLC | Liquid Chromatography | High resolution, speed, sensitivity, and low solvent consumption.[4] | Higher initial instrument cost. |
| HPLC | Liquid Chromatography | Widely available, robust, and well-established.[10] | Longer run times and lower resolution compared to UPLC.[15] |
| HPTLC | Planar Chromatography | Simple, cost-effective, and allows for simultaneous analysis of multiple samples.[7][16] | Lower sensitivity and resolution compared to UPLC and HPLC. |
| UV-Visible Spectrophotometry | Spectrophotometry | Simple, rapid, and inexpensive.[10] | Lacks specificity for stability-indicating assays as it cannot separate the drug from its degradation products.[10] |
| Capillary Electrophoresis (CE) | Electrophoresis | High efficiency, short analysis time, and low sample and reagent consumption.[17] | Can have issues with reproducibility of migration times. |
Visualizing the Workflow
The following diagram illustrates the typical workflow for the validation of a stability-indicating UPLC method for Sofosbuvir.
Caption: Workflow for validating a stability-indicating UPLC method.
Conclusion
This guide highlights the superiority of UPLC as a stability-indicating method for the analysis of Sofosbuvir. The presented data demonstrates that UPLC offers significant advantages in terms of speed, resolution, and sensitivity over other analytical techniques like HPLC and HPTLC. The detailed experimental protocols and validation workflow provide a solid foundation for researchers and drug development professionals to implement a robust and reliable analytical method for ensuring the quality and stability of Sofosbuvir in pharmaceutical products.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. outbreak.info SARS-CoV-2 data explorer [outbreak.info]
- 3. academic.oup.com [academic.oup.com]
- 4. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 5. jneonatalsurg.com [jneonatalsurg.com]
- 6. researchgate.net [researchgate.net]
- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. journalajacr.com [journalajacr.com]
- 10. In depth investigation of quantitative analytical and bioanalytical techniques of hepatitic drug sofosbuvir in different matrices: a review - MedCrave online [medcraveonline.com]
- 11. Method Development and Validation to Estimate Sofosbuvir in Marketed preparation by UV-Spectroscopy and HPLC along with force Degradation Study - ProQuest [proquest.com]
- 12. Forced Degradation Studies of Sofosbuvir with a Developed and Validated RP-HPLC Method as per ICH Guidelines | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. fortunejournals.com [fortunejournals.com]
- 15. Two novel UPLC methods utilizing two different analytical columns and different detection approaches for the simultaneous analysis of velpatasvir and sofosbuvir: application to their co-formulated tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HPLC-UV and TLC-Densitometry Methods for Simultaneous Determination of Sofosbuvir and Daclatasvir: Application to Darvoni® Tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to RP-HPLC Method Validation for the Estimation of Sofosbuvir Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the estimation of impurities in Sofosbuvir. The presented data, compiled from several validated studies, aims to assist researchers and analytical scientists in selecting and implementing a suitable method for their specific needs.
Comparative Analysis of Validated RP-HPLC Methods
The following tables summarize the key chromatographic conditions and validation parameters from different published methods. This allows for a direct comparison of their performance characteristics.
Table 1: Chromatographic Conditions of Various RP-HPLC Methods for Sofosbuvir Impurity Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm[1][2] | Inertsil C18, 4.6 x 250mm, 5.0μm | Kromasil 100 C18, 250 x 4.6 mm, 5 μ[3] | ZORBAX Eclipse Plus C18, 150 mm x 4.6 mm, 5 micron |
| Mobile Phase | 0.1% trifluoroacetic acid in water:acetonitrile (50:50 v/v)[1][2] | 0.1% OPA buffer: Acetonitrile (30:70 v/v) | Mobile Phase A: buffer solution: acetonitrile (97.5:2.5% v/v) and Mobile Phase B: acetonitrile, isopropyl alcohol, methanol and purified water (60:20:10:10 % v/v/v/v) | 0.05 M phosphoric acid and acetonitrile (66:34% v/v) |
| Flow Rate | 1.0 ml/min | 1.5 ml/min | 1.0 ml/min[3] | 2.0 ml/min |
| Detection Wavelength | 260 nm[1][2] | 260 nm | 263 nm[3] | 265 nm |
| Retention Time (Sofosbuvir) | 3.674 min[1][2] | 2.37 min | 54.28 min[3] | 2.74 min |
| Retention Time (Impurities) | 5.704 min (Phosphoryl impurity)[1][2] | Not specified | 36.31 min (methyl ester), 43.77 min (ethyl ester)[3] | Not specified |
Table 2: Comparison of Validation Parameters for Sofosbuvir Analysis
| Validation Parameter | Method 1 [1][2] | Method 2 | Method 3 [3] | Method 4 |
| Linearity Range (µg/mL) | 160-480 | 100-500 | 0.5–7.5 ppm | 3.125-1000 |
| Correlation Coefficient (r²) | Not specified | 0.999[4] | 0.999[3] | 0.9999 |
| LOD (µg/mL) | 0.04 | 0.357[4] | 0.1[3] | 2.754 |
| LOQ (µg/mL) | 0.125 | 1.071[4] | 0.5[3] | 9.181 |
| Accuracy (% Recovery) | Not specified | 100.4%[4] | 90.2–113.9%[3] | Not specified |
| Precision (%RSD) | 1.741 | <2%[4] | Not specified | <2 |
Table 3: Comparison of Validation Parameters for Sofosbuvir Impurity Analysis
| Validation Parameter | Method 1 (Phosphoryl impurity) [1][2] | Method 3 (General impurities) [3] |
| Linearity Range (µg/mL) | 10-30 | 0.5–7.5 ppm |
| Correlation Coefficient (r²) | Not specified | 0.999[3] |
| LOD (µg/mL) | 0.12 | 0.1[3] |
| LOQ (µg/mL) | 0.375 | 0.5[3] |
| Accuracy (% Recovery) | Not specified | 90.2–113.9%[3] |
| Precision (%RSD) | 0.043 | Not specified |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Method 1: RP-HPLC Method for Estimation of Sofosbuvir and its Process-Related Impurity[1][2]
-
Chromatographic System: An Agilent HPLC system with a UV detector was used.
-
Column: Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A filtered and degassed mixture of 0.1% trifluoroacetic acid in water and acetonitrile in a 50:50 ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 260 nm.
-
Injection Volume: Not specified.
-
Standard and Sample Preparation: Standard solutions were prepared by dissolving Sofosbuvir and its phosphoryl impurity in a diluent of water:acetonitrile (50:50).
Method 2: Stability-Indicating RP-HPLC Method for Estimation of Sofosbuvir[3]
-
Chromatographic System: High-performance liquid chromatography equipped with an Auto Sampler and UV detector.
-
Column: Inertsil C18 (4.6x250mm, 5.0μm).
-
Mobile Phase: An isocratic mobile phase consisting of 0.1% OPA buffer and Acetonitrile in a 30:70 ratio.
-
Flow Rate: 1.5 ml/min.
-
Detection: UV detection at 260 nm.
-
Forced Degradation Studies: The drug was subjected to acid (0.1N HCl), alkali (0.1N NaOH), oxidative (30% H₂O₂), thermal, and photolytic stress conditions to assess the stability-indicating nature of the method.
Method 3: RP-HPLC Method for Related Substances of Sofosbuvir[4]
-
Chromatographic System: A RP-HPLC system with UV detection.
-
Column: Kromasil 100 C18 (250 × 4.6 mm, 5 μ).
-
Mobile Phase: A gradient elution using Mobile Phase A (buffer solution: acetonitrile, 97.5:2.5% v/v) and Mobile Phase B (acetonitrile, isopropyl alcohol, methanol, and purified water, 60:20:10:10 % v/v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 263 nm.
-
Column Temperature: 25°C.
-
Injection Volume: 10 μL.
Visualizing the Method Validation Workflow
The following diagram illustrates the logical workflow of a typical RP-HPLC method validation for the analysis of Sofosbuvir and its impurities, as per ICH guidelines.
Caption: A flowchart outlining the key stages of RP-HPLC method development and validation.
References
comparative analysis of Sofosbuvir degradation products under different stress conditions
Sofosbuvir, a cornerstone in the treatment of chronic Hepatitis C, is a prodrug that undergoes metabolic activation to inhibit the HCV NS5B RNA-dependent RNA polymerase. The stability of this pharmaceutical agent is a critical factor influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive comparative analysis of Sofosbuvir's degradation products formed under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines. The data presented is compiled from several stability-indicating studies, offering researchers, scientists, and drug development professionals a thorough understanding of Sofosbuvir's degradation profile.
Degradation Profile Overview
Forced degradation studies reveal that Sofosbuvir is susceptible to degradation under acidic, alkaline, and oxidative conditions.[1][2][3][4] In contrast, the drug demonstrates notable stability under thermal and photolytic stress.[5][1] The extent of degradation and the nature of the degradation products (DPs) vary significantly with the type and intensity of the stressor applied.
Comparative Data on Degradation Products
The following table summarizes the quantitative data on Sofosbuvir degradation and the identified degradation products under different stress conditions as reported in various studies.
| Stress Condition | Reagent/Parameters | Duration | Degradation (%) | Degradation Products (DPs) Identified (m/z) | Reference |
| Acidic Hydrolysis | 0.1N HCl | 6 hours at 70°C | 23% | DP I (m/z 488, [M+H]⁺) | [5][3] |
| 1N HCl | 10 hours at 80°C | 8.66% | (R)-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate (m/z 416.08) | [1] | |
| 0.1N HCl | 26 hours at RT | 18.87% | Not specified | [6] | |
| Alkaline Hydrolysis | 0.1N NaOH | 10 hours at 70°C | 50% | DP II (m/z 393.3, [M-C7H7O2]⁺) | [5][3] |
| 0.5N NaOH | 24 hours at 60°C | 45.97% | Impurity-A (m/z 453.13), Impurity-B (m/z 411.08) | [1] | |
| Oxidative | 3% H₂O₂ | 7 days at RT | 19.02% | DP III (m/z 393, [M-C7H7O2]⁺) | [5][3] |
| 30% H₂O₂ | 2 days at 80°C | 0.79% | m/z 527.15 | [1] | |
| 30% H₂O₂ | 26 hours at RT | Not specified | Not specified | [6] | |
| Ce(IV) in H₂SO₄ | 25 minutes at 100°C | Not specified | Not specified | [7] | |
| Thermal | 50°C | 21 days | No degradation | - | [5] |
| Photolytic | Sunlight | 21 days | No degradation | - | [5] |
| UV light | Not specified | No degradation | - | [5] | |
| Neutral Hydrolysis | Water | 26 hours at RT | 23.03% | Not specified | [6] |
Experimental Protocols
The methodologies employed in the cited forced degradation studies are crucial for replicating and building upon existing research. Below are detailed protocols for the key experiments.
1. Acidic Degradation
-
Method 1: 100 mg of Sofosbuvir was dissolved in a 100 mL volumetric flask with 50 mL of methanol, sonicated for 20 minutes, and diluted to the mark. An aliquot was further diluted to achieve a final concentration of 50 µg/mL. This solution was refluxed in 0.1 N HCl at 70°C for 6 hours. The resulting solution was neutralized before injection into the analytical system.
-
Method 2: 200 mg of Sofosbuvir was dissolved in 5 mL of 1 N HCl and refluxed at 80°C for 10 hours. The solution was then neutralized with a NaOH solution.[1]
2. Alkaline Degradation
-
Method 1: A solution of Sofosbuvir (50 µg/mL) was prepared as described for acidic degradation and was refluxed in 0.1 N NaOH at 70°C for 10 hours. The resulting solution was neutralized prior to analysis.
-
Method 2: 200 mg of Sofosbuvir was dissolved in 5 mL of 0.5 N NaOH and kept at 60°C for 24 hours. The sample was then neutralized with an HCl solution.[1]
3. Oxidative Degradation
-
Method 1: A Sofosbuvir solution was exposed to 3% hydrogen peroxide at room temperature for 7 days. The solution was then heated in a boiling water bath for 10 minutes to remove excess peroxide.[5]
-
Method 2: 200 mg of Sofosbuvir was dissolved in 5 mL of 30% H₂O₂ and maintained at 80°C for two days. The resulting solution was then evaporated to obtain a solid residue.[1]
4. Thermal Degradation
-
Sofosbuvir was exposed to a temperature of 50°C for a period of 21 days.[5]
5. Photolytic Degradation
-
Sofosbuvir was exposed to direct sunlight for 21 days to assess its photostability.[5]
Analytical Method: RP-HPLC
-
System: A common analytical technique used was Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[5][4][8][9][10]
-
Mobile Phase Example: A mixture of methanol and water with 0.1% formic acid (50:50 v/v) was used as the mobile phase with a gradient elution at a flow rate of 1.0 mL/min.[5][3]
-
Column Example: An Inertsil ODS-3 C18 column (250 mm × 4.6 mm i.d., 5 µm) was utilized for separation.[2]
-
Detection: The degradation products were often identified using Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS).[5][2][3]
Degradation Pathways
The degradation of Sofosbuvir under stress conditions involves the chemical transformation of the parent drug molecule. The following diagrams illustrate the proposed degradation pathways.
Caption: Overview of Sofosbuvir degradation under different stress conditions.
References
- 1. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 4. researchgate.net [researchgate.net]
- 5. archives.ijper.org [archives.ijper.org]
- 6. ijpbs.com [ijpbs.com]
- 7. Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification – Oriental Journal of Chemistry [orientjchem.org]
- 8. Development and validation of stability indicating RP-HPLC method for estimation of sofosbuvir in bulk and tablet dosage form | PDF [slideshare.net]
- 9. Development and validation of a stability-Indicating RP-HPLC method for simultaneous estimation of sofosbuvir and velpatasvir in fixed dose combination tablets and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. verjournal.com [verjournal.com]
A Comparative Guide to Inter-Laboratory Analytical Methods for Sofosbuvir Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the identification and quantification of impurities in the antiviral drug Sofosbuvir. The data presented is collated from a range of independent studies, offering insights into the performance of different techniques under various experimental conditions. This document is intended to assist researchers and quality control professionals in selecting and implementing appropriate analytical strategies for Sofosbuvir impurity profiling.
Data Summary: A Comparative Analysis of Analytical Methods
The following tables summarize the key performance parameters of different analytical methods reported for the analysis of Sofosbuvir and its impurities. These tables are designed for easy comparison of various techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Table 1: Comparison of HPLC and UPLC Method Performance for Sofosbuvir and Impurity Analysis
| Parameter | RP-HPLC Method 1 | RP-HPLC Method 2 | UPLC Method |
| Linearity Range (Sofosbuvir) | 160-480 µg/mL[1][2] | 20-100 ppm | 5.0-25.0 µg/mL[3] |
| Linearity Range (Impurity) | 10-30 µg/mL (Phosphoryl impurity)[1][2] | - | - |
| Correlation Coefficient (r²) | >0.999[1] | 0.999 | 0.999[4] |
| Limit of Detection (LOD) - Sofosbuvir | 0.01% (0.04 µg)[1][2] | 0.29 ppm | 0.27 µg/mL[4] |
| Limit of Quantification (LOQ) - Sofosbuvir | 0.50% (0.125 µg)[1][2] | 0.88 ppm | 0.83 µg/mL[4] |
| LOD (Impurity) | 0.03% (0.12 µg) (Phosphoryl impurity)[1][2] | - | - |
| LOQ (Impurity) | 1.50% (0.375 µg) (Phosphoryl impurity)[1][2] | - | - |
| Accuracy (% Recovery) | 99.62 - 99.73%[4] | 99.56% | - |
| Precision (%RSD) | < 2%[1] | < 1% (Intra and inter-day)[4] | < 1%[4] |
| Retention Time (Sofosbuvir) | 3.674 min[1][2] | 2.373 min | Not specified |
| Retention Time (Impurity) | 5.704 min (Phosphoryl impurity)[1][2] | - | - |
Table 2: Overview of LC-MS Methods for Sofosbuvir Impurity Identification
| Parameter | LC-ESI-MS Method | LC-MS/MS Method |
| Ionization Mode | ESI Positive and Negative[5] | ESI Positive[6] |
| Mass Analyzer | Not specified | Triple Quadrupole[6] |
| Identified Impurities (m/z) | DP I: 488, DP II: 393.3, DP III: 393[5][7] | Not specified for impurities |
| Linearity Range (Sofosbuvir) | - | 0.3-3000 ng/mL[6] |
| Application | Identification of degradation products[5] | Pharmacokinetic study[6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, including sample preparation, chromatographic conditions, and forced degradation procedures.
Protocol 1: RP-HPLC Method for Sofosbuvir and Phosphoryl Impurity
Objective: To quantify Sofosbuvir and its process-related phosphoryl impurity in bulk and pharmaceutical dosage forms.[1][2]
Instrumentation:
Chromatographic Conditions:
-
Mobile Phase: 0.1% trifluoroacetic acid in a 50:50 (v/v) mixture of water and acetonitrile.[1][2]
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient.[2]
Sample Preparation:
-
Standard Solution: Prepare a stock solution by dissolving 400 mg of Sofosbuvir and 25 mg of the phosphoryl impurity in 100 mL of diluent (water:acetonitrile 50:50).[2] Dilute 5 mL of this stock solution to 50 mL with the diluent.[2]
-
Sample Solution (Tablets): Weigh and powder ten tablets to determine the average weight.[4] Transfer a quantity of powder equivalent to 400 mg of Sofosbuvir into a 200 mL volumetric flask.[4] Add diluent, sonicate for 30 minutes, and dilute to volume.[4] Filter the solution through a 0.45 μm nylon filter.[4]
Protocol 2: UPLC Method for Stability-Indicating Analysis of Sofosbuvir
Objective: To develop a stability-indicating UPLC method for the analysis of Sofosbuvir and its degradation products.[4]
Instrumentation:
-
UPLC system with a Photo Diode Array (PDA) detector.[4]
-
Column: X-Bridge C18 (100 × 4.6) mm, 2.5 µm.[4]
Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.[3]
-
Flow Rate: 0.4 mL/min.[3]
-
Column Temperature: 35°C.[3]
Forced Degradation Studies:
-
Acid Degradation: Reflux 200 mg of Sofosbuvir in 5 mL of 1 N HCl at 80°C for 10 hours.[4]
-
Base Degradation: Dissolve 200 mg of Sofosbuvir in 5 mL of 0.5 N NaOH and keep at 60°C for 24 hours.[4]
-
Oxidative Degradation: Dissolve 200 mg of Sofosbuvir in 5 mL of 30% H₂O₂ at 80°C for two days.[4]
-
Photolytic Degradation: Expose the drug substance to 254 nm UV light for 24 hours.[4]
-
Thermal Degradation: Expose the drug substance to heat.[4]
Protocol 3: LC-ESI-MS for Identification of Forced Degradation Products
Objective: To identify the degradation products of Sofosbuvir under various stress conditions using LC-ESI-MS.[5]
Instrumentation:
-
RP-HPLC system coupled with an ESI-MS detector.[5]
Chromatographic Conditions:
-
Mobile Phase: A gradient mixture of Methanol and Water with 0.1% formic acid (50:50 v/v).[5][7]
-
Ionization Mode: ESI in both positive and negative modes.[5]
Forced Degradation Conditions:
-
Acid Hydrolysis: Reflux a solution of Sofosbuvir in 0.1 N HCl at 70°C for 6 hours.[5]
-
Alkaline Hydrolysis: Reflux a solution of Sofosbuvir in 0.1 N NaOH at 70°C for 10 hours.[5]
-
Oxidative Degradation: Treat a solution of Sofosbuvir with 3% hydrogen peroxide for 7 days.[5]
-
Photolytic Degradation: Expose a stock solution (1000 µg/mL) to direct sunlight for 21 days.[5]
-
Thermal Degradation: Expose a stock solution (1000 µg/mL) to a temperature of 50°C for 21 days.[5]
Visualizing Analytical Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the analytical processes described in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 5. archives.ijper.org [archives.ijper.org]
- 6. Development and validation of LC-MS/MS method for simultaneous determination of sofosbuvir and daclatasvir in human Plasma: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
A Comparative Guide to System Suitability Parameters for Sofosbuvir Impurity Analysis
For Researchers, Scientists, and Drug Development Professionals
The robust analysis of impurities in active pharmaceutical ingredients (APIs) like Sofosbuvir is a critical aspect of drug development and quality control. Establishing appropriate system suitability parameters ensures that the analytical method is performing correctly and can generate accurate and reliable data. This guide provides a comparative overview of system suitability parameters from various published High-Performance Liquid Chromatography (HPLC) methods for the determination of Sofosbuvir and its impurities.
Comparison of System Suitability Parameters
The following table summarizes key system suitability parameters from different validated RP-HPLC methods for the analysis of Sofosbuvir and its impurities. These parameters are essential for ensuring the performance of the chromatographic system.
| Parameter | Method 1[1][2] | Method 2[3] | Method 3 | General USP Requirement[4] |
| Tailing Factor (T) | Sofosbuvir: 1.366Phosphoryl impurity: 1.269 | ≤ 2.0 | Not Specified | ≤ 2.0 |
| Theoretical Plates (N) | Sofosbuvir: 6144.731Phosphoryl impurity: 9453.104 | > 5000 | > 2000 | > 2000 |
| Resolution (Rs) | 9.617 (between Sofosbuvir and impurity) | Not Specified | Not Specified | > 2.0 (between analyte and closest eluting peak) |
| Relative Standard Deviation (%RSD) of Peak Area | < 2.0% | Not Specified | < 2.0% | < 2.0% (for replicate injections) |
| Retention Time (RT) in minutes | Sofosbuvir: 3.674Phosphoryl impurity: 5.704 | Sofosbuvir: ~48.0 | Not Specified | Varies with method |
Experimental Protocols
Detailed methodologies are crucial for replicating analytical results. Below are summaries of the experimental protocols for the methods cited in the comparison table.
Method 1: Isocratic RP-HPLC for Sofosbuvir and its Process-Related Impurity [1][2]
-
Instrumentation: Agilent Eclipse XDB-C18 column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 260.0 nm.
-
Injection Volume: Not specified.
-
Column Temperature: Ambient.
-
System Suitability Solution: A solution containing both Sofosbuvir and its phosphoryl impurity.
Method 2: Gradient RP-HPLC for Sofosbuvir and Velpatasvir Related Substances [3]
-
Instrumentation: Waters X-bridge C18 column (150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.6% Trifluoroacetic acid in water adjusted to pH 2.2 with acetonitrile (95:5 v/v).
-
Mobile Phase B: A mixture of purified water, methanol, and acetonitrile (20:30:50 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: Dual wavelength detection at 263 nm for Sofosbuvir and 320 nm for Velpatasvir.
-
Injection Volume: Not specified.
-
Column Temperature: 35°C.
-
System Suitability Solution: A solution containing Sofosbuvir, Velpatasvir, and their known impurities.
Experimental Workflow
The following diagram illustrates a typical workflow for performing a system suitability test in the context of Sofosbuvir impurity analysis.
This comprehensive guide provides essential information for researchers and scientists involved in the impurity analysis of Sofosbuvir. By adhering to well-defined system suitability parameters and following robust experimental protocols, the reliability and accuracy of analytical data can be assured, ultimately contributing to the safety and efficacy of the final drug product.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of RP HPLC method for the estimation of Sofosbuvir and related impurity in bulk and pharmaceutical dosage form - ProQuest [proquest.com]
- 3. jmpas.com [jmpas.com]
- 4. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
A Comparative Guide to the Accuracy and Precision of Analytical Methods for Sofosbuvir Impurity H
This guide provides a comparative overview of the accuracy and precision of analytical methods for the determination of Sofosbuvir impurity H. The data presented is based on validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) methods commonly employed for the analysis of Sofosbuvir and its related substances. While specific comparative studies on this compound are not extensively available in public literature, this guide synthesizes typical performance data from validated methods for other Sofosbuvir impurities to provide researchers, scientists, and drug development professionals with a reliable benchmark.
Understanding this compound
This compound is a known process-related impurity or a potential degradant of Sofosbuvir, an antiviral drug used to treat Hepatitis C.[] Its monitoring and control are crucial for ensuring the quality, safety, and efficacy of the final drug product. The chemical formula for this compound is reported as C₃₁H₂₆FN₃O₇, with a molecular weight of 571.55.
Data Presentation: Accuracy and Precision
The following table summarizes the typical accuracy and precision data for a validated RP-HPLC method suitable for the determination of Sofosbuvir impurities. These values are representative of the performance characteristics expected from a well-validated analytical method.
| Parameter | Specification | Typical Performance Data | Reference Method |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.5% | RP-HPLC with UV Detection |
| Precision (Repeatability, % RSD) | Not More Than (NMT) 2.0% | < 1.0% | RP-HPLC with UV Detection |
| Intermediate Precision (% RSD) | NMT 2.0% | < 1.5% | RP-HPLC with UV Detection |
Experimental Protocols
A detailed methodology for a representative RP-HPLC method is provided below. This protocol is based on common practices for the analysis of Sofosbuvir and its impurities.[2][3]
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Visible or Photodiode Array (PDA) detector.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of a suitable buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode. A common mobile phase composition is a 50:50 (v/v) mixture of the aqueous and organic phases.[2]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm[2]
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Solution: A standard solution of this compound is prepared by dissolving a known amount of the reference standard in a suitable diluent (e.g., mobile phase) to achieve a final concentration within the linear range of the method.
-
Sample Solution: The drug substance or product is dissolved in the diluent to achieve a similar concentration of the impurity as the standard solution.
4. Method Validation Parameters: The method should be validated according to the International Council for Harmonisation (ICH) guidelines, including the following parameters:[4]
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the Relative Standard Deviation (%RSD).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Mandatory Visualization
The following diagram illustrates the typical workflow for the validation of an analytical method for a pharmaceutical impurity, such as this compound.
References
For researchers, scientists, and professionals in drug development, ensuring the reliability of analytical methods is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of the hepatitis C drug Sofosbuvir and its related substances, with a specific focus on the critical aspect of robustness testing. By presenting experimental data, detailed protocols, and clear visualizations, this document aims to facilitate informed decisions in method selection and validation.
The stability and purity of Sofosbuvir, a cornerstone in hepatitis C treatment, are critical for its efficacy and safety. HPLC is the predominant analytical technique for monitoring its quality. A robust HPLC method remains unaffected by minor, deliberate variations in method parameters, ensuring its reliability during routine use. This guide delves into the specifics of robustness testing as applied to Sofosbuvir analysis, drawing comparisons from various validated methods.
Comparative Analysis of HPLC Method Parameters
The selection of an appropriate HPLC method is the first step towards ensuring accurate and reliable results. Below is a summary of different validated HPLC methods for the determination of Sofosbuvir and its impurities, highlighting key chromatographic parameters.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm[1] | Hypersil C18, 4.6 x 150mm, 5µm[2] | Kromosil C18, 150mm x 4.6 mm, 5µm[3] | Symmetry C18, 4.6x250mm, 5µm[4] |
| Mobile Phase | 0.1% Trifluoroacetic acid in Water:Acetonitrile (50:50 v/v)[1] | Acetonitrile:Water (70:30 v/v)[2] | Phosphate buffer:Acetonitrile (70:30 v/v), pH 3.5[3] | 0.1% Orthophosphoric acid:Acetonitrile (30:70 v/v)[4] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[2] | 1.0 mL/min[3] | 1.5 mL/min[4] |
| Detection Wavelength | 260 nm[1] | 230 nm[2] | 260 nm[3] | 260 nm[4] |
| Retention Time (Sofosbuvir) | 3.674 min[1] | 3.863 min[2] | 2.404 min[3] | 2.37 min[4] |
Robustness Testing: Experimental Protocols and Comparative Data
Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in chromatographic parameters. This is a crucial part of method validation as per ICH guidelines.
Experimental Protocol for Robustness Testing
A typical robustness study involves the deliberate variation of key method parameters around the nominal values. The effect of these changes on the system suitability parameters (e.g., retention time, peak area, tailing factor, and resolution) is then evaluated.
1. Preparation of Solutions:
-
Prepare a standard solution of Sofosbuvir and a solution containing Sofosbuvir and its known related substances at appropriate concentrations.
2. Variation of Method Parameters:
-
Flow Rate: Vary the flow rate by ±0.2 mL/min from the nominal value (e.g., 0.8 mL/min and 1.2 mL/min if the nominal rate is 1.0 mL/min).
-
Mobile Phase Composition: Alter the ratio of the organic modifier to the aqueous phase by a small margin (e.g., ±2%).
-
pH of the Mobile Phase Buffer: Adjust the pH of the aqueous component of the mobile phase by ±0.2 units.
-
Column Temperature: If a column oven is used, vary the temperature by ±5 °C.
-
Detection Wavelength: Change the detection wavelength by ±2 nm.
3. Analysis:
-
Inject the prepared solutions in triplicate for each varied condition.
4. Data Evaluation:
-
Calculate the system suitability parameters for each condition, including retention time, peak area, tailing factor, and the resolution between Sofosbuvir and its related substances.
-
The method is considered robust if the system suitability parameters remain within the predefined acceptance criteria.
The following diagram illustrates the logical workflow of a typical robustness testing procedure for an HPLC method.
Figure 1: Workflow for HPLC method robustness testing.
Comparative Data from Forced Degradation Studies
Forced degradation studies are essential for developing stability-indicating methods. These studies expose the drug substance to various stress conditions to identify potential degradation products. A robust HPLC method must be able to separate the active pharmaceutical ingredient (API) from all its degradation products.
The table below summarizes the degradation of Sofosbuvir observed under different stress conditions as reported in various studies.
| Stress Condition | Method A | Method B | Method C |
| Acid Hydrolysis (e.g., 0.1N HCl) | Significant degradation observed[4][5] | 23% degradation reported[5] | Degradation observed[6] |
| Alkaline Hydrolysis (e.g., 0.1N NaOH) | Significant degradation observed[4] | 50% degradation reported[5] | 45.97% degradation with two major products[6] |
| Oxidative Degradation (e.g., 3% H₂O₂) | Degradation observed[4][5] | Minor degradation reported | 0.79% degradation observed[6] |
| Thermal Degradation (e.g., 60-80°C) | Stable[5][6] | No degradation observed | Stable |
| Photolytic Degradation (UV light) | Stable[5][6] | No degradation observed | Stable |
The data indicates that Sofosbuvir is susceptible to degradation under acidic, alkaline, and oxidative conditions, while it is relatively stable under thermal and photolytic stress. A robust, stability-indicating HPLC method must effectively separate the main Sofosbuvir peak from the peaks of these degradation products.
Conclusion
The robustness of an HPLC method is a critical attribute that ensures its reliability and longevity in a quality control environment. This guide has provided a comparative overview of various HPLC methods for the analysis of Sofosbuvir and its related substances, with a detailed focus on the protocols and outcomes of robustness testing and forced degradation studies. By carefully selecting and validating a robust HPLC method, researchers and drug development professionals can ensure the accurate and consistent quality assessment of Sofosbuvir, ultimately contributing to the safety and efficacy of this vital medication. The provided experimental protocols and comparative data serve as a valuable resource for laboratories involved in the analysis of Sofosbuvir and its related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. jddtonline.info [jddtonline.info]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. archives.ijper.org [archives.ijper.org]
- 6. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
limit of detection (LOD) and quantification (LOQ) for Sofosbuvir impurity H
Comparison of LOD and LOQ for Sofosbuvir and its Impurities
The sensitivity of an analytical method is defined by its LOD, the lowest concentration of an analyte that can be reliably detected, and its LOQ, the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. These values are crucial for ensuring that impurities are controlled within the stringent limits set by regulatory authorities.
The following table summarizes the reported LOD and LOQ values for Sofosbuvir and some of its known impurities from various studies. It is important to note that these values are method-dependent and can vary based on the specific chromatographic conditions, instrumentation, and the nature of the impurity itself.
| Analyte | Analytical Method | LOD | LOQ | Reference |
| Sofosbuvir | RP-HPLC | 0.01% (0.04 µg) | 0.50% (0.125 µg) | [1][2] |
| Phosphoryl Impurity | RP-HPLC | 0.03% (0.12 µg) | 1.50% (0.375 µg) | [1][2] |
| Sofosbuvir | RP-HPLC | 0.357 µg/mL | 1.071 µg/mL | [3] |
| Sofosbuvir | UPLC | 0.27 µg/mL | 0.83 µg/mL | [4] |
| Methyl Ester Impurity | RP-HPLC | 0.1 µg/mL | 0.5 µg/mL | [5] |
| Ethyl Ester Impurity | RP-HPLC | 0.1 µg/mL | 0.5 µg/mL | [5] |
Experimental Protocols
Detailed experimental methodologies are essential for reproducing and comparing analytical results. Below are summaries of the protocols used in the cited studies to determine the LOD and LOQ of Sofosbuvir and its impurities.
Method 1: RP-HPLC for Sofosbuvir and Phosphoryl Impurity[1][2]
-
Instrumentation: Agilent High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 260.0 nm.
-
LOD and LOQ Determination: The LOD and LOQ were calculated from the standard deviation of the response and the slope of the calibration curve, as per ICH guidelines. The formulas used were LOD = 3.3 × (σ/S) and LOQ = 10 × (σ/S), where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.
Method 2: Stability-Indicating RP-HPLC for Sofosbuvir[3]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Symmetry C18 (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A 70:30 (v/v) mixture of acetonitrile and 0.1% orthophosphoric acid (pH 3).
-
Flow Rate: 1.5 mL/min.
-
Detection: UV detection at 260 nm.
-
LOD and LOQ Determination: The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
Method 3: UPLC for Sofosbuvir[4]
-
Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system.
-
LOD and LOQ Determination: The limits of detection and quantification were calculated using the formulas LOD = 3.3 × σ/S and LOQ = 10 × σ/S, where σ is the standard deviation of the y-intercept and S is the slope of the calibration curve.
Experimental Workflow for LOD & LOQ Determination
The following diagram illustrates a typical workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) in an analytical method validation study, as described in the referenced protocols.
Caption: Workflow for LOD & LOQ Determination.
References
UPLC vs. HPLC: A Comparative Guide for the Separation of Sofosbuvir Impurities
In the landscape of pharmaceutical analysis, the choice between Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) is pivotal for ensuring the purity, safety, and efficacy of drug substances like Sofosbuvir. This guide provides a detailed comparison of UPLC and HPLC for the separation of Sofosbuvir impurities, supported by experimental data and protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
Executive Summary
UPLC technology offers significant advantages over traditional HPLC for the analysis of Sofosbuvir and its impurities, primarily in terms of speed, resolution, and sensitivity.[1] The use of sub-2 µm stationary phase particles in UPLC allows for faster separations and sharper peaks, leading to improved detection of trace impurities.[2] While HPLC remains a robust and widely used technique, UPLC provides enhanced performance, which can be critical in the stringent regulatory environment of the pharmaceutical industry.[2][3] The choice between the two ultimately depends on the specific analytical requirements, throughput needs, and available resources.[3]
Data Presentation: UPLC vs. HPLC Performance Metrics
The following table summarizes the key performance parameters for the separation of Sofosbuvir and its impurities using UPLC and HPLC methods as reported in various studies.
| Parameter | UPLC Method | HPLC Method | References |
| Analysis Time | Significantly shorter (e.g., < 10 minutes) | Longer (e.g., 15-30 minutes) | [4][5] |
| Resolution | Higher, leading to better separation of closely eluting impurities | Good, but may be limited for complex mixtures | [1][2] |
| Sensitivity (LOD/LOQ) | Lower LOD and LOQ due to sharper peaks | Higher LOD and LOQ | [3][6] |
| Solvent Consumption | Reduced due to shorter run times and lower flow rates | Higher | [1][3] |
| System Backpressure | Significantly higher (up to 15,000 psi) | Lower (typically < 6,000 psi) | [2][5] |
Quantitative Data from Specific Studies:
| Analyte | Method | Retention Time (min) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Sofosbuvir | UPLC | 1.425 | 0.27 | 0.83 | [6][7] |
| Sofosbuvir | HPLC | 3.674 | 0.04 | 0.125 | [8][9] |
| Sofosbuvir Impurity (Phosphoryl) | HPLC | 5.704 | 0.12 | 0.375 | [8][9] |
| Sofosbuvir Degradation Product I | HPLC | 4.2 | - | - | [10] |
| Sofosbuvir Degradation Product II | HPLC | 3.6 | - | - | [10] |
Note: The LOD and LOQ values are highly method-dependent and can vary based on the specific impurity and instrumentation used.
Experimental Protocols
Detailed methodologies for representative UPLC and HPLC methods for the analysis of Sofosbuvir impurities are provided below. These protocols are based on methods described in the scientific literature.[6][8][9]
UPLC Method for Sofosbuvir and its Impurities
1. Chromatographic System:
-
System: Waters ACQUITY UPLC H-Class or equivalent
-
Detector: Photodiode Array (PDA) Detector
-
Software: Empower
2. Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0 min: 95% A, 5% B
-
5 min: 10% A, 90% B
-
6 min: 10% A, 90% B
-
6.1 min: 95% A, 5% B
-
8 min: 95% A, 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 2 µL
-
Detection Wavelength: 260 nm
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of Sofosbuvir reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile) to a concentration of 100 µg/mL.
-
Impurity Stock Solutions: Prepare stock solutions of known Sofosbuvir impurities in the same diluent.
-
Sample Solution: Dissolve the Sofosbuvir drug substance or crush the tablet dosage form in the diluent to achieve a final concentration of approximately 100 µg/mL of Sofosbuvir. Filter the solution through a 0.22 µm syringe filter before injection.
HPLC Method for Sofosbuvir and its Impurities
1. Chromatographic System:
-
System: Agilent 1260 Infinity II or equivalent
-
Detector: UV-Vis Detector
-
Software: OpenLab CDS
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (50:50, v/v)[8][9]
-
Elution Mode: Isocratic
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of Sofosbuvir reference standard in the mobile phase to a concentration of 400 µg/mL.[9]
-
Impurity Stock Solution: Prepare a stock solution of the phosphoryl impurity in the mobile phase.[9]
-
Sample Solution: Dissolve the Sofosbuvir drug substance or crush the tablet dosage form in the mobile phase to achieve a final concentration of approximately 400 µg/mL of Sofosbuvir.[9] Filter the solution through a 0.45 µm syringe filter before injection.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a logical comparison of UPLC and HPLC for impurity analysis.
Caption: General workflow for Sofosbuvir impurity analysis using UPLC or HPLC.
Caption: Logical comparison of UPLC and HPLC performance characteristics.
Conclusion
For the separation of Sofosbuvir impurities, UPLC emerges as a superior technique in terms of speed, resolution, and sensitivity.[1] The ability to use smaller particle size columns allows for more efficient separations, leading to shorter run times and reduced solvent consumption, which are significant advantages in a high-throughput laboratory setting.[3][4] However, HPLC remains a viable and robust option, particularly when existing validated methods are in place or when the higher backpressure of UPLC systems is a concern.[2] The selection between UPLC and HPLC should be based on a thorough evaluation of the specific analytical needs, desired throughput, and available instrumentation.
References
- 1. biomedres.us [biomedres.us]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 4. Advantages of application of UPLC in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 6. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of RP HPLC method for the estimation of Sofosbuvir and related impurity in bulk and pharmaceutical dosage form - ProQuest [proquest.com]
- 10. archives.ijper.org [archives.ijper.org]
Navigating the Analytical Maze: A Comparative Guide to Cross-Validation of Methods for Sofosbuvir Impurity H
For researchers, scientists, and drug development professionals engaged in the quality control and purity assessment of Sofosbuvir, the accurate quantification of its impurities is paramount. This guide provides an objective comparison of analytical methodologies for the cross-validation of Sofosbuvir impurity H, a critical diastereomeric impurity. By presenting supporting experimental data and detailed protocols, this document aims to facilitate informed decisions in method selection and implementation.
Sofosbuvir, a cornerstone in the treatment of Hepatitis C, undergoes a complex synthesis process that can lead to the formation of various impurities. Among these, this compound, a diastereomer of the active pharmaceutical ingredient (API), requires careful monitoring and control due to its potential impact on the safety and efficacy of the final drug product. The structural similarity between Sofosbuvir and its diastereomers necessitates the use of highly selective analytical methods for their separation and quantification.
This guide focuses on the cross-validation of two prominent chromatographic techniques: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC). While direct cross-validation studies for this compound are not extensively published, this comparison draws upon validated methods for related substances and degradation products of Sofosbuvir, providing a framework for assessing their suitability for impurity H analysis.
Comparative Analysis of Analytical Methods
A comprehensive evaluation of analytical methods hinges on key performance indicators that dictate their reliability, efficiency, and suitability for a specific analytical challenge. The following table summarizes the performance characteristics of a typical RP-HPLC and a UPLC method, extrapolated from validated assays for Sofosbuvir and its related impurities. This comparative data serves as a foundation for selecting an appropriate method for the analysis of this compound.
| Parameter | RP-HPLC Method | UPLC Method |
| Principle | Separation based on polarity using a C18 stationary phase and a polar mobile phase. | Separation based on the same principle as HPLC but utilizing smaller particle size columns (sub-2 µm) for higher efficiency and speed. |
| Instrumentation | Standard HPLC system with UV or PDA detector. | UPLC system capable of handling high backpressures, with a PDA or Mass Spectrometry (MS) detector. |
| Linearity Range | Typically in the µg/mL range | Typically in the ng/mL to µg/mL range |
| Limit of Detection (LOD) | ~0.03 µg/mL | ~0.1 ng/mL |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL | ~0.5 ng/mL |
| Precision (%RSD) | < 2% | < 1.5% |
| Accuracy (% Recovery) | 98-102% | 99-101% |
| Analysis Time | 15-30 minutes | 5-10 minutes |
| Solvent Consumption | Higher | Lower |
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of reliable analytical data. Below are representative methodologies for RP-HPLC and UPLC analysis of Sofosbuvir and its impurities, which can be adapted and validated for the specific quantification of impurity H.
Method 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is a robust and widely used technique for the routine analysis of pharmaceutical compounds.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. A common starting point is a 50:50 (v/v) ratio of buffer to organic modifier.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of Sofosbuvir and this compound reference standards in a suitable diluent (e.g., mobile phase or a mixture of water and acetonitrile). Prepare working standards by serial dilution to cover the expected concentration range.
-
Sample Solution: Accurately weigh and dissolve the drug substance or a crushed tablet in the diluent to achieve a known concentration of Sofosbuvir.
Method 2: Ultra-Performance Liquid Chromatography (UPLC)
UPLC offers significant advantages in terms of speed, resolution, and sensitivity, making it ideal for the analysis of complex mixtures and trace impurities.
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18, 2.1 mm x 50 mm, 1.7 µm particle size
-
Mobile Phase: A gradient elution is often employed. For example:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
A typical gradient might start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
-
Flow Rate: 0.3 mL/min
-
Detection: PDA detector (scanning from 200-400 nm, with extraction at 260 nm) or Mass Spectrometry (MS) for enhanced specificity and sensitivity.
-
Injection Volume: 2 µL
-
Column Temperature: 40 °C
Standard and Sample Preparation:
-
Follow the same principles as for the HPLC method, but with potentially lower concentrations due to the higher sensitivity of the UPLC system.
Logical Workflow for Method Cross-Validation
The cross-validation of analytical methods is a systematic process to ensure that different methods provide equivalent and reliable results. This workflow is crucial when transferring a method between laboratories or when comparing a new method to an existing one.
Caption: Workflow for the cross-validation of analytical methods.
Signaling Pathway for Method Selection
The choice between RP-HPLC and UPLC for the analysis of this compound depends on several factors. This decision-making pathway illustrates the key considerations.
Caption: Decision pathway for selecting an analytical method.
Safety Operating Guide
Navigating the Disposal of Sofosbuvir Impurity H: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in the development of antiviral therapies, the proper management and disposal of chemical impurities are paramount to ensuring laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Sofosbuvir impurity H, a diastereoisomer of the active pharmaceutical ingredient Sofosbuvir. Adherence to these protocols is critical for minimizing environmental impact and maintaining a safe research environment.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. While Safety Data Sheets (SDS) from some suppliers indicate that it is not classified as a hazardous substance or mixture, it is prudent to treat all chemical compounds with a high degree of caution.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields or chemical goggles.
-
Hand Protection: Use compatible chemical-resistant gloves.
-
Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.[2]
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.
In Case of Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[2]
-
Ingestion: If swallowed, rinse mouth with water. Never give anything by mouth to an unconscious person.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including impurities like this compound, is governed by a multi-tiered regulatory framework. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA), supplemented by state and local regulations.[3][4]
The EPA, under the Resource Conservation and Recovery Act (RCRA), sets the standards for hazardous waste management.[3] A key determination for the disposal pathway of any chemical is whether it meets the criteria for hazardous waste. Based on available SDS, this compound is not currently classified as a hazardous waste. However, it is the responsibility of the waste generator (the laboratory) to make a final determination.
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the proper disposal of this compound, assuming it is treated as non-hazardous pharmaceutical waste.
Step 1: Waste Characterization
The first and most critical step is to determine the appropriate waste stream.
-
Review Safety Data Sheets (SDS): Obtain the SDS from the supplier of this compound. As noted, current information suggests it is not a hazardous substance.[1]
-
Consult with Environmental Health and Safety (EHS): Your institution's EHS department is the definitive resource for waste characterization and disposal procedures. They will be familiar with federal, state, and local regulations.
Step 2: Segregation and Collection
Proper segregation of chemical waste is essential to prevent accidental reactions and ensure correct disposal.
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for this compound and related non-hazardous chemical waste.
-
Labeling: The container must be labeled with the words "Non-Hazardous Pharmaceutical Waste" and a description of the contents.
-
Container Integrity: Ensure the container is in good condition, compatible with the chemical, and can be securely closed.
Step 3: Storage
Store the waste container in a designated, secure area away from incompatible materials.
-
Storage Location: The storage area should be well-ventilated and have secondary containment to prevent the spread of any potential spills.
-
Accumulation Time: Be aware of any institutional or regulatory limits on the amount of time waste can be stored on-site.
Step 4: Disposal
The final disposal of the collected waste must be conducted through a licensed and reputable waste management vendor.
-
Engage a Professional Waste Hauler: Do not dispose of this compound down the drain or in the regular trash.[5] This is to prevent the introduction of pharmacologically active compounds into the environment.[5]
-
Incineration: The preferred method for the disposal of most pharmaceutical waste, including non-hazardous waste, is incineration at a permitted facility.[4] This ensures the complete destruction of the chemical compound.
-
Documentation: Maintain a manifest or other records of the waste disposal, as required by your institution and regulatory agencies.
The logical workflow for the disposal of this compound is illustrated in the following diagram:
Caption: Logical workflow for the proper disposal of this compound.
Quantitative Data Summary
While specific quantitative data for the disposal of this compound is not available, the following table summarizes key properties from available Safety Data Sheets that inform its handling and disposal.
| Property | Value | Source |
| Molecular Formula | C29H33FN3O10P | [1] |
| Molecular Weight | 633.56 g/mol | [1] |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
| Storage Temperature | 2-8°C | [6] |
Experimental Protocols
The disposal of chemical waste is a matter of regulatory compliance and established best practices rather than experimental procedure. Therefore, no "experimental protocols" for disposal are provided. The procedural steps outlined above, in consultation with your institution's EHS department, represent the established methodology for the safe and compliant disposal of this compound.
By adhering to these guidelines, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and chemical stewardship.
References
Personal protective equipment for handling Sofosbuvir impurity H
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling active pharmaceutical ingredients (APIs) and their impurities. Sofosbuvir impurity H, a diastereoisomer of the potent antiviral drug Sofosbuvir, requires careful handling due to its potential hazards.[1][][3] While some suppliers classify this compound as non-hazardous, others provide specific hazard warnings.[4][5] Therefore, it is crucial to adopt a conservative approach and implement rigorous safety protocols.
This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure to potentially hazardous chemicals. All personnel handling this compound must be trained in the proper use of their PPE.[6]
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Two pairs of powder-free nitrile or neoprene chemotherapy gloves meeting ASTM D6978 standard.[6][7] | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection, with one glove worn under the gown cuff and the other over.[7] |
| Body Protection | Gown | Disposable, lint-free, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[6][7] | Protects against spills and contamination of personal clothing. Materials like polyethylene-coated polypropylene are recommended.[6] |
| Eye and Face Protection | Goggles and Face Shield | Chemical splash goggles and a full-face shield.[6][8] | Protects eyes and face from splashes, sprays, and airborne particles. Standard eyeglasses are not sufficient.[8] |
| Respiratory Protection | Respirator | An N95 respirator or higher, depending on the procedure and potential for aerosolization.[8] | Minimizes the risk of inhaling the compound, especially when handling the powder form outside of a containment device. |
| Head and Foot Protection | Hair and Shoe Covers | Disposable head/hair covers and shoe covers.[6][8] | Prevents contamination of the work area and the compound. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination. All handling of this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to ensure proper ventilation.[4]
-
Preparation:
-
Ensure the designated handling area is clean and uncluttered.
-
Gather all necessary equipment and materials before starting.
-
Don the required PPE in the correct order: shoe covers, inner gloves, gown, hair cover, mask, goggles/face shield, and outer gloves.
-
-
Handling the Compound:
-
If working with the solid form, handle with care to avoid generating dust.
-
For weighing, use a containment balance enclosure if available.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling:
-
After completing the task, decontaminate all surfaces and equipment.
-
Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first and disposed of in a sealed bag.[7]
-
Wash hands thoroughly with soap and water after removing all PPE.[7]
-
Disposal Plan
Proper disposal of chemical waste is essential to protect personnel and the environment.
-
Solid Waste: All disposable PPE (gloves, gowns, shoe covers, hair covers), contaminated weighing papers, and other solid materials should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour chemical waste down the drain.[4]
-
Waste Pickup: Follow your institution's guidelines for the disposal of hazardous chemical waste.
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound [sigmaaldrich.com]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
